3,4,4-Trimethyloctane
Description
BenchChem offers high-quality 3,4,4-Trimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4-Trimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62016-43-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-9-11(4,5)10(3)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
WWCBWKZBTINVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,4-Trimethyloctane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane isomer family, its unique structural features, including a chiral center and a quaternary carbon, impart specific physicochemical properties that are of interest in various fields of chemical research. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, synthesis, and spectroscopic characterization of 3,4,4-trimethyloctane, offering valuable insights for its potential application in areas such as fuel and lubricant technologies, and as a reference compound in analytical chemistry.
Chemical Structure and Stereoisomerism
3,4,4-Trimethyloctane possesses a compact and highly branched structure. The IUPAC name precisely describes an eight-carbon (octane) backbone with methyl groups attached at the third and fourth positions. Notably, the fourth carbon atom is a quaternary center, bonded to four other carbon atoms, which contributes to the molecule's steric bulk and influences its physical properties.
The molecular structure contains a chiral center at the C3 position, meaning 3,4,4-trimethyloctane can exist as a pair of enantiomers: (R)-3,4,4-trimethyloctane and (S)-3,4,4-trimethyloctane. The presence of these stereoisomers is a critical consideration in its synthesis and characterization, as they may exhibit different biological activities or physical properties in chiral environments.
Caption: 2D structure of 3,4,4-trimethyloctane with the chiral center at C3 marked with an asterisk.
Physicochemical Properties
The physical and chemical properties of 3,4,4-trimethyloctane are characteristic of a branched alkane. Its compact structure leads to a lower boiling point compared to its linear isomer, n-undecane, due to reduced surface area and weaker van der Waals forces.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | |
| Molecular Weight | 156.31 g/mol | |
| IUPAC Name | 3,4,4-trimethyloctane | |
| CAS Number | 62016-43-7 | |
| Density | 0.764 g/mL (predicted) | |
| Boiling Point | Predicted to be lower than n-undecane (196 °C) | General alkane properties |
| Refractive Index | 1.429 (predicted) |
Synthesis of 3,4,4-Trimethyloctane
While a specific, detailed synthesis of 3,4,4-trimethyloctane is not widely published, a plausible and efficient route can be designed using established organometallic reactions. A Grignard reaction provides a robust method for constructing the carbon skeleton, followed by dehydration and hydrogenation to yield the target alkane.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3,4,4-trimethyloctane via a Grignard reaction.
Experimental Protocol: Grignard Synthesis
Step 1: Synthesis of 3,4,4-trimethyl-3-octanol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-1,1-dimethylpropane (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,4-trimethyl-3-octanol.
Step 2: Dehydration of 3,4,4-trimethyl-3-octanol
-
To the crude alcohol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture and distill the resulting alkene isomers.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and filter.
Step 3: Hydrogenation of 3,4,4-trimethyloctene isomers
-
Dissolve the mixture of alkenes in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting liquid is crude 3,4,4-trimethyloctane.
-
Purify by fractional distillation to obtain the final product.
Spectroscopic Characterization
The structure of 3,4,4-trimethyloctane can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show complex multiplets due to the diastereotopic nature of many of the protons.
-
~0.8-1.0 ppm: Overlapping signals from the terminal methyl groups (C1-H₃, C8-H₃, and the methyl group at C3).
-
~1.1-1.4 ppm: Complex multiplets arising from the methylene protons of the octane backbone (C2-H₂, C5-H₂, C6-H₂, C7-H₂).
-
~1.5-1.7 ppm: A multiplet corresponding to the methine proton at the chiral center (C3-H).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide distinct signals for each of the non-equivalent carbon atoms.
-
~10-25 ppm: Signals for the various methyl carbons.
-
~25-40 ppm: Signals for the methylene carbons in the octane chain.
-
~35-45 ppm: Signal for the methine carbon at the chiral center (C3).
-
~40-50 ppm: Signal for the quaternary carbon (C4).
Mass Spectrometry
The mass spectrum of 3,4,4-trimethyloctane will exhibit fragmentation patterns typical of branched alkanes. The molecular ion peak (m/z = 156) may be weak or absent. Prominent fragment ions are expected from the cleavage of C-C bonds, particularly adjacent to the highly substituted quaternary center, leading to the formation of stable carbocations.
Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a saturated hydrocarbon, showing:
-
2850-3000 cm⁻¹: Strong C-H stretching vibrations.
-
1450-1470 cm⁻¹: C-H bending vibrations (scissoring) for CH₂ groups.
-
1370-1380 cm⁻¹: C-H bending vibrations for CH₃ groups. The presence of a gem-dimethyl group at C4 may result in a characteristic doublet in this region.
Stereoisomer Separation
The separation of the (R) and (S) enantiomers of 3,4,4-trimethyloctane can be achieved using chiral chromatography.
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is required.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is generally used, although for alkanes which lack a chromophore, a refractive index (RI) detector is more appropriate.
-
Procedure:
-
Prepare a dilute solution of racemic 3,4,4-trimethyloctane in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution profile. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Potential Applications
While specific applications for 3,4,4-trimethyloctane are not extensively documented, its properties as a highly branched alkane suggest potential uses in several areas:
-
Fuel and Lubricant Additives: Highly branched alkanes are known to improve the octane rating of gasoline and can be used as components in high-performance lubricants due to their thermal stability and viscosity characteristics.
-
Reference Standard: In analytical chemistry, pure isomers of alkanes are valuable as reference standards for gas chromatography and other analytical techniques.
-
Solvent: Its non-polar nature and relatively low boiling point could make it a suitable solvent for certain chemical reactions or extractions.
Safety and Handling
3,4,4-Trimethyloctane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. As with other hydrocarbons, it may cause skin and eye irritation upon contact. Ingestion or inhalation of high concentrations may be harmful. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
Introduction: Deciphering Molecular Architecture through Controlled Fragmentation
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3,4,4-Trimethyloctane
Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone analytical technique for the structural elucidation of unknown organic compounds. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M+•).[1][2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into a predictable cascade of smaller, charged ions and neutral radicals. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For alkanes, particularly branched structures, the fragmentation patterns are not random. They are governed by fundamental principles of chemical stability, primarily the drive to form the most stable possible carbocation.[3][4] This guide provides a detailed, mechanistically-grounded analysis of the expected EI-MS fragmentation pattern of 3,4,4-trimethyloctane, a C11H24 isomer. By understanding the interplay between molecular structure and carbocation stability, researchers can confidently interpret the mass spectra of complex aliphatic compounds.
Part 1: Core Principles of Alkane Fragmentation
The fragmentation of an alkane's molecular ion is a unimolecular process driven by the excess energy imparted during ionization.[1] The pathways of this decomposition are dictated by the following principles:
-
Sigma (σ) Bond Cleavage: In alkanes, the fragmentation process is initiated by the cleavage of C-C sigma bonds, which are weaker than C-H bonds.[3][5] This homolytic or heterolytic cleavage results in a positively charged fragment (a carbocation) and a neutral radical. Only the charged fragments are detected by the mass spectrometer.[1]
-
Carbocation Stability: The central tenet of alkane fragmentation is that bond cleavages will preferentially occur to generate the most stable carbocation possible. The stability of carbocations follows a well-established order: tertiary > secondary > primary .[6][7][8] Consequently, branched alkanes exhibit fragmentation patterns dominated by cleavages at the branching points.[9][10][11]
-
Stevenson's Rule: In a competing fragmentation, the positive charge will preferentially reside on the fragment with the lower ionization energy.[12][13] For alkyl fragments, this reinforces the principle that the charge is best stabilized on the more substituted carbon. Furthermore, at a branching point, the elimination of the largest alkyl substituent as a radical is generally favored, as this helps to stabilize the resulting radical.[9][10]
Part 2: Structural Analysis of 3,4,4-Trimethyloctane
To predict the fragmentation pattern, we must first analyze the molecule's structure to identify the points of greatest chemical reactivity under EI conditions.
Molecular Formula: C₁₁H₂₄ Molecular Weight: 156.31 g/mol [14]
The structure of 3,4,4-trimethyloctane possesses two key features that will dominate its mass spectrum:
-
A quaternary carbon at the C4 position.
-
A tertiary carbon at the C3 position.
These branching points are the most likely locations for bond cleavage, as they can lead to the formation of highly stable tertiary and secondary carbocations.
Caption: Structure of 3,4,4-Trimethyloctane.
Part 3: Predicted Fragmentation Pathways
The molecular ion of 3,4,4-trimethyloctane (m/z 156) is expected to be of very low abundance or entirely absent, a characteristic feature of highly branched alkanes due to the rapid fragmentation driven by the formation of stable carbocations.[9][11]
Pathway A: Cleavage at the C4 Quaternary Center
The quaternary carbon at C4 is the most likely site of initial fragmentation due to its ability to form a highly stable tertiary carbocation upon cleavage of any of its four C-C bonds.
-
Loss of a Butyl Radical (•C₄H₉): Cleavage of the C4-C5 bond results in the loss of the largest attached alkyl group as a butyl radical. This is a highly favorable process.[10]
-
Reaction: C₁₁H₂₄+• → [C₇H₁₅]+ + •C₄H₉
-
Resulting Ion (m/z 99): A tertiary carbocation. This fragment is expected to be highly abundant.
-
-
Loss of a Methyl Radical (•CH₃): Cleavage of one of the C4-CH₃ bonds.
-
Reaction: C₁₁H₂₄+• → [C₁₀H₂₁]+ + •CH₃
-
Resulting Ion (m/z 141): The [M-15]⁺ ion, a stable tertiary carbocation. This is a classic fragmentation for molecules with quaternary centers and is expected to produce a significant peak.
-
Caption: Fragmentation at the C4 Quaternary Center.
Pathway B: Cleavage Adjacent to the C3 Tertiary Center
Fragmentation can also be initiated by cleavage of bonds adjacent to the C3 tertiary carbon.
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C2-C3 bond.
-
Reaction: C₁₁H₂₄+• → [C₉H₁₉]+ + •C₂H₅
-
Resulting Ion (m/z 127): The [M-29]⁺ ion. The resulting carbocation is stabilized by the tertiary C3 and quaternary C4 centers.
-
-
Cleavage of the C3-C4 Bond: This cleavage is particularly interesting as it can be viewed from two perspectives.
-
Loss from C3: From the perspective of the C3 carbon, this is the loss of a large C₇H₁₅ radical. The resulting fragment is a secondary carbocation, [CH₃CH₂CH(CH₃)]⁺.
-
Reaction: C₁₁H₂₄+• → [C₄H₉]⁺ + •C₇H₁₅
-
Resulting Ion (m/z 57): A sec-butyl cation.
-
-
Loss from C4: From the perspective of the C4 carbon, this is the loss of a sec-butyl radical.
-
Reaction: C₁₁H₂₄+• → [C₇H₁₅]⁺ + •C₄H₉
-
Resulting Ion (m/z 99): The same tertiary carbocation seen in Pathway A.
-
-
Given the superior stability of the tertiary carbocation (m/z 99) and the tertiary radical that would be formed, the cleavage of the C3-C4 bond is most likely to result in the charge residing on the C7 fragment.
Pathway C: Formation of Smaller Characteristic Ions
Further fragmentation of the primary fragment ions or alternative cleavage pathways can lead to the formation of smaller, stable carbocations that are characteristic of branched alkanes.
-
m/z 57 ([C₄H₉]⁺): Represents a stable tertiary or secondary butyl cation. This is often an abundant peak in the spectra of alkanes containing a butyl moiety.[15]
-
m/z 43 ([C₃H₇]⁺): Represents the stable secondary isopropyl cation. This is another very common and abundant fragment in branched structures.
Part 4: Summary of Predicted Mass Spectrum
The fragmentation of 3,4,4-trimethyloctane is dominated by cleavages that yield stable carbocations. The table below summarizes the most probable fragment ions and their expected relative abundance.
| m/z | Proposed Ion Structure (Formula) | Lost Neutral Fragment | Carbocation Type | Expected Relative Abundance |
| 156 | [C₁₁H₂₄]+• (Molecular Ion) | - | Radical Cation | Very Low / Absent |
| 141 | [C₁₀H₂₁]⁺ | •CH₃ | Tertiary | High |
| 127 | [C₉H₁₉]⁺ | •C₂H₅ | Tertiary | Medium |
| 99 | [C₇H₁₅]⁺ | •C₄H₉ | Tertiary | High / Possible Base Peak |
| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ | Secondary | Medium |
| 57 | [C₄H₉]⁺ | •C₇H₁₅ | Secondary/Tertiary | High / Possible Base Peak |
| 43 | [C₃H₇]⁺ | •C₈H₁₇ | Secondary | High |
Part 5: Standard Experimental Protocol for GC-EI-MS Analysis
This protocol outlines the general steps for acquiring a mass spectrum for a liquid aliphatic compound like 3,4,4-trimethyloctane.
Objective: To obtain the electron ionization mass spectrum of 3,4,4-trimethyloctane.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 3,4,4-trimethyloctane (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.
-
-
Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 200.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from saturating the detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 3,4,4-trimethyloctane.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern based on carbocation stability rules.
-
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
The mass spectrum of 3,4,4-trimethyloctane is a clear illustration of how fundamental chemical principles dictate molecular fragmentation. The pattern is not arbitrary but is instead a logical consequence of the molecule's structure. The presence of a quaternary carbon at the C4 position creates a highly favored site for cleavage, leading to the predictable formation of stable tertiary carbocations. The most significant peaks are therefore expected at m/z 141 (loss of a methyl group) and m/z 99 (loss of a butyl group). The observation of other abundant, stable ions such as m/z 57 and m/z 43 further corroborates a fragmentation cascade driven by carbocation stability. This predictive power is what makes mass spectrometry an indispensable tool for scientists in research and drug development.
References
- Vertex AI Search Result. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- PSIBERG. (2023, January 20). Carbocation Stability.
- Unknown Author. (n.d.). Fragmentation of Alkane.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Unknown Author. (n.d.). Alkanes.
- Chemistry LibreTexts. (2019, September 3). 12.8: Fragmentation Patterns in Mass Spectrometry.
- Unknown Author. (n.d.). Interpretation of mass spectra.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Unknown Author. (n.d.). Branched chain alkanes.
- Chemistry LibreTexts. (2022, October 4). 6.10: Fragmentation - Stable Cations.
- Labster. (n.d.). Carbocation stability and reactivity.
- Mass Spec Terms. (2019, July 20). Stevenson's rule.
- National Institute of Standards and Technology. (n.d.). Undecane.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theory.labster.com [theory.labster.com]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Stevenson's rule - Mass Spec Terms [msterms.org]
- 14. Undecane [webbook.nist.gov]
- 15. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Physical Constants of C11 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Undecane (C₁₁H₂₄), with its 159 structural isomers, represents a significant class of branched alkanes that find diverse applications across various scientific disciplines, including in the pharmaceutical industry as solvents and excipients. The physical properties of these isomers, which are heavily influenced by their molecular architecture, dictate their behavior in these applications. This in-depth technical guide provides a comprehensive overview of the key physical constants of a selection of C11 branched alkanes, including boiling point, melting point, density, refractive index, and viscosity. Beyond a mere compilation of data, this guide delves into the causal relationships between molecular structure and physical properties, offers detailed, field-proven experimental protocols for their determination, and explores predictive models for estimating these constants where experimental data is unavailable. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these compounds.
Introduction: The Significance of C11 Branched Alkanes
Alkanes, as saturated hydrocarbons, are often considered the backbone of organic chemistry. With the general formula CₙH₂ₙ₊₂, undecane and its isomers are nonpolar molecules characterized by single carbon-carbon and carbon-hydrogen bonds.[1] While the linear n-undecane provides a baseline, the vast number of its branched isomers introduces significant variations in their physical characteristics.[2][3]
The degree of branching in an alkane's structure profoundly impacts its intermolecular van der Waals forces. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[4][5] This, in turn, weakens the van der Waals forces, resulting in lower boiling points compared to their straight-chain counterparts.[4][5] Conversely, highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points. These structure-property relationships are fundamental to selecting the appropriate isomer for a specific application, be it as a non-polar solvent, a component in a complex formulation, or a reference standard in analytical chemistry.[3][6]
Tabulated Physical Constants of Selected C11 Branched Alkanes
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n_D at 20°C) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 | 1.417 |
| 2-Methyldecane | 6975-98-0 | 189.3 | -48.9 | 0.737 | ~1.415 |
| 3-Methyldecane | 13151-34-3 | 189.1 | -92.9 | 0.742 | 1.4163 |
| 4-Methyldecane | 2847-72-5 | 188.7 | -92 | 0.7385 | 1.4155 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 | 1.4158 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 | 1.4177 |
| 2,6-Dimethylnonane | 17302-28-2 | 179 | -57.06 (est.) | 0.7368 | 1.4143 |
| 3,7-Dimethylnonane | 17302-32-8 | 183.3 | -57.06 (est.) | 0.741 | 1.4176 |
| 4,5-Dimethylnonane | 17302-23-7 | Not Available | Not Available | Not Available | Not Available |
| 4,6-Dimethylnonane | 17302-26-0 | Not Available | Not Available | Not Available | Not Available |
Note: Some data points are estimated and should be used with caution. The availability of comprehensive experimental data for all isomers is limited.[6]
Experimental Protocols for Determining Physical Constants
The accurate determination of physical constants is paramount for the reliable characterization of C11 branched alkanes. The following section provides detailed, step-by-step methodologies for key experiments, emphasizing the principles behind the techniques and best practices for ensuring data integrity.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] At this temperature, the liquid undergoes a phase transition to a gas. For accurate and reproducible measurements, especially with small sample volumes, the capillary method using a Thiele tube is a trusted technique.[8]
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount (a few drops) of the C11 branched alkane into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating through convection when the side arm is gently heated with a Bunsen burner or a micro-burner.[8]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record: Note the temperature to the nearest 0.5°C. For high accuracy, the determination should be repeated, and the average value reported.
Causality and Trustworthiness: The capillary method is advantageous for small sample sizes and provides a sharp, reproducible boiling point. The key to a trustworthy measurement lies in a slow heating and cooling rate near the boiling point to ensure thermal equilibrium between the sample, the thermometer, and the heating bath. Rapid heating can lead to superheating and an erroneously high and broad boiling point range.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[10]
Methodology (Capillary Method):
-
Sample Preparation: If the C11 branched alkane is a solid at room temperature, finely powder a small amount of the substance.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, which typically consists of a heated block with an integrated thermometer and a magnifying lens for observation.
-
Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) in the vicinity of the expected melting point.[11]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
Record: Report the melting point as a range of these two temperatures.
Causality and Trustworthiness: A sharp melting point range (typically 0.5-1°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities. The reliability of the measurement depends on proper sample preparation (a finely packed, dry sample) and a slow heating rate to allow for thermal equilibrium.[11] Calibration of the melting point apparatus with known standards is crucial for ensuring accuracy.[12]
Determination of Density
Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, a pycnometer, a flask with a precisely known volume, is a standard and accurate tool for density determination.[13]
Methodology (Pycnometer Method):
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Accurately weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific, controlled temperature.
-
Weigh the filled pycnometer.
-
Calculate the exact volume of the pycnometer using the mass and known density of the reference liquid.
-
-
Sample Measurement:
-
Empty, clean, and dry the calibrated pycnometer.
-
Fill the pycnometer with the C11 branched alkane sample at the same controlled temperature used for calibration.
-
Weigh the pycnometer filled with the sample.
-
-
Calculation:
-
Determine the mass of the alkane sample by subtracting the mass of the empty pycnometer.
-
Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Causality and Trustworthiness: The pycnometer method offers high precision and accuracy. The trustworthiness of the results hinges on meticulous cleaning and drying of the pycnometer, precise temperature control (as density is temperature-dependent), and accurate weighing.[14] The use of a calibrated analytical balance is essential.
Determination of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic physical property that is dependent on temperature and the wavelength of light used.
Methodology (Abbe Refractometer):
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the C11 branched alkane onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20°C.
-
Observation: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after each measurement.
Causality and Trustworthiness: The refractive index is a highly sensitive measure of purity. The accuracy of the measurement depends on the proper calibration of the refractometer, precise temperature control, and a clean prism surface.
Predictive Models for Physical Constants
Due to the vast number of isomers and the challenges in synthesizing and purifying each one, experimental data for all C11 branched alkanes is incomplete. In such cases, predictive models, such as Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, can provide valuable estimates of their physical properties.[15][16]
Group Contribution Methods: These methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[6][17][18][19] For alkanes, this involves assigning specific values to different types of carbon atoms (primary, secondary, tertiary, quaternary) and their bonding environments. While simpler to implement, their accuracy can be limited for complex branched structures.[6]
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to establish a correlation between the physicochemical properties of a series of compounds and their molecular descriptors.[20] These descriptors can be derived from the 2D or 3D structure of the molecule and can include topological indices, geometric parameters, and quantum chemical properties. Machine learning algorithms, such as neural networks, are increasingly being used to develop sophisticated QSPR models with high predictive accuracy for properties like boiling point, viscosity, and density of alkanes.[[“]][22]
Viscosity Prediction: Predicting the viscosity of branched alkanes is particularly challenging. Models like the extended hard-sphere (EHS) and the Vesovic-Wakeham (VW) models, which are based on kinetic theory, have shown promise.[23] Nonequilibrium molecular dynamics (NEMD) simulations are also powerful tools for predicting viscosity, though their accuracy is highly dependent on the intermolecular potential models used.[3][24]
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of characterizing a C11 branched alkane and the workflow for determining its boiling point.
Caption: A logical workflow for the synthesis, purification, and characterization of a C11 branched alkane isomer.
Caption: Step-by-step experimental workflow for determining the boiling point of a liquid using the capillary method.
Conclusion
The physical constants of C11 branched alkanes are critical parameters that govern their utility in a multitude of scientific and industrial applications. This technical guide has provided a consolidated resource of available experimental data, detailed and validated protocols for their measurement, and an introduction to predictive modeling techniques. The emphasis on the causality between molecular structure and physical properties, alongside the principles of trustworthy experimental practice, aims to empower researchers to make informed decisions in the selection and application of these compounds. As research continues to expand the library of synthesized and characterized undecane isomers, the integration of experimental data with advanced predictive models will be crucial for a comprehensive understanding of this important class of molecules.
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Wang, L., et al. A new group contribution method for calculating the boiling point of alkane. ResearchGate. [Link]
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Ochterski, J. W., et al. Prediction of Boiling and Melting Points for Some Substituted Alkanes and their Isomers using Group Contribution Techniques. ResearchGate. [Link]
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ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. [Link]
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Al-Mustaqbal University College. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]
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Spectroscopic Data for 3,4,4-Trimethyloctane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4,4-trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄.[1][2] This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectral characteristics of this molecule for identification, characterization, and quality control purposes. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral features of 3,4,4-trimethyloctane.
Molecular Structure and Spectroscopic Overview
3,4,4-Trimethyloctane is a saturated hydrocarbon featuring a quaternary carbon atom at position 4, which significantly influences its spectroscopic properties. Understanding the chemical environment of each atom within the molecule is crucial for interpreting its NMR, IR, and MS data.
Caption: Molecular structure of 3,4,4-trimethyloctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3,4,4-trimethyloctane are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the degree of substitution of the adjacent carbon atoms. Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[3]
Predicted ¹H NMR Data for 3,4,4-Trimethyloctane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C1-H₃ | ~0.9 | Triplet | 3H |
| C8-H₃ | ~0.9 | Triplet | 3H |
| C3-CH₃ | ~0.8-1.0 | Doublet | 3H |
| C4-CH₃ (x2) | ~0.8-1.0 | Singlet | 6H |
| C2-H₂ | ~1.2-1.4 | Multiplet | 2H |
| C5-H₂, C6-H₂, C7-H₂ | ~1.2-1.4 | Multiplet | 6H |
| C3-H | ~1.5-1.7 | Multiplet | 1H |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
The methyl protons at C1 and C8 are expected to be triplets due to coupling with the adjacent methylene (CH₂) groups. Their chemical shifts will be in the typical upfield region for primary alkyl protons.
-
The methyl protons on the C3 and C4 carbons are also in the shielded alkane region. The C3-methyl protons will appear as a doublet due to coupling with the single proton on C3. The two methyl groups on the quaternary C4 carbon are equivalent and will appear as a singlet as there are no adjacent protons to couple with.
-
The methylene protons (C2, C5, C6, C7) will likely appear as complex multiplets in the range of 1.2-1.4 ppm due to coupling with neighboring protons.
-
The methine proton at C3 will be the most deshielded proton due to its tertiary nature and will appear as a multiplet further downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts for alkanes typically fall within the range of 5-50 ppm.[4]
Predicted ¹³C NMR Data for 3,4,4-Trimethyloctane
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C8 | ~14 |
| C3-CH₃ | ~15-20 |
| C4-CH₃ (x2) | ~25-30 |
| C2 | ~23 |
| C7 | ~23 |
| C6 | ~32 |
| C5 | ~40-45 |
| C3 | ~35-40 |
| C4 | ~35-40 (Quaternary) |
Interpretation of Predicted ¹³C Chemical Shifts:
-
The primary carbons (C1, C8, and the methyl groups at C3 and C4) will be the most shielded and appear at the lowest chemical shifts.
-
The secondary carbons (C2, C5, C6, C7) will have chemical shifts that vary based on their proximity to the branching points.
-
The tertiary carbon (C3) and the quaternary carbon (C4) will be the most deshielded among the sp³ hybridized carbons and will appear at higher chemical shifts. The signal for the quaternary carbon is expected to be of lower intensity.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 3,4,4-trimethyloctane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for an alkane).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like 3,4,4-trimethyloctane, the IR spectrum is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[5][6]
Predicted IR Absorption Bands for 3,4,4-Trimethyloctane
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (from CH₃ and CH₂) | Strong |
| 1470-1450 | C-H bend (scissoring from CH₂) | Medium |
| 1380-1370 | C-H bend (from CH₃) | Medium |
Interpretation of IR Spectrum:
-
The most prominent feature will be the strong absorption in the 2960-2850 cm⁻¹ region , which is characteristic of C-H stretching vibrations in alkanes.[6]
-
The bands in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending vibrations of the C-H bonds in the methylene and methyl groups, respectively. The presence of a tertiary carbon and a quaternary carbon might lead to a complex pattern in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small drop of liquid 3,4,4-trimethyloctane directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, fragmentation often occurs preferentially at the branching points to form more stable carbocations.[7][8]
Predicted Mass Spectrum Fragmentation for 3,4,4-Trimethyloctane
| m/z | Proposed Fragment | Comments |
| 156 | [C₁₁H₂₄]⁺ | Molecular ion (M⁺). Expected to be of very low abundance or absent.[7] |
| 141 | [M - CH₃]⁺ | Loss of a methyl group. |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl group (cleavage at C4-C5). Likely a prominent peak due to formation of a tertiary carbocation. |
| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 with loss of a C₅H₁₁ radical. |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 with loss of a C₆H₁₃ radical. Likely a prominent peak. |
| 57 | [C₄H₉]⁺ | Further fragmentation. A common alkyl fragment. |
| 43 | [C₃H₇]⁺ | Further fragmentation. A common alkyl fragment. |
Interpretation of Mass Spectrum:
-
The molecular ion peak (M⁺) at m/z 156 is expected to be very weak or absent, which is characteristic of highly branched alkanes due to the ease of fragmentation.[7]
-
The fragmentation of branched alkanes is driven by the formation of stable carbocations.[9] Cleavage at the C4-C5 bond is highly probable, leading to the formation of a stable tertiary carbocation with m/z 99. The loss of the largest alkyl fragment at a branch is generally favored.[8]
-
Other significant peaks are expected at m/z values corresponding to the loss of other alkyl radicals.
Caption: Predicted major fragmentation pathways for 3,4,4-trimethyloctane.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺).
-
-
Fragmentation:
-
The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
-
Mass Analysis:
-
The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
References
-
GCMS Section 6.9.2 - Whitman People. (n.d.). Retrieved January 5, 2026, from [Link]
-
Video: Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024, December 5). Retrieved January 5, 2026, from [Link]
-
Branched chain alkanes. (n.d.). Retrieved January 5, 2026, from [Link]
-
Alkanes | OpenOChem Learn. (n.d.). Retrieved January 5, 2026, from [Link]
-
IR Spectroscopy Tutorial: Alkanes. (n.d.). Retrieved January 5, 2026, from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 5, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]
-
3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
3,4,4-trimethyloctane - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
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Isomers of undecane and their boiling points
An In-depth Technical Guide to the Isomers of Undecane and Their Boiling Points
Authored by: Gemini, Senior Application Scientist
Undecane (C₁₁H₂₄) is an acyclic alkane that, due to the combinatorial possibilities of its carbon skeleton, exists as 159 structural isomers.[1][2][3] While sharing the same molecular formula, these isomers exhibit distinct physicochemical properties, most notably their boiling points. This variation is a direct consequence of differences in their molecular architecture, which dictates the strength of intermolecular van der Waals forces. This guide provides a comprehensive analysis of the relationship between the structure of undecane isomers and their boiling points, details authoritative experimental protocols for their determination and separation, and presents a curated dataset for reference. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of hydrocarbon properties for applications in solvent chemistry, analytical reference standards, and computational modeling.
Introduction: Isomerism in Undecane
Undecane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[3][4][5][6][7][8] The simplest of its isomers is normal undecane (n-undecane), a linear-chain alkane where all eleven carbon atoms form a continuous chain.[3][9] Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For undecane, this manifests as variations in the branching of the carbon backbone. The degree and position of this branching create 159 unique structures, each a distinct chemical compound with its own set of physical properties.[2][3][9]
The primary physical property that distinguishes these isomers is the boiling point. This parameter is fundamentally governed by the strength of intermolecular forces. For nonpolar alkanes like undecane, the only significant intermolecular interactions are London dispersion forces.[1] The strength of these forces is directly proportional to the surface area of the molecule.
-
Linear Isomers (e.g., n-Undecane): These molecules have an extended, rod-like shape, which allows for a large surface area of contact between adjacent molecules. This maximization of intermolecular contact results in stronger London dispersion forces that require more thermal energy to overcome, leading to a higher boiling point.
-
Branched Isomers (e.g., 2-Methyldecane, 2,2-Dimethylnonane): The introduction of alkyl branches causes the molecule to become more compact and spherical. This reduces the effective surface area available for intermolecular interactions.[2] Consequently, the London dispersion forces are weaker, and less energy is required to transition from the liquid to the gaseous phase, resulting in a lower boiling point.[2]
Therefore, a foundational principle emerges: for a given set of alkane isomers, the straight-chain isomer will exhibit the highest boiling point, and boiling point will decrease with increasing branching.
Quantitative Data: Boiling Points of Selected Undecane Isomers
| Isomer IUPAC Name | CAS Number | Boiling Point (°C) | Boiling Point (K) |
| n-Undecane | 1120-21-4 | 196.0 | 469.15 |
| 2-Methyldecane | 6975-98-0 | 189.3 | 462.45 |
| 3-Methyldecane | 13151-34-3 | 189.1 | 462.25 |
| 4-Methyldecane | 2847-72-5 | 188.7 | 461.85 |
| 5-Methyldecane | 13151-35-4 | 186.1 | 459.25 |
| 2,3-Dimethylnonane | 2884-06-2 | 186.0 | 459.15 |
| 4,4-Dimethylnonane | 17302-18-0 | 181.0 | 454.15 |
Data sourced from BenchChem[2] and the National Institute of Standards and Technology (NIST) Chemistry WebBook.[10]
As the data clearly demonstrates, the linear n-undecane possesses the highest boiling point. As branching is introduced (e.g., a single methyl group in the methyldecanes) and increased (e.g., two methyl groups in the dimethylnonanes), the boiling point systematically decreases.
Experimental Protocol: Boiling Point Determination by the Capillary Method
The determination of a liquid's boiling point is a fundamental laboratory procedure. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11][12] The capillary method (or Thiele tube method) is a reliable technique that requires only a small amount of sample.[13]
Principle of Operation
A small sample is heated, and its vapor is trapped in an inverted capillary tube. As the temperature rises, the vapor pressure inside the capillary increases, forcing out any trapped air and eventually emerging as a continuous stream of bubbles.[14] The apparatus is then allowed to cool. The boiling point is the temperature at which the external atmospheric pressure overcomes the sample's vapor pressure, causing the liquid to be drawn back into the capillary tube.[13][15]
Step-by-Step Methodology
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.
-
Sample Loading: Transfer approximately 0.5 mL of the undecane isomer into a small test tube (fusion tube).
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Thermometer Attachment: Secure the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.
-
Heating: Clamp the thermometer and assembly inside a Thiele tube or an oil bath, ensuring the sample is fully immersed in the heating medium.
-
Observation (Heating Phase): Heat the apparatus gently and observe the capillary. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. Heat until a rapid and continuous stream is observed.[14]
-
Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.
-
Determination: The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid just begins to enter the capillary tube.[13][15]
-
Verification: Record the barometric pressure, as boiling points are pressure-dependent.[11][13]
Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination via the Capillary Method.
Isomer Separation and Characterization
Given that many undecane isomers have very close boiling points, separating them requires advanced techniques. Distillation, while a common method for purification, may not be effective for isomers with boiling points that differ by only a few degrees.[16][17]
Gas Chromatography (GC)
Gas chromatography is the premier analytical technique for separating and identifying volatile organic compounds like alkane isomers.[18][19]
-
Principle: A sample is vaporized and injected into a carrier gas (mobile phase) that sweeps it through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs because different compounds interact with the stationary phase to varying degrees.[20]
-
Elution Order: The elution order in GC for alkanes is primarily determined by their boiling points.[19]
-
Lower boiling point isomers (more branched) spend less time interacting with the stationary phase and more time in the mobile gas phase. They travel through the column faster and have a shorter retention time.
-
Higher boiling point isomers (less branched) have stronger interactions with the stationary phase, move more slowly through the column, and exhibit a longer retention time.
-
-
Detection: As each separated component exits the column, it passes through a detector (e.g., a Flame Ionization Detector, FID), which generates a signal. The resulting chromatogram shows a series of peaks, with each peak corresponding to a different isomer. N-undecane can be used as an internal standard for comparing retention times.[3]
Logical Workflow for Isomer Analysis
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3,4,4-Trimethyloctane CAS number and safety data
An In-Depth Technical Guide to 3,4,4-Trimethyloctane: Properties, Safety, and Handling
Abstract
This technical guide provides a comprehensive overview of 3,4,4-trimethyloctane, a branched-chain alkane. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound or similar flammable organic liquids. It details the chemical's identifiers, including its CAS number, and synthesizes critical safety data based on established protocols for volatile, flammable alkanes. The guide includes a thorough hazard assessment, detailed protocols for safe handling and storage, and robust emergency procedures for spills and exposures. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Chemical Identification and Properties
3,4,4-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its straight-chain isomer, undecane. Precise identification is critical for accurate record-keeping and safety data retrieval.
The primary identifier for this specific chemical is its CAS (Chemical Abstracts Service) Registry Number.
-
IUPAC Name: 3,4,4-trimethyloctane
-
CAS Number: 62016-43-7[1]
-
Molecular Formula: C₁₁H₂₄[1]
-
Synonyms: While less common, it may be identified by its structural name.
Physical and Chemical Properties
Quantitative data for 3,4,4-trimethyloctane is not widely published. The properties below are computed or based on data for analogous branched alkanes. This information is crucial for risk assessment; for instance, a low flash point and high vapor pressure indicate a significant fire hazard at ambient temperatures.
| Property | Value / Information | Rationale and Significance |
| Molecular Weight | 156.31 g/mol [1] | Essential for stoichiometric calculations and solution preparation. |
| Appearance | Colorless liquid (expected) | Typical for saturated alkanes. Any coloration may indicate impurities. |
| Boiling Point | Data not available. Estimated to be lower than n-undecane (196 °C) due to branching. | Affects volatility. Highly volatile substances pose a greater inhalation and fire risk. |
| Flash Point | Data not available. Expected to be < 23 °C. | Critical Fire Hazard Indicator. As a flammable alkane, it is expected to have a low flash point, meaning it can form an ignitable mixture with air at or below room temperature. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., ether, benzene).[2] | Governs its behavior in mixtures and the environment. In case of a spill, it will not mix with water and may pose a long-term hazard to aquatic life.[3] |
| Vapor Density | > 1 (Air = 1) (expected) | Vapors are heavier than air and can accumulate in low-lying areas, creating a hidden ignition risk. Vapors may travel a considerable distance to an ignition source and "flash back".[4] |
Comprehensive Hazard Assessment
As a member of the flammable, volatile alkane class, 3,4,4-trimethyloctane must be treated as a hazardous substance. The following assessment is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories typical for such compounds.[3]
-
Physical Hazards:
-
Health Hazards:
-
Aspiration Hazard (GHS Category 1): May be fatal if swallowed and enters the airways.[3] This is a critical concern; if ingested, the low viscosity of the liquid allows it to be easily drawn into the lungs during vomiting, which can cause severe chemical pneumonitis.[4]
-
Skin Irritation (GHS Category 2): Prolonged or repeated contact can defat the skin, leading to irritation, dryness, and dermatitis.[3]
-
Specific Target Organ Toxicity - Single Exposure (GHS Category 3): Inhalation of high concentrations of vapor may cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea.[3]
-
-
Environmental Hazards:
Standard Operating Protocol for Safe Handling
Adherence to a strict, self-validating protocol is non-negotiable. The following steps are designed to mitigate the identified risks. The causality for each step is explained to reinforce the safety-conscious decision-making required of laboratory professionals.
Engineering Controls and Personal Protective Equipment (PPE)
Causality: The primary safety strategy is to minimize exposure. Engineering controls provide the first line of defense by containing the hazard at the source, while PPE serves as the final barrier between the user and the chemical.
-
Engineering Controls:
-
Fume Hood: All handling of 3,4,4-trimethyloctane must be conducted inside a properly functioning chemical fume hood.[5][6] This is mandatory to control the flammable and potentially toxic vapors, preventing them from accumulating in the lab environment.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[6][7][8]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[6][8] Inspect gloves for any signs of degradation or puncture before use. Rationale: Alkanes can degrade certain types of gloves; nitrile provides suitable protection for incidental contact.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect skin and clothing from splashes.[5][7][8]
-
Handling and Storage Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned, and the location of the nearest safety shower, eyewash station, and fire extinguisher is known.[5][9]
-
Grounding and Bonding: When transferring the liquid from one metal container to another, ground and bond the containers. Rationale: This is a critical step to prevent the buildup of static electricity, which can generate a spark sufficient to ignite the flammable vapors.[3][4]
-
Dispensing: Use non-sparking tools for opening and closing containers.[4][10] Dispense the smallest quantity needed for the experiment to minimize the amount of hazardous material in use.
-
Heating: Never use an open flame to heat 3,4,4-trimethyloctane or solutions containing it.[7][9] Use intrinsically safe heating sources like heating mantles, water baths, or steam baths, controlled by a variable autotransformer.
-
Storage:
Emergency Procedures
A well-rehearsed emergency plan is essential. All personnel must be trained on these procedures.
Spill Response
The response to a spill depends on its size and location. The primary goals are to contain the spill, prevent ignition, and limit exposure.
Caption: Workflow for responding to a 3,4,4-trimethyloctane spill.
Detailed Spill Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.[5]
-
Remove Ignition Sources: Turn off any nearby equipment or open flames if it is safe to do so.[4]
-
For Small Spills (inside a fume hood):
-
Wearing appropriate PPE, confine the spill using absorbent pads or spill pillows.[5][11] Avoid using loose materials like kitty litter, which can create dust and are less effective for flammable liquids.[11]
-
Collect the absorbed material and any contaminated items into a heavy-duty plastic bag or a sealable container.[11]
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
Clean the spill area with soap and water.[5]
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[12]
-
If there is a fire risk, activate the nearest fire alarm.
-
Notify your supervisor and contact your institution's emergency response team.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[4][5] If they feel unwell, seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[4] Flush the affected skin with plenty of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [4][10] This is a critical instruction due to the high risk of aspiration.[3] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4]
Waste Disposal
All waste containing 3,4,4-trimethyloctane, including the pure chemical, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves, pipette tips), must be disposed of as hazardous waste.[5][11]
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
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Exploratory Analysis of Hydrocarbon Isomers in Fuel Samples: A Guide to Navigating Molecular Complexity
An In-Depth Technical Guide
Foreword: Beyond the Boiling Point
The performance, efficiency, and environmental impact of a fuel are dictated not just by its bulk properties, but by its precise molecular composition. Within the complex milieu of gasoline, diesel, and jet fuel lie thousands of hydrocarbon compounds, many of which are isomers—molecules sharing the same chemical formula but possessing distinct structural arrangements.[1][2] These subtle structural differences can lead to significant variations in properties like octane number, freezing point, and combustion characteristics.[3][4] Consequently, the ability to separate and identify these isomers is not merely an academic exercise; it is a critical necessity for fuel development, quality control, and regulatory compliance.[5][6][7]
This guide eschews a conventional, step-by-step manual in favor of a narrative grounded in practical expertise. We will explore the causality behind methodological choices, delving into the core challenges of isomer analysis and the advanced techniques developed to overcome them. Our focus is on building a self-validating analytical system, from sample preparation to data interpretation, that provides trustworthy and comprehensive insights into the isomeric landscape of fuels.
The Isomeric Challenge: Why Fuel Analysis is Not Straightforward
Characterizing fuel composition is fundamentally challenging due to the sheer number of possible isomers. For instance, a C25 alkane can have over 36 million structural isomers, and this complexity grows exponentially with the carbon number.[8] This inherent complexity presents several analytical hurdles:
-
Co-elution: Many isomers possess very similar boiling points and polarities, causing them to co-elute (emerge at the same time) during standard chromatographic separation.[9] This results in an "unresolved complex mixture" (UCM), often appearing as a hump in the chromatogram, which obscures individual components.[10]
-
Identical Mass: By definition, isomers have the same molecular weight. Standard mass spectrometry (MS) will therefore assign them the same mass-to-charge ratio (m/z), making differentiation impossible without prior separation.[10]
-
Similar Fragmentation: During mass spectrometry, many hydrocarbon isomers produce remarkably similar fragmentation patterns, confounding library-based identification.[11][12]
Overcoming these challenges requires a multi-faceted approach that enhances separation efficiency and employs sophisticated detection techniques capable of discerning subtle structural differences.
The Analytical Workflow: A Self-Validating System
A robust analysis of hydrocarbon isomers relies on a meticulously planned workflow. Each stage is designed to reduce complexity and maximize the information obtained in subsequent steps.
Caption: High-level workflow for hydrocarbon isomer analysis.
Sample Preparation: The Foundation of Quality Data
The primary goal of sample preparation is to create a sample that is amenable to analysis without introducing bias.[13] For complex fuel matrices, this often involves reducing the sample's complexity.
-
Direct Dilution: The simplest method involves diluting the fuel in a suitable organic solvent. While fast, this approach does not resolve the issue of sample complexity and is best suited for screening or for fuels with a narrower distribution of hydrocarbons.[14]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for fractionating the sample into different hydrocarbon classes (e.g., Saturates, Aromatics, Resins, and Asphaltenes - SARA).[15][16] This is a critical step, as separating aliphatic from aromatic compounds, for example, drastically simplifies the subsequent chromatographic analysis and prevents cross-class co-elution.
-
Thermal Desorption (TD): For certain applications, such as analyzing contaminants on fuel filters, thermal desorption offers a solvent-free method.[17][18] This technique involves heating the sample to volatilize the analytes directly into the gas chromatograph, providing an unbiased analysis of semi-volatile compounds.[18]
The choice of preparation method is a trade-off between speed, complexity reduction, and potential analyte loss. For in-depth exploratory analysis, fractionation via SPE is often the most justifiable choice as it provides the cleanest extracts for high-resolution separation.
Core Techniques for Isomer Resolution and Identification
No single technique can fully characterize the isomeric content of fuel. The synergistic combination of advanced separation and detection technologies is essential.
Separation: The Power of Gas Chromatography (GC)
Gas chromatography remains the primary technique for hydrocarbon fuel analysis due to its ability to separate volatile compounds.[9][19] The separation of isomers, however, pushes the limits of conventional GC.
-
Capillary Columns: Achieving isomer separation necessitates the use of high-efficiency capillary columns. Long columns (e.g., 100-200 meters) with thin stationary phase films provide the large number of theoretical plates required to resolve compounds with very close boiling points.[20]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is the state-of-the-art for analyzing complex mixtures like fuel.[10][21] GCxGC uses two columns with different stationary phases (e.g., non-polar followed by polar). The effluent from the first column is continuously trapped, focused, and re-injected onto the second, faster-separating column. This creates a highly structured two-dimensional chromatogram that separates compounds by volatility in the first dimension and by polarity in the second, resolving thousands of compounds that would co-elute in a single-column separation.[10][22]
Caption: Comparison of conventional GC and comprehensive GCxGC separation.
Detection and Identification: Discerning the Differences
Once separated, isomers must be detected and identified. Mass spectrometry is the dominant technique, but its effectiveness is greatly enhanced when coupled with other detectors or when used in advanced configurations.
-
Time-of-Flight Mass Spectrometry (TOFMS): Often paired with GCxGC, TOFMS is crucial because of its high data acquisition speed, which is necessary to capture the very narrow peaks (50-200 ms) produced by the second-dimension column.[23] It provides full mass spectra for each point in the chromatogram.
-
Variable Ionization Energy MS: Standard electron ionization (70 eV) causes extensive fragmentation of hydrocarbons, often obscuring the molecular ion and yielding similar spectra for different isomers.[11][24] By using a lower ionization energy (e.g., 14 eV), fragmentation is reduced, and the molecular ion is enhanced.[21] Acquiring data at both high and low energies provides complementary information: the high-energy data for library matching and the low-energy data for confident molecular weight determination.[21]
-
Supersonic Gas Chromatography-Mass Spectrometry (Supersonic GC-MS): This advanced technique uses a supersonic molecular beam to cool the analyte molecules before ionization.[11] This vibrational cooling significantly reduces fragmentation and enhances the molecular ion for all hydrocarbons, even heavy ones.[11] This allows for the creation of unique "isomer abundance patterns" that can serve as a powerful fingerprinting tool for fuel characterization.[11]
-
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): VUV is a relatively new detector that provides a powerful alternative or complement to MS.[9] It measures the absorption of light in the 120–240 nm range. Crucially, many structural isomers that produce similar mass spectra have unique VUV absorption spectra.[9] This allows for the unambiguous differentiation and even deconvolution of co-eluting isomers, a significant advantage over MS alone.[9]
| Detector | Principle | Strengths for Isomer Analysis | Limitations |
| TOFMS | Measures m/z of ions | Fast acquisition for GCxGC; provides molecular weight and fragmentation data. | Similar fragmentation patterns for many isomers; weak molecular ions. |
| VUV | Gas-phase absorption spectroscopy | Can distinguish isomers with unique spectra even if they co-elute; provides quantitative information.[9] | Library is still growing; less sensitive than MS for some compounds. |
| FID | Flame Ionization Detector | Robust and quantitative for total hydrocarbon content. | Provides no structural information; cannot identify compounds. |
Experimental Protocol: GCxGC-TOFMS Analysis of a Diesel Fuel Sample
This protocol outlines a validated methodology for the detailed characterization of isomers in a middle distillate fuel like diesel.
1. Objective: To separate, identify, and quantify isomeric hydrocarbon groups in a diesel fuel sample.
2. Sample Preparation (SPE Fractionation):
- Prepare a solid-phase extraction column packed with activated silica gel.
- Accurately weigh ~100 mg of the diesel fuel sample and dissolve in 1 mL of hexane.
- Load the dissolved sample onto the SPE column.
- Elute the saturate fraction (alkanes and cycloalkanes) using 10 mL of hexane. Collect this fraction in a clean vial.
- Elute the aromatic fraction using 10 mL of a 50:50 mixture of hexane and dichloromethane. Collect this fraction separately.
- Concentrate each fraction to 1 mL under a gentle stream of nitrogen.
3. Instrumental Parameters:
- System: LECO Pegasus® BT 4D GCxGC-TOFMS or equivalent.[18]
- First Dimension (1D) Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar phase (e.g., Rxi-5Sil MS).
- Second Dimension (2D) Column: 1.5 m x 0.10 mm ID x 0.10 µm film thickness, polar phase (e.g., Rxi-17Sil MS).
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Injection: 1 µL splitless injection at 300°C.
- Oven Program (1D): Start at 40°C, hold for 2 min, ramp at 3°C/min to 320°C, hold for 10 min.
- Modulator: Quad-jet thermal modulator. Modulation period: 4 seconds. Hot pulse time: 0.6 s.
- MS Parameters (TOFMS):
- Mass Range: 45-550 m/z.
- Acquisition Rate: 200 spectra/second.
- Ionization Energy: 70 eV (for library matching) and 14 eV (for molecular ion confirmation in a separate run).[21]
4. Data Processing and Analysis:
- Process the raw data using specialized software (e.g., ChromaTOF®). Perform peak finding and spectral deconvolution.
- Align the 2D chromatogram and create structured templates to group compounds by class (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics).
- Identify individual isomers by comparing their 70 eV mass spectra against the NIST/Wiley libraries.
- Confirm molecular weights using the 14 eV data, which should show an enhanced molecular ion.
- For ambiguous identifications, analyze fragmentation patterns and elution order. Branched isomers generally elute earlier than their straight-chain counterparts.[25]
- Quantify isomer groups by summing the peak areas within a defined chromatographic region.
Conclusion: From Data to Decision
The exploratory analysis of hydrocarbon isomers in fuel is a complex but essential task. By moving beyond simple bulk property measurements and embracing advanced separation and detection techniques like GCxGC-TOFMS and GC-VUV, researchers and fuel scientists can gain an unprecedented level of molecular detail. This detailed characterization allows for a deeper understanding of fuel performance, aids in the development of cleaner and more efficient fuels, and provides robust data for quality assurance and environmental monitoring. The methodologies described herein provide a framework for establishing a self-validating system that can confidently navigate the immense isomeric complexity of modern fuels.
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The Analytical Gauntlet: A Technical Guide to the Identification of Unknown Branched Alkanes in Complex Mixtures
For researchers, scientists, and professionals in drug development, the unambiguous identification of unknown branched alkanes within complex matrices represents a significant analytical challenge. These structurally diverse isomers often exhibit nearly identical physicochemical properties, leading to chromatographic co-elution and convoluted spectral data. This guide provides an in-depth exploration of the advanced analytical strategies and field-proven insights required to navigate this intricate landscape, ensuring both technical accuracy and trustworthy, self-validating results.
The Challenge of Isomeric Complexity
Branched alkanes, with their varied substitution patterns, present a formidable obstacle to conventional analytical methods. The sheer number of possible isomers for a given carbon number escalates rapidly, making baseline chromatographic separation a near impossibility in many real-world samples, such as petroleum fractions or biological extracts. This inherent complexity necessitates a multi-faceted analytical approach that leverages the strengths of several advanced techniques to achieve confident structural elucidation.
A Strategic Approach to Identification: The Analytical Workflow
A robust and reliable workflow for the identification of unknown branched alkanes is not a linear process but rather an integrated system of carefully selected techniques. The causality behind each experimental choice is critical for success.
Caption: A strategic workflow for the identification of unknown branched alkanes.
Foundational Techniques: Sample Preparation and Initial Separation
The quality of the final identification is intrinsically linked to the initial sample handling and separation. A poorly executed extraction or an inadequate chromatographic method will propagate errors throughout the entire analytical chain.
Rigorous Sample Preparation
The goal of sample preparation is to isolate the branched alkane fraction from the matrix while minimizing analyte loss and contamination. The choice of technique is matrix-dependent.
-
Liquid-Liquid Extraction (LLE): A conventional method for separating analytes based on their differential solubilities in immiscible solvents.[1]
-
Solid-Phase Extraction (SPE): Offers high enrichment and purification by passing the sample through a sorbent-packed cartridge that retains the analytes of interest.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out extraction with dispersive SPE for cleanup, particularly effective for complex matrices.
Table 1: Comparison of Common Sample Preparation Techniques for Branched Alkanes
| Technique | Principle | Advantages | Disadvantages |
| LLE | Partitioning between immiscible liquids.[1] | Simple, widely applicable. | Can be labor-intensive, large solvent consumption. |
| SPE | Adsorption onto a solid phase.[2] | High recovery, good selectivity, reduced solvent use. | Can be prone to matrix effects, requires method development. |
| QuEChERS | Salting-out extraction and dispersive SPE. | Fast, high throughput, low solvent usage. | May not be suitable for all matrices, requires optimization. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse
GC-MS remains the cornerstone for the analysis of volatile and semi-volatile organic compounds, including branched alkanes.[3] Electron Ionization (EI) is the most common ionization technique, producing characteristic fragmentation patterns that can be compared against spectral libraries like NIST and Wiley for initial identification.
Interpreting the Mass Spectra of Branched Alkanes:
Unlike their straight-chain counterparts which show a smooth decay in fragment ion abundance, branched alkanes exhibit preferential cleavage at the branching point.[4][5] This is due to the formation of more stable secondary or tertiary carbocations. The loss of the largest alkyl group at the branch is often favored.[4] A key indicator of branching is the disruption of the typical CnH2n+1 series of ions.[5]
Protocol 1: General GC-MS Analysis of Branched Alkanes
-
Sample Injection: Inject 1 µL of the prepared sample extract into the GC inlet in splitless mode to maximize sensitivity.
-
Chromatographic Separation:
-
Column: Use a long, non-polar capillary column (e.g., 100 m) for optimal separation of isomers.[6]
-
Oven Program: Start at a low initial temperature (e.g., 40°C) and use a slow temperature ramp (e.g., 2-5°C/min) to enhance resolution.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Acquire mass spectra over a range of m/z 40-550.
-
-
Data Analysis:
-
Identify peaks and perform background subtraction.
-
Compare the mass spectrum of each peak against a reference library (e.g., NIST).
-
Calculate Kovats retention indices by running a series of n-alkane standards under the same conditions to aid in identification.[6]
-
Advanced Separation and Detection Strategies for Isomer Resolution
When dealing with highly complex mixtures where co-elution is inevitable, more advanced techniques are required to deconvolve the data and confidently identify individual isomers.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC provides a significant leap in separation power by employing two columns with different stationary phases connected by a modulator.[7] This creates a two-dimensional chromatogram with structured patterns, often separating compounds by volatility in the first dimension and by polarity in the second. This enhanced resolution is invaluable for separating isomeric branched alkanes from other hydrocarbon classes.[8][9]
Caption: Principle of Comprehensive Two-Dimensional Gas Chromatography (GCxGC).
Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy
GC-VUV is a powerful detection technique that provides unique absorbance spectra in the vacuum ultraviolet region (120-240 nm).[10] Nearly all chemical compounds absorb in this region, and the resulting spectra are highly specific to their electronic structure. This allows for the differentiation of closely related structural isomers, even when they co-elute chromatographically.[11][12] VUV detectors are an excellent complement to mass spectrometry, which can struggle with isomer differentiation.[10]
Protocol 2: GC-VUV for Isomer Differentiation
-
Instrumentation: Couple a GC system to a VUV detector.
-
Chromatographic Separation: Employ a GC method similar to that used for GC-MS, optimizing for the separation of the target isomers.
-
VUV Detection: Acquire VUV absorbance spectra across the elution of the chromatographic peaks.
-
Data Analysis:
-
Compare the acquired VUV spectra to a library of reference spectra for positive identification.
-
Utilize deconvolution software to resolve the contributions of co-eluting isomers to a single chromatographic peak.[13]
-
Tandem Mass Spectrometry (MS/MS)
Tandem MS provides an additional layer of specificity by allowing for the fragmentation of selected precursor ions.[11][14] This can be particularly useful for differentiating branched alkane isomers that produce similar primary mass spectra.[6][15] By carefully selecting a precursor ion and observing its fragmentation products, subtle structural differences can be revealed.
Definitive Structural Elucidation: 2D NMR Spectroscopy
For novel branched alkanes or in cases where other techniques provide ambiguous results, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the gold standard for unambiguous structure determination.[16]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.[17][18]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[17][19]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, allowing for the connection of different spin systems and the complete elucidation of the carbon skeleton.[17]
Protocol 3: 2D NMR for Branched Alkane Structure Elucidation
-
Sample Preparation: Dissolve a purified and concentrated sample of the unknown alkane in a deuterated solvent (e.g., CDCl₃).
-
Acquisition of 1D Spectra: Acquire high-quality ¹H and ¹³C NMR spectra to identify the types of protons and carbons present.
-
Acquisition of 2D Spectra:
-
Run a COSY experiment to establish proton-proton connectivities.
-
Run an HSQC experiment to link protons to their directly attached carbons.
-
Run an HMBC experiment to piece together the molecular fragments based on long-range correlations.
-
-
Structure Assembly: Systematically analyze the correlations from all spectra to build the complete structure of the branched alkane.[19][20]
Overcoming Co-elution: The Power of Chemometrics
Even with the most advanced separation techniques, co-elution of isomers can still occur. Chemometric methods, such as Multivariate Curve Resolution (MCR), can be employed to mathematically deconvolve the overlapping chromatographic and spectral data, extracting the pure profiles of the individual components.[5][21][22]
Conclusion: An Integrated and Validating Approach
The identification of unknown branched alkanes in complex mixtures is a challenging but achievable task with the systematic application of an integrated suite of advanced analytical techniques. By combining high-resolution separation with information-rich detection and definitive spectroscopic methods, researchers can confidently elucidate the structures of these complex molecules. The key to success lies not in a single technique, but in the logical and synergistic application of multiple, self-validating methods, guided by a deep understanding of the underlying chemical principles.
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The Synthesis of Trimethyloctanes: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Executive Summary: Trimethyloctanes, a class of highly branched C11 alkanes, are critical components in the formulation of high-performance fuels due to their excellent anti-knock properties and high octane ratings. Their synthesis is a cornerstone of modern petroleum refining and a subject of ongoing research for producing advanced biofuels. This guide provides a comprehensive overview of the primary synthetic routes to trimethyloctanes, intended for researchers, scientists, and professionals in related fields. We will explore major industrial processes such as catalytic alkylation, hydroisomerization, and olefin oligomerization, alongside targeted laboratory-scale syntheses. The narrative emphasizes the underlying chemical principles, the rationale behind experimental choices, and detailed procedural outlines to ensure scientific integrity and practical applicability.
The Significance and Structure of Trimethyloctanes
Highly branched alkanes are prized components for gasoline blending, prized for their ability to resist premature ignition, or "knocking," in internal combustion engines.[1][2] The octane rating scale itself is defined by a branched alkane, 2,2,4-trimethylpentane (isooctane), which is assigned a value of 100. Trimethyloctanes, with their eleven-carbon backbone and multiple methyl branches, exhibit similar or even superior anti-knock characteristics, making them valuable for producing high-performance, clean-burning fuels.[3]
The term "trimethyloctane" refers to several structural isomers, with the position of the three methyl groups on the octane chain determining the molecule's specific properties. Common examples include 2,2,4-trimethyloctane and 2,3,4-trimethyloctane.[4][5] The selective synthesis of a specific isomer is a significant chemical challenge, especially on an industrial scale where complex hydrocarbon mixtures are the norm.[2]
Major Industrial Synthesis Strategies
The large-scale production of trimethyloctanes and other branched alkanes is dominated by three core refinery processes: catalytic alkylation, hydroisomerization, and olefin oligomerization. These methods are designed to upgrade low-octane hydrocarbon streams into high-value gasoline components.
2.1 Catalytic Alkylation
Alkylation is a fundamental process in petroleum refining that combines light olefins (like butenes) with an isoparaffin (typically isobutane) to produce a larger, highly branched paraffin known as alkylate.[2][6][7] This alkylate is a premium gasoline blending stock, rich in trimethylpentanes and other branched alkanes.[7]
Causality and Mechanism: The reaction is catalyzed by strong liquid acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). The mechanism proceeds through a series of carbocation intermediates.
-
Initiation: The acid protonates an olefin (e.g., 2-butene) to form a secondary carbocation.
-
Propagation: This carbocation then reacts with isobutane. Isobutane donates a hydride to the carbocation, forming a stable branched alkane and the tert-butyl carbocation. This tert-butyl carbocation is the key chain carrier.
-
Alkylation Step: The tert-butyl carbocation reacts with another olefin molecule to form a larger C8 carbocation.
-
Termination: This C8 carbocation abstracts a hydride from another isobutane molecule, yielding a stable trimethylpentane product and regenerating the tert-butyl carbocation to continue the cycle.
While the primary products are trimethylpentanes, the complex reaction network also involves hydride shifts and cracking, leading to the formation of a range of other branched alkanes, including trimethyloctanes, especially when heavier olefins are present in the feed.[2]
-
Feed Preparation: A feed stream containing a high ratio of isobutane to olefin (typically >10:1) is chilled to a temperature range of 5-15°C.[8] This high ratio minimizes undesirable olefin polymerization.
-
Reaction: The hydrocarbon feed is emulsified with concentrated sulfuric acid (98-99% strength) in a stirred reactor. The low temperature helps to control the exothermic reaction and favors the desired alkylation pathway over side reactions.[8]
-
Residence Time: The mixture is maintained in the reactor for a sufficient residence time (typically 10-30 minutes) to ensure high conversion.
-
Acid Separation: The reactor effluent flows to a settler where the heavier acid phase is separated from the hydrocarbon phase by gravity. The acid is recycled back to the reactor.
-
Product Neutralization and Fractionation: The hydrocarbon phase is treated with a caustic wash to remove any entrained acid. It is then sent to a fractionation section to separate unreacted isobutane (which is recycled), propane, n-butane, and the final alkylate product.
2.2 Hydroisomerization
Hydroisomerization is a process that catalytically converts linear alkanes (n-paraffins) into their more valuable branched isomers (isoparaffins).[9][10] This is particularly useful for upgrading low-octane naphtha streams or improving the cold-flow properties of diesel and jet fuel by converting waxy n-alkanes into branched structures.[9][11]
Causality and Mechanism: The process relies on a bifunctional catalyst that has both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal rearrangement).[9][11] A common choice is platinum supported on an acidic zeolite, such as ZSM-22 or SAPO-11.[12][13]
-
Dehydrogenation: An n-alkane (e.g., n-octane) is dehydrogenated on a metal site (e.g., Platinum) to form an alkene.
-
Protonation: The alkene migrates to an acid site (Brønsted acid site on the zeolite) and is protonated to form a secondary carbocation.
-
Isomerization: The carbocation undergoes skeletal rearrangement via hydride and methyl shifts to form a more stable tertiary carbocation. This is the key branching step.
-
Deprotonation: The branched carbocation deprotonates to form a branched alkene.
-
Hydrogenation: The branched alkene migrates back to a metal site and is hydrogenated to the final isoparaffin product (e.g., a dimethyhexane or trimethyloctane precursor).
The challenge is to favor isomerization without promoting excessive cracking (β-scission), which breaks the carbon chain and produces lighter, less valuable products.[10][11] This balance is controlled by the catalyst's acidity, pore structure, and the reaction conditions.[12]
-
Catalyst Preparation & Activation: A Pt/SAPO-11 catalyst is loaded into a fixed-bed microreactor. The catalyst is reduced in situ under a flow of hydrogen at approximately 673 K and 1.5 MPa for 4 hours.[13]
-
Reaction Conditions: A feed of n-nonane is vaporized and mixed with hydrogen at a molar ratio of H₂/n-nonane of around 400.[13]
-
Execution: The mixture is passed through the catalyst bed at a reaction temperature of 613 K and a pressure of 1.5 MPa.[13] The weight hourly space velocity (WHSV) is adjusted to control conversion.
-
Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The products are analyzed by gas chromatography (GC) to determine the distribution of isomers and any cracking products.
2.3 Olefin Oligomerization
Oligomerization combines smaller olefin molecules into larger ones. For producing C8 components, the dimerization of isobutylene is a key route.[14][15] The resulting C8 olefins (trimethylpentenes) are then hydrogenated to produce stable, high-octane trimethylpentanes.[14] While this primarily yields C8 compounds, the principles can be extended to produce larger oligomers that, upon hydrogenation, would yield trimethyloctanes and other highly branched alkanes.
Causality and Mechanism: This process is also acid-catalyzed, often using solid acid catalysts like zeolites (e.g., Zeolite Beta) or ion-exchange resins.[14][15] The mechanism is similar to the initiation steps of alkylation, involving the formation of a carbocation from an isobutylene molecule, which then attacks a second isobutylene molecule to form a C8 dimer carbocation. This can then deprotonate to form a mixture of trimethylpentene isomers.
-
Catalyst: A solid acid catalyst, such as a Co/BETA-loaded molecular sieve, is used in a fixed-bed reactor.[15][16]
-
Reaction Conditions: A mixed C4 feedstock rich in isobutylene is fed to the reactor.[15] Typical conditions might be a temperature of 60°C and a pressure of 1 MPa.[16]
-
Product Formation: The isobutylene selectively dimerizes on the catalyst. The selectivity towards dimers over trimers and other oligomers is controlled by the reaction conditions.[14]
-
Separation: The product stream, containing C8 olefins, unreacted C4s, and other components, is separated.
-
Hydrogenation: The separated C8 olefin stream is then sent to a second reactor where it is hydrogenated over a metal catalyst (e.g., Ni or Pd) to produce the final saturated isoparaffin product.
Comparative Analysis of Industrial Routes
The choice of synthetic strategy in a refinery context depends on the available feedstocks, desired product qualities, and economic considerations.
| Parameter | Catalytic Alkylation | Hydroisomerization | Olefin Oligomerization |
| Primary Feedstock | Isobutane & Light Olefins (C3-C5) | Linear Alkanes (C5-C16) | Light Olefins (Isobutylene) |
| Key Product | Alkylate (rich in TMPs) | Isomerate (mixture of branched isomers) | Branched Olefins (then hydrogenated) |
| Typical Catalyst | H₂SO₄ or HF (liquid acids) | Pt on acidic support (e.g., Zeolites) | Solid acids (e.g., Zeolites, Resins) |
| Primary Advantage | Produces very high-octane, clean fuel.[8][17] | Upgrades low-value linear streams.[9] | Converts light olefins to valuable liquids.[15] |
| Primary Challenge | Handling of corrosive liquid acids. | Balancing isomerization and cracking.[10] | Requires a subsequent hydrogenation step. |
Targeted Laboratory-Scale Synthesis
For producing specific, pure isomers of trimethyloctanes for research or as analytical standards, industrial refinery processes are unsuitable. Laboratory methods offering high chemo- and regioselectivity are required.
4.1 Grignard-based Approaches
Carbonyl addition reactions, such as the Grignard reaction, are powerful tools for creating new carbon-carbon bonds and tertiary alcohol intermediates, which can be subsequently converted to the target alkane.[18]
-
Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 2-bromopentane).
-
Carbonyl Addition: React the Grignard reagent with a ketone (e.g., heptan-4-one). This reaction forms a tertiary alcohol intermediate.[18]
-
Dehydration: Dehydrate the tertiary alcohol using a strong acid (e.g., H₂SO₄) to form an alkene.
-
Hydrogenation: Hydrogenate the resulting alkene over a catalyst like Palladium on carbon (Pd/C) to yield the final saturated, branched alkane.[18]
This multi-step approach allows for precise control over the final carbon skeleton, enabling the synthesis of specific isomers that would be impossible to isolate from complex refinery streams.
Conclusion and Future Outlook
The synthesis of trimethyloctanes is pivotal for the production of high-quality fuels. Industrial-scale synthesis is dominated by robust refinery processes—alkylation, hydroisomerization, and oligomerization—each tailored to specific feedstocks and desired product profiles. These methods prioritize yield and economic efficiency, producing complex mixtures of branched alkanes. For high-purity applications, targeted, multi-step laboratory syntheses provide the necessary precision.
Future research will likely focus on developing more efficient and environmentally benign catalysts, such as solid acids and ionic liquids, to replace corrosive liquid acids in alkylation.[17] Additionally, as the world moves towards renewable energy, processes that can convert biomass-derived feedstocks into high-performance isoparaffins, including trimethyloctanes, will become increasingly important for the production of sustainable aviation and automotive fuels.[19]
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- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. US6914166B2 - Process for the selective dimerization of isobutene - Google Patents [patents.google.com]
- 15. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,4,4-Trimethyloctane via Grignard reaction
Application Note & Protocol
Topic: A Two-Stage Synthesis of 3,4,4-Trimethyloctane Utilizing Grignard Reaction and Barton-McCombie Deoxygenation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of highly branched, saturated hydrocarbons is a significant endeavor in organic chemistry, with applications ranging from fuel and lubricant development to the creation of non-polar moieties in drug molecules. This document provides a comprehensive guide to the synthesis of 3,4,4-trimethyloctane, a C11 alkane, through a robust two-stage synthetic strategy. The core of this approach involves a Grignard reaction to construct the requisite carbon skeleton, followed by a deoxygenation step to yield the final alkane. Stage one employs the nucleophilic addition of a methylmagnesium halide to 4,4-dimethylheptan-3-one, forming the tertiary alcohol intermediate, 3,4,4-trimethyloctan-3-ol. Stage two addresses the challenging reduction of this sterically hindered tertiary alcohol to the target alkane via the Barton-McCombie deoxygenation reaction. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety and handling procedures for a successful synthesis.
Chemical Principles & Synthetic Strategy
The direct synthesis of a complex alkane like 3,4,4-trimethyloctane is non-trivial. The chosen strategy hinges on the power of the Grignard reaction for carbon-carbon bond formation, which is one of the most fundamental and versatile reactions in organic synthesis.[1][2]
Stage 1: Carbon Skeleton Construction via Grignard Reaction
The Grignard reaction involves an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile.[3] The carbon atom bound to magnesium is highly polarized and behaves like a carbanion, readily attacking electrophilic carbon centers, such as the carbonyl carbon of a ketone.[4]
For the synthesis of 3,4,4-trimethyloctan-3-ol, a retrosynthetic analysis points to the reaction between methylmagnesium bromide and 4,4-dimethylheptan-3-one.
-
Nucleophile: Methylmagnesium Bromide (CH₃MgBr)
-
Electrophile: 4,4-Dimethylheptan-3-one
The mechanism involves the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[4] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[5]
Stage 2: Deoxygenation of the Tertiary Alcohol
The conversion of an alcohol, particularly a tertiary alcohol, to an alkane presents a significant challenge. The hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution with a hydride source inefficient.[6] While methods like the Clemmensen or Wolff-Kishner reductions are effective for converting carbonyls to alkanes, they are not applicable to alcohols.[7][8][9]
The Barton-McCombie deoxygenation is an elegant and reliable method for removing a hydroxyl group, especially from sterically hindered positions.[10][11] This reaction proceeds via a free-radical chain mechanism.[12]
The process involves two key steps:
-
Conversion to a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl compound, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS₂) and then an alkylating agent (e.g., methyl iodide).[13]
-
Radical Reduction: The xanthate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical hydrogen donor, most commonly tributyltin hydride (Bu₃SnH).[12] The tributyltin radical attacks the sulfur atom of the xanthate, leading to the formation of a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the final alkane product and regenerate the tributyltin radical, thus propagating the chain reaction.[12][13] The formation of a very stable Sn-S bond provides the thermodynamic driving force for the reaction.[10]
Synthetic Pathway & Experimental Workflow
The overall synthetic route and the general laboratory workflow are depicted below.
Caption: Overall two-stage synthetic pathway for 3,4,4-trimethyloctane.
Caption: High-level experimental workflow from starting materials to final product.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 | Flammable Solid |
| Methyl Bromide | CH₃Br | 94.94 | 3.6 | 1.73 | Toxic, Carcinogen |
| or Methylmagnesium Bromide | CH₃MgBr | 119.25 | - | - | Pyrophoric, Water-Reactive |
| 4,4-Dimethylheptan-3-one | C₉H₁₈O | 142.24 | 185-187 | 0.82 | Irritant |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | 0.71 | Extremely Flammable, Peroxide Former |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 1.18 | Corrosive |
| Sodium Hydride (60% disp.) | NaH | 24.00 | - | 1.38 | Water-Reactive, Flammable |
| Carbon Disulfide | CS₂ | 76.14 | 46.3 | 1.26 | Extremely Flammable, Toxic |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 | Toxic, Carcinogen |
| Tributyltin Hydride | (C₄H₉)₃SnH | 291.06 | 80 (0.2 mmHg) | 1.09 | Toxic, Combustible |
| AIBN | C₈H₁₂N₄ | 164.21 | 103 (decomp.) | 1.1 | Explosive on heating |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 111 | 0.87 | Flammable, Toxic |
Detailed Experimental Protocols
Critical Prerequisite: All Grignard reactions must be performed under strictly anhydrous conditions. All glassware must be oven-dried or flame-dried immediately before use and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[14][15]
Protocol A: Synthesis of 3,4,4-Trimethyloctan-3-ol
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (topped with a drying tube or N₂ inlet), and a pressure-equalizing dropping funnel. Dry all glassware thoroughly.[16]
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine (optional, acts as an initiator).[16]
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small aliquot of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating or crushing the magnesium with a dry stirring rod may be necessary to start the reaction.[16][17]
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[18]
-
After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Note: Alternatively, a commercially prepared solution of methylmagnesium bromide in ether can be used directly.
-
-
Reaction with Ketone:
-
Dissolve 4,4-dimethylheptan-3-one (1.0 eq.) in anhydrous diethyl ether and place this solution in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; control the addition rate to maintain a gentle reflux.[19]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction flask in a large ice bath.
-
Slowly and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl (e.g., 3M HCl) dropwise to quench the reaction and dissolve the magnesium salts.[5][20]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.[20]
-
Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.
-
-
Purification: Purify the crude 3,4,4-trimethyloctan-3-ol by vacuum distillation or column chromatography.
Protocol B: Synthesis of 3,4,4-Trimethyloctane
-
Xanthate Formation:
-
Under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,4-trimethyloctan-3-ol (1.0 eq.) in anhydrous THF. Stir for 30 minutes at 0 °C to form the alkoxide.
-
Add carbon disulfide (CS₂, 5.0 eq.) to the mixture at 0 °C and allow it to stir for 1 hour at room temperature.[13]
-
Add methyl iodide (CH₃I, 5.0 eq.) and continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.[13]
-
Carefully quench the reaction with water, extract with ether, wash with brine, dry over Na₂SO₄, and concentrate to give the crude xanthate ester, which can often be used in the next step without further purification.
-
-
Deoxygenation:
-
Dissolve the crude xanthate ester in anhydrous toluene.
-
Add tributyltin hydride (Bu₃SnH, 2.0 eq.) and a catalytic amount of AIBN (0.2 eq.).[13]
-
Heat the mixture to reflux (approx. 90-110 °C depending on solvent) for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the xanthate.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The primary challenge in purification is the removal of toxic tin byproducts.[11] A common method is to treat the crude product with a solution of potassium fluoride (KF) in methanol/water, which precipitates the tin as insoluble tin fluorides that can be filtered off.[11]
-
Alternatively, silica gel chromatography can be used to separate the non-polar alkane product from the more polar tin residues.
-
The final product, 3,4,4-trimethyloctane, should be purified by distillation to achieve high purity.
-
Safety Precautions
-
Grignard Reagents: Grignard reagents and their precursors can be pyrophoric and react violently with water and other protic sources. All operations must be conducted under a dry, inert atmosphere.[15][17]
-
Diethyl Ether: Ether is extremely flammable and its vapor can form explosive mixtures with air. Work in a well-ventilated fume hood away from ignition sources. Ether can also form explosive peroxides upon storage; use a fresh, inhibitor-containing bottle.[18]
-
Tributyltin Hydride: Organotin compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses) and work exclusively within a fume hood.[11]
-
Sodium Hydride & Carbon Disulfide: NaH reacts violently with water to produce flammable hydrogen gas. CS₂ is highly flammable and toxic. Handle both with caution in a fume hood.[13]
Conclusion
This two-stage protocol provides a reliable and effective pathway for the synthesis of the branched alkane 3,4,4-trimethyloctane. The initial Grignard reaction successfully constructs the target C11 carbon skeleton, yielding a tertiary alcohol intermediate. The subsequent Barton-McCombie deoxygenation offers a powerful solution for the challenging reduction of this alcohol to the final saturated hydrocarbon. Careful attention to anhydrous reaction conditions and appropriate safety measures is paramount for the successful execution of this synthesis.
References
- 1. leah4sci.com [leah4sci.com]
- 2. byjus.com [byjus.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. Barton-McCombie Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 13. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. britthipple.com [britthipple.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. cerritos.edu [cerritos.edu]
Application Note: High-Resolution Separation of C11 Alkane Isomers by Gas Chromatography
Abstract
The separation of C11 alkane (undecane) isomers presents a significant analytical challenge due to their closely related boiling points and structural similarities. This application note provides a detailed, field-proven gas chromatography (GC) method for the high-resolution separation of these isomers. The protocol herein is designed for researchers, scientists, and professionals in the petrochemical, environmental, and pharmaceutical industries who require accurate identification and quantification of C11 alkane isomers. This guide emphasizes the causality behind experimental choices, from column selection to detector optimization, ensuring a robust and reproducible methodology.
Introduction: The Challenge of Separating Close-Boiling Isomers
Undecane (C11H24) has numerous structural isomers, and their individual analysis is critical in various applications, from fuel characterization to environmental monitoring. The subtle differences in their molecular structures lead to very small variations in their physicochemical properties, particularly their boiling points. Standard gas chromatography methods often result in the co-elution of these isomers.
Achieving baseline separation requires a highly efficient chromatographic system and a carefully optimized method. The principle of separation for non-polar alkanes on a non-polar stationary phase is primarily governed by boiling points.[1] Therefore, the selection of a high-resolution capillary column and precise control over the temperature program are paramount to exploit the subtle differences in volatility among the C11 isomers.
Materials and Methodology
This section details the necessary equipment, reagents, and a step-by-step protocol for the successful separation of C11 alkane isomers.
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: A high-resolution capillary column with a non-polar stationary phase is essential. A 100% dimethylpolysiloxane phase is recommended.[1]
-
Recommended Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness. The extended length of the column enhances the separation efficiency.
-
-
Carrier Gas: Helium (99.999% purity or higher), constant flow mode.
-
Detector Gases: Hydrogen (99.999% purity or higher) and zero-grade air for the FID.[2]
-
Sample: A mixed standard of C11 alkane isomers (e.g., n-undecane, 2-methyl-decane, 3-methyl-decane, etc.) diluted in a volatile solvent like hexane or pentane.
-
Vials and Syringes: 2 mL autosampler vials with septa and a 10 µL GC syringe.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process ensures a systematic approach from sample preparation to data analysis, minimizing potential errors and ensuring reproducibility.
Caption: Experimental workflow for the GC analysis of C11 alkane isomers.
Detailed GC Protocol
1. Instrument Preparation:
-
Ensure the GC is in good working condition and that the carrier and detector gas supplies are adequate.
-
Install the DB-1 (60 m x 0.25 mm, 0.25 µm) column.
-
Condition the column according to the manufacturer's instructions to minimize bleed.
2. GC Method Setup:
-
The parameters in the table below are a robust starting point for the separation. Optimization may be required based on your specific instrument and the complexity of the isomer mixture.
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | Allows for the introduction of a small, precise sample volume. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the C11 alkanes. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 40 °C | A low starting temperature to ensure focusing of the analytes at the head of the column. |
| Initial Hold Time | 5 min | Allows for the elution of any highly volatile solvent before the temperature ramp begins. |
| Ramp Rate | 2 °C/min | A slow ramp rate is critical for separating closely boiling isomers.[3] |
| Final Temperature | 150 °C | Ensures all C11 isomers elute. |
| Final Hold Time | 10 min | To elute any less volatile compounds and clean the column. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons and has a wide linear range.[2][4] |
| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |
| Hydrogen Flow | 30 mL/min | Optimized for the FID flame. |
| Air Flow | 400 mL/min | Supports complete combustion in the FID. |
| Makeup Gas (He) | 25 mL/min | Helps to sweep the column effluent through the detector efficiently. |
3. Sample Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the C11 alkane isomer standard.
-
Acquire the data using the chromatography data system.
Results and Discussion: Optimizing for Resolution
The successful separation of C11 alkane isomers is highly dependent on the interplay between the column's efficiency and the oven temperature program.
The Critical Role of the Temperature Program
A slow temperature ramp is the most critical parameter for resolving isomers with similar boiling points.[3] A faster ramp rate will decrease the analysis time but at the cost of co-elution. The 2 °C/min ramp rate specified in the protocol provides the necessary interaction time between the analytes and the stationary phase to effect separation.
The diagram below illustrates the logical relationship between key GC parameters and their impact on the separation of C11 alkane isomers.
Caption: Relationship between GC parameters and separation outcomes for C11 isomers.
Expected Elution Order and Data
On a non-polar 100% dimethylpolysiloxane column, alkanes elute primarily in order of their boiling points.[1] Branched isomers generally have lower boiling points than their straight-chain counterparts and will therefore elute earlier. The degree of branching also affects the boiling point; more highly branched isomers are typically more volatile.
Table 2: Typical Elution Order and Approximate Retention Times for Select C11 Alkane Isomers
| Compound | Structure | Boiling Point (°C) | Expected Retention Time (min) |
| 2,2,4,4-Tetramethylheptane | Highly Branched | ~170 | Early Eluting |
| 2-Methyl-decane | Branched | 190.1 | Intermediate |
| 3-Methyl-decane | Branched | 190.0 | Intermediate |
| n-Undecane | Straight-chain | 195.9 | Later Eluting |
Note: The exact retention times will vary depending on the specific GC system and conditions.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution/Co-elution | Temperature ramp rate is too fast. | Decrease the ramp rate (e.g., to 1.5 °C/min). |
| Column is overloaded. | Increase the split ratio or dilute the sample. | |
| Column is old or contaminated. | Trim the first few centimeters of the column or replace it. | |
| Broad Peaks | Inlet temperature is too low. | Ensure the inlet temperature is sufficient for rapid vaporization (250 °C). |
| Carrier gas flow rate is too low. | Check for leaks and verify the flow rate is at the optimum for the column. | |
| No Peaks or Very Small Peaks | Syringe or injector issue. | Check the syringe for blockage and ensure the injector is functioning correctly. |
| FID flame is not lit. | Check the H2 and air flows and attempt to re-ignite the flame. |
Conclusion
The gas chromatographic method detailed in this application note provides a robust and reliable protocol for the high-resolution separation of C11 alkane isomers. The key to success lies in the use of a long, high-efficiency non-polar capillary column and a slow, optimized oven temperature program. The Flame Ionization Detector offers the sensitivity and wide dynamic range necessary for accurate quantification. By understanding the principles behind the method parameters, researchers can effectively separate these challenging isomers and obtain high-quality, reproducible data.
References
- BenchChem. (2025). Application Notes and Protocols for Hydrocarbon Analysis using Gas Chromatography with Chromosorb W/HP.
- Agilent Technologies. (n.d.). The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column.
- BenchChem. (2025). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes.
- Emerson Global. (n.d.). Application Note: Fundamentals of Gas Chromatography.
- LCGC International. (n.d.). The Flame Ionization Detector.
- BenchChem. (2025). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
- Peak Scientific. (2019). How does a Flame Ionization Detector FID work?
- Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC Temperature Programs for Eicosane Separation.
- Soják, L., Krupčík, J., & Janák, J. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power. Journal of Chromatography A, 195(1), 43-64.
Sources
Application Note: Utilizing 3,4,4-Trimethyloctane as a Reference Standard in GC-MS for Enhanced Quantitative Analysis
Abstract
This technical guide provides a comprehensive framework for the use of 3,4,4-trimethyloctane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document details the unique physicochemical properties of 3,4,4-trimethyloctane, step-by-step protocols for its application as both an internal and external standard, and rigorous method validation procedures. By elucidating the causality behind experimental choices and grounding protocols in established analytical principles, this guide aims to enhance the accuracy, precision, and reliability of GC-MS-based quantitative analyses.
Introduction: The Imperative for Robust Reference Standards in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, prized for its high sensitivity and specificity in the separation and identification of volatile and semi-volatile compounds.[1] The reliability of quantitative GC-MS analysis, however, is fundamentally dependent on the use of appropriate reference standards. These standards are critical for calibrating instrument response and correcting for variations that can arise during sample preparation and analysis. An ideal standard should be chemically similar to the analyte of interest, stable, and not naturally present in the sample matrix.[2]
Branched-chain alkanes, such as 3,4,4-trimethyloctane, offer distinct advantages as reference standards in GC-MS. Their chemical inertness and predictable chromatographic behavior make them suitable for a wide range of applications, particularly in the analysis of non-polar and moderately polar compounds. This application note will explore the specific utility of 3,4,4-trimethyloctane as a reference standard, providing detailed protocols for its effective implementation.
Physicochemical Properties and Rationale for Use
3,4,4-Trimethyloctane (C₁₁H₂₄) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[3] Its highly branched structure, featuring a quaternary carbon atom, results in a unique elution profile and mass spectrometric fragmentation pattern that are advantageous for its use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [3] |
| Molecular Weight | 156.31 g/mol | [3] |
| CAS Number | 62016-43-7 | [3] |
| Boiling Point | Not explicitly published, but expected to be in the range of other C11 alkanes. | |
| Structure | Highly branched alkane with a quaternary carbon. |
Rationale for Selection:
-
Chemical Inertness: As a saturated hydrocarbon, 3,4,4-trimethyloctane is chemically stable and less likely to react with analytes or the sample matrix.
-
Distinct Retention Time: Its unique branching pattern typically results in a retention time that is well-resolved from many common analytes and other straight-chain or less-branched alkanes.
-
Predictable Fragmentation: The mass spectrum of 3,4,4-trimethyloctane is characterized by specific fragmentation patterns that allow for its unambiguous identification and quantification.
Mass Spectrometric Fragmentation of 3,4,4-Trimethyloctane
Under electron ionization (EI) conditions in a mass spectrometer, alkanes undergo fragmentation through the cleavage of C-C bonds. For branched alkanes, fragmentation is most likely to occur at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[4][5]
For 3,4,4-trimethyloctane, the key fragmentation pathways are expected to be:
-
Cleavage at the C4 Quaternary Carbon: The bond between C4 and C5 is a likely point of cleavage, leading to the formation of stable carbocations. The loss of a butyl radical (C₄H₉•) would result in a fragment with an m/z of 99.
-
Loss of the Largest Substituent: A common fragmentation pathway for branched alkanes is the loss of the largest alkyl group attached to a branching point.[4]
-
Formation of Smaller Alkyl Fragments: As with all alkanes, the mass spectrum will also exhibit a series of smaller fragment ions corresponding to CnH2n+1, with characteristic peaks at m/z 43, 57, 71, and 85.[6]
Due to this extensive fragmentation, the molecular ion peak (M+) at m/z 156 is expected to be of low abundance or even absent.[5] The most abundant peaks will correspond to the most stable carbocation fragments formed.
Protocols for Implementation as a Reference Standard
The following protocols provide a framework for the use of 3,4,4-trimethyloctane as both an external and internal standard. These should be adapted and optimized for specific analytical methods and instrumentation.
Protocol 1: 3,4,4-Trimethyloctane as an External Standard
External standardization is used to calibrate the instrument response to an analyte. A series of solutions containing known concentrations of the standard are analyzed, and the resulting peak areas are used to create a calibration curve.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of high-purity 3,4,4-trimethyloctane and dissolve it in a suitable volatile solvent (e.g., hexane, dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the analyte in the samples.
-
GC-MS Analysis: Inject a fixed volume of each calibration standard into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode to confirm the identity of 3,4,4-trimethyloctane and in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions (e.g., m/z 57, 71, 85, 99).
-
Calibration Curve Construction: Plot the peak area of 3,4,4-trimethyloctane against its concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value of ≥ 0.995 is generally considered acceptable.[1]
Caption: Workflow for external standardization using 3,4,4-trimethyloctane.
Protocol 2: 3,4,4-Trimethyloctane as an Internal Standard
Internal standardization is a more robust technique that corrects for variations in sample preparation, injection volume, and instrument response. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples.
Step-by-Step Methodology:
-
Selection of Internal Standard: Verify that 3,4,4-trimethyloctane is not present in the sample matrix and that its peak is well-resolved from the analyte(s) of interest.
-
Preparation of Internal Standard Spiking Solution: Prepare a solution of 3,4,4-trimethyloctane at a concentration that will yield a detector response similar to that of the analyte in the samples.
-
Sample and Standard Preparation: Add a constant and precise volume of the internal standard spiking solution to every sample, calibration standard, and quality control sample.
-
GC-MS Analysis: Analyze the prepared samples and standards using the optimized GC-MS method.
-
Data Analysis: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (analyte area / IS area).
-
Calibration Curve Construction: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification of Analyte in Samples: Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Caption: Workflow for internal standardization using 3,4,4-trimethyloctane.
Method Validation
A comprehensive method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to established guidelines, such as those from the FDA.[7]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from endogenous matrix components at the retention time of 3,4,4-trimethyloctane and the analyte(s). |
| Linearity | Correlation coefficient (R²) ≥ 0.995 for the calibration curve. |
| Accuracy | Recovery of the analyte should be within 80-120% of the true value. |
| Precision | Relative standard deviation (RSD) should be ≤ 15% for replicate analyses. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (typically S/N ≥ 3). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified (typically S/N ≥ 10). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., injection temperature, flow rate). |
Conclusion
3,4,4-Trimethyloctane is a valuable tool for enhancing the quality of quantitative GC-MS analysis. Its unique structural properties and chemical inertness make it a suitable reference standard for a variety of applications. By following the detailed protocols and validation procedures outlined in this guide, researchers can improve the accuracy, precision, and overall reliability of their analytical results. The principles and methodologies described herein provide a solid foundation for the development of robust and defensible GC-MS methods in research, clinical, and industrial settings.
References
-
PubChem. (n.d.). 3,4,4-Trimethyloctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301–7307. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
PG Online. (n.d.). Branched chain alkanes. Retrieved from [Link]
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- 7. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 3,4,4-Trimethyloctane via Fractional Distillation
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3,4,4-trimethyloctane from a mixture of its structural isomers using fractional distillation. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity alkanes. Emphasis is placed on the theoretical principles, apparatus setup, procedural best practices for separating compounds with close boiling points, and post-purification analysis.
Introduction: The Challenge of Isomer Separation
3,4,4-Trimethyloctane is a branched-chain alkane, one of 159 structural isomers of undecane (C₁₁H₂₄).[1] In synthetic chemistry, it is common for reactions to yield a mixture of such isomers. Isolating a single, high-purity isomer is critical for its use as an analytical standard, a well-defined non-polar solvent, or a precursor in further synthetic steps.
Fractional distillation is the quintessential technique for separating liquid components with different volatilities.[2] The process relies on establishing a temperature gradient within a vertical column. As a vapor mixture ascends the column, it undergoes successive condensation and vaporization cycles. In each cycle, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point).[2][3] The efficiency of this separation is determined by the column's number of "theoretical plates"—hypothetical stages where the liquid and vapor phases reach equilibrium.[1] For separating isomers with very close boiling points, a column with a high number of theoretical plates is essential.
Objective: To provide a robust and reliable protocol for the purification of 3,4,4-trimethyloctane, achieving a purity of >98%, as verified by Gas Chromatography (GC).
Physicochemical Properties of Undecane Isomers
The primary challenge in this purification is the small difference in boiling points among the various trimethyloctane isomers and other related undecanes. Increased branching in alkanes generally disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the straight-chain analogue, n-undecane.[4][5][6]
While extensive experimental data for all 159 undecane isomers is limited, the table below compiles available data for n-undecane and several branched isomers to illustrate the separation challenge.[1]
| Compound Name | CAS Number | Boiling Point (°C) | Rationale for Inclusion |
| n-Undecane | 1120-21-4 | 196 | Linear parent alkane[7][8] |
| 3,4,4-Trimethyloctane | 62016-43-7 | ~180-185 (Estimated) | Target Compound [9] |
| 3,4,5-Trimethyloctane | 62016-44-8 | 181 | Potential isomeric impurity[10] |
| 3,4,6-Trimethyloctane | 62016-45-9 | 179.3 | Potential isomeric impurity[11] |
| 2,3,4-Trimethyloctane | 62016-31-3 | ~186 | Potential isomeric impurity[12] |
| 2,4,6-Trimethyloctane | 62016-37-9 | Not Available | Potential isomeric impurity[13] |
| 3,3,4-Trimethyloctane | 62016-40-4 | Not Available | Potential isomeric impurity[1][14] |
Note: The boiling point for 3,4,4-trimethyloctane is estimated based on the boiling points of structurally similar isomers. The actual boiling point must be determined experimentally during the distillation process.
Safety Precautions
Alkanes are flammable and can pose health risks upon exposure. Adherence to strict safety protocols is mandatory.
-
Flammability: Alkanes are highly flammable liquids.[5] All heating must be performed using an electrically regulated heating mantle. Ensure no open flames or spark sources are present in the vicinity. The entire apparatus must be set up inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles, and a flame-resistant lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to prevent the accumulation of flammable vapors.
-
Spill & Disposal: In case of a spill, use a non-combustible absorbent material like sand or vermiculite. Dispose of all chemical waste according to local and institutional regulations.
Experimental Protocol
Apparatus and Materials
-
Glassware: 250 mL Round-bottom flask, 50 cm fractionating column (packed with Raschig rings or metal sponge packing is recommended over a Vigreux column for higher efficiency), distillation head with thermometer adapter, Liebig condenser, vacuum takeoff adapter, and three 50 mL receiving flasks.
-
Equipment: Heating mantle with stirrer, magnetic stir bar or boiling chips, laboratory jack, clamps and stand, thermometer (-10 to 250 °C), and flexible tubing for condenser water.
-
Chemicals: Crude 3,4,4-trimethyloctane mixture.
Apparatus Setup Workflow
The proper assembly of the fractional distillation apparatus is critical for both safety and efficiency.
Caption: Fractional distillation apparatus workflow.
-
Preparation: Place a magnetic stir bar or several boiling chips into the 250 mL round-bottom flask. Add ~150 mL of the crude trimethyloctane mixture to the flask.
-
Assembly: Securely clamp the flask to a stand and place it in the heating mantle, which should be on a lab jack.
-
Column Attachment: Attach the packed fractionating column vertically to the flask. Ensure the joint is snug. It is recommended to lightly insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
-
Head and Condenser: Attach the distillation head to the top of the column. Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature entering the condenser.
-
Condensation and Collection: Attach the Liebig condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and lead the upper outlet to a drain. Attach the vacuum takeoff adapter to the end of the condenser and place the first receiving flask below it.
Distillation Procedure
-
Heating and Equilibration: Turn on the cooling water to the condenser. Begin heating the distillation flask gently. Observe the liquid as it begins to boil and the vapor starts to rise through the column packing.
-
Establish Reflux: Allow the vapor to ascend the column until a stable reflux ring (a ring of condensing vapor) is established in the upper third of the column. Let the system equilibrate in total reflux (vapor condensing and returning to the flask) for at least 30 minutes. This step is crucial for establishing the liquid-vapor equilibria necessary for efficient separation.
-
Collect Forerun (Fraction 1): Increase the heat slightly to allow the vapor to pass the thermometer and enter the condenser. Collect the first 5-10 mL of distillate at a slow rate (approx. 1 drop per second). This "forerun" fraction will contain the most volatile impurities with lower boiling points. Record the temperature range.
-
Collect Main Fraction(s) (Fraction 2, etc.): Change the receiving flask. The distillation temperature should now rise and stabilize. Collect the distillate in a new flask while the head temperature remains constant. This plateau corresponds to the boiling point of the major component being distilled. It is advisable to collect the main distillate as several separate, smaller fractions (e.g., Fraction 2A, 2B, 2C), noting the exact temperature range for each. The target 3,4,4-trimethyloctane should be concentrated in the fraction(s) with the most stable boiling point, estimated to be in the 180-185 °C range.
-
Final Fraction: If the temperature begins to rise again or becomes unstable, it indicates that a higher-boiling impurity is beginning to distill. Stop the collection of the main fraction and switch to a third receiving flask to collect this final fraction, or stop the distillation entirely.
-
Shutdown: Turn off the heating mantle and allow the entire apparatus to cool to room temperature before disassembling.
Purity Assessment by Gas Chromatography (GC)
Analysis of each collected fraction is essential to determine its composition and identify the fraction(s) with the highest purity of 3,4,4-trimethyloctane.
GC Protocol
-
Instrument: Agilent 7890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 MS (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Temperatures: Inlet: 250 °C; Detector: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dilute 10 µL of each fraction (Crude, Forerun, Main Fraction(s)) in 1 mL of hexane.
Data Interpretation and Expected Results
The purity of each fraction is determined by the relative area of the peaks in the resulting chromatogram. The percent purity can be calculated as:
Percent Purity = (Area of Target Peak / Total Area of All Peaks) x 100
The following table shows hypothetical results from the GC analysis:
| Sample | Retention Time (min) | Peak Area (%) | Identification |
| Crude Mixture | 9.85 | 15% | Isomer A (e.g., 3,4,6-trimethyloctane) |
| 10.12 | 65% | 3,4,4-Trimethyloctane | |
| 10.30 | 20% | Isomer B (e.g., 3,4,5-trimethyloctane) | |
| Forerun (Fraction 1) | 9.85 | 70% | Isomer A |
| 10.12 | 25% | 3,4,4-Trimethyloctane | |
| 10.30 | 5% | Isomer B | |
| Main Fraction (2B) | 9.85 | 1% | Isomer A |
| 10.12 | 98.5% | 3,4,4-Trimethyloctane | |
| 10.30 | 0.5% | Isomer B |
Troubleshooting
| Problem | Probable Cause | Solution |
| Bumping/Uneven Boiling | No boiling chips or stir bar; heating too rapidly. | Add boiling chips/stir bar before heating. Reduce the heating rate. |
| Column Flooding | Distillation rate is too high, causing excess condensate to block vapor flow. | Reduce the heating rate to slow the distillation. Ensure the column is vertical. |
| Temperature Fluctuations | System has not reached equilibrium; distillation rate is too fast or uneven. | Allow for a longer equilibration (reflux) period. Heat more gently and evenly. Ensure column is properly insulated. |
| No Distillate | Insufficient heating; condenser water is too cold, causing vapor to condense and return to the flask. | Increase heating mantle temperature. Reduce condenser water flow rate slightly. |
References
-
WebQC.Org. (n.d.). Undecane (C11H24) properties. Available at: [Link]
-
ChemSynthesis. (2025). undecane - 1120-21-4, C11H24, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
Wikipedia. (2024). Fractionating column. Available at: [Link]
- CRC Handbook of Chemistry and Physics, 88th Edition. (2007). CRC Press.
-
FooDB. (2010). Showing Compound Undecane (FDB004982). Available at: [Link]
-
Chem-Net. (n.d.). 3,4,6-trimethyloctane. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes. Available at: [Link]
-
Wikipedia. (2024). Alkane. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility. Available at: [https://www.youtube.com/watch?v=k BringUpToDateLink]([Link] BringUpToDateLink)
-
PubChem. (n.d.). 3,4,4-Trimethyloctane. Available at: [Link]
-
Dortmund Data Bank (DDBST GmbH). (n.d.). Dortmund Data Bank. Available at: [Link]
-
Scribd. (n.d.). Alkanes: Boiling Points & Solubility. Available at: [Link]
-
DDBST GmbH. (n.d.). DDB Search. Available at: [Link]
-
DDBST GmbH. (n.d.). Dortmund Data Bank (DDB) and DDB-Program Package. Available at: [Link]
-
ResearchGate. (n.d.). Boiling points (T b ) of the primary surrogate compounds in the UCD-CACM model. Available at: [Link]
-
NIST. (n.d.). 3,4,4-trimethyloctane. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). 2,3,4-Trimethyloctane. Available at: [Link]
-
ChemSrc. (n.d.). 3,4,5-trimethyloctane. Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Trimethyloctane. Available at: [Link]
-
PubChem. (n.d.). 3,3,4-Trimethyloctane. Available at: [Link]
-
NIST. (n.d.). 2,3,5-trimethyloctane. In NIST Chemistry WebBook. Available at: [Link]
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Application of 3,4,4-Trimethyloctane in gasoline and diesel analysis
An Application Guide to the Analysis of 3,4,4-Trimethyloctane in Gasoline and Diesel Fuels
Abstract
The comprehensive analysis of individual hydrocarbon isomers within gasoline and diesel fuels is critical for optimizing engine performance, meeting regulatory specifications, and controlling refinery processes. This document provides a detailed technical guide on the application of advanced gas chromatography (GC) techniques for the identification and quantification of branched alkanes (isoparaffins), using 3,4,4-Trimethyloctane as a representative analyte. While not a primary named component in fuel standards, 3,4,4-Trimethyloctane, a C11 isoparaffin, serves as an excellent case study for the analytical challenges posed by complex fuel matrices. This guide details step-by-step protocols for analysis by Gas Chromatography coupled with Mass Spectrometry (GC-MS) for definitive identification and Flame Ionization Detection (GC-FID) for robust quantification, grounded in the principles of established ASTM methodologies.
Introduction: The Significance of Isoparaffin Analysis in Fuels
Gasoline and diesel are complex mixtures containing hundreds of hydrocarbon compounds, broadly classified into paraffins, isoparaffins, olefins, naphthenes, and aromatics (PIONA). The precise composition of these fuels dictates crucial performance characteristics. Isoparaffins, or branched-chain alkanes, are particularly valued in spark-ignition engine fuels (gasoline) as they generally possess higher octane numbers than their straight-chain (n-paraffin) counterparts, contributing to anti-knock properties and improved engine efficiency.
3,4,4-Trimethyloctane (C₁₁H₂₄) is one such isoparaffin. Its presence, along with a myriad of other isomers, contributes to the overall isoparaffin content of the fuel. Accurately identifying and quantifying these individual components is a formidable analytical task due to the sheer number of structurally similar compounds with close boiling points. Detailed Hydrocarbon Analysis (DHA) is the cornerstone of fuel quality assessment, enabling refiners to monitor process streams and ensure final blended products meet stringent performance and environmental standards.[1][2]
Advanced chromatographic techniques, particularly high-resolution capillary gas chromatography, are indispensable for this purpose.[3][4] This application note elucidates the methodologies required to resolve, identify, and quantify a specific isomer like 3,4,4-Trimethyloctane within the complex hydrocarbon background of gasoline and diesel.
Physicochemical Characteristics of 3,4,4-Trimethyloctane
Understanding the physical properties of the target analyte is fundamental to developing an appropriate analytical method. These properties influence its chromatographic behavior, such as retention time and detector response.
| Property | Value | Source |
| IUPAC Name | 3,4,4-Trimethyloctane | PubChem[5] |
| Molecular Formula | C₁₁H₂₄ | PubChem[5] |
| Molecular Weight | 156.31 g/mol | PubChem[5] |
| CAS Number | 62016-43-7 | PubChem[5] |
| Compound Class | Isoparaffin (Branched Alkane) | - |
| Boiling Point | (Estimated) ~180-190 °C | Inferred from similar C11 isomers |
| Kovats Retention Index | (Estimated) ~1050-1080 | Inferred from structural analogues |
Note: Experimental boiling point and Kovats Retention Index data for 3,4,4-Trimethyloctane are not widely published. The values are estimated based on its structure and comparison to other C11 isomers.
Analytical Methodologies: A Multi-Detector Approach
No single detector can provide both definitive identification and robust, universal quantification for all hydrocarbons. Therefore, a dual-pronged approach utilizing Mass Spectrometry (MS) and Flame Ionization Detection (FID) is the industry standard. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power.[6][7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is the gold standard for compound identification. The gas chromatograph separates the individual components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries for positive identification.
Causality of Method Choices:
-
Ionization: Electron Ionization (EI) at 70 eV is used because it provides reproducible fragmentation patterns that are well-documented in extensive libraries like the NIST Mass Spectral Library.
-
Fragmentation: Alkanes fragment in predictable ways, typically via cleavage at C-C bonds.[10][11] For 3,4,4-Trimethyloctane, fragmentation is expected to be favored at the highly substituted C4 position, leading to characteristic ions that aid in its identification. The molecular ion (M⁺) peak at m/z 156 may be weak or absent, which is common for highly branched alkanes.[11]
Expected Mass Spectral Fragments for 3,4,4-Trimethyloctane:
| m/z Value | Possible Fragment Ion | Rationale |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl group |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl group (cleavage at C4-C5) |
| 85 | [C₆H₁₃]⁺ | Cleavage at the quaternary C4 position |
| 71 | [C₅H₁₁]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation (highly stable, often a base peak for alkanes) |
| 43 | [C₃H₇]⁺ | Propyl cation |
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
The FID is a robust, highly sensitive detector that responds proportionally to the mass of carbon atoms entering it. This makes it the ideal detector for quantifying hydrocarbons. Based on the principles of ASTM D6730 (Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels) , GC-FID is used for the Detailed Hydrocarbon Analysis (DHA) of gasoline.[1][3][4][12]
Causality of Method Choices:
-
High-Resolution Column: A long (e.g., 100 m) capillary column with a non-polar stationary phase (100% dimethylpolysiloxane) is mandated by methods like ASTM D6730 to achieve the necessary resolution to separate hundreds of isomers.[4]
-
Retention Index: Due to slight variations in chromatography, retention time alone is not a reliable identifier. The Kovats Retention Index (I) normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.[13][14] This system-independent constant is crucial for reliable peak identification in DHA software.[3]
-
The formula for a temperature-programmed run is: I = 100 * [ n + (tR,analyte - tR,n) / (tR,N - tR,n) ] Where n and N are the carbon numbers of the bracketing n-alkanes, and tR is the retention time.
-
Experimental Protocols
The following protocols provide a framework for the analysis of 3,4,4-Trimethyloctane. All personnel should adhere to strict laboratory safety protocols, including the use of personal protective equipment (PPE) when handling flammable fuels and solvents.
Protocol 1: GC-MS Identification Workflow
Objective: To definitively identify 3,4,4-Trimethyloctane in a fuel sample.
Materials:
-
Gasoline or Diesel Sample
-
Hexane or Dichloromethane (GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Methylpolysiloxane)
-
Mass Spectrometer Detector (capable of EI at 70 eV)
-
NIST Mass Spectral Library
Procedure:
-
Sample Preparation: Dilute 100 µL of the fuel sample to 10 mL with hexane in a volumetric flask. This 1:100 dilution prevents column and detector overload.
-
Instrument Setup (Typical Parameters):
-
Inlet: Split/Splitless, 250 °C, Split ratio 100:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 35 °C, hold for 10 min
-
Ramp 1: 2 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization at 70 eV
-
Mass Range: Scan m/z 35-500
-
-
Analysis: Inject 1 µL of the diluted sample into the GC-MS system.
-
Data Processing:
-
Locate the expected elution window for C11 hydrocarbons by observing the retention times of n-undecane (n-C11).
-
Examine the mass spectra of peaks within this window.
-
Compare the experimental mass spectrum against the NIST library to find a match for 3,4,4-Trimethyloctane. The fragmentation pattern should align with the expected fragments listed in Table 2.
-
Protocol 2: GC-FID Quantification Workflow (Based on ASTM D6730 Principles)
Objective: To quantify the mass percent of 3,4,4-Trimethyloctane in a gasoline sample.
Materials:
-
Gasoline Sample
-
DHA Calibration Standard (containing n-paraffins and other known hydrocarbons)
-
High-purity solvents
Instrumentation:
-
Gas Chromatograph with a high-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film, 100% Dimethylpolysiloxane)
-
Flame Ionization Detector (FID)
-
DHA Software for data analysis
Procedure:
-
Instrument Setup (Typical Parameters):
-
Inlet: Split/Splitless, 250 °C, Split ratio 150:1
-
Carrier Gas: Hydrogen or Helium, constant pressure mode
-
Oven Program: Per ASTM D6730, typically starting at sub-ambient or near-ambient temperatures and ramping slowly (e.g., 1-3 °C/min) to ~200-225 °C.[3][4]
-
FID: 250 °C, with optimized H₂, air, and makeup gas flows.
-
-
Calibration:
-
Inject the n-paraffin standard to establish the retention times for calculating retention indices.
-
Inject a quantitative calibration mixture containing known concentrations of various hydrocarbon types to determine detector response factors. For many DHA applications, relative response factors are assumed to be unity for all hydrocarbons.
-
-
Sample Analysis: Inject 1 µL of the neat (undiluted) gasoline sample.
-
Data Processing:
-
The DHA software will integrate all detected peaks.
-
Peaks are identified by comparing their calculated Kovats Retention Index against a built-in component database. The peak corresponding to the retention index of 3,4,4-Trimethyloctane is identified.
-
The area of each peak is converted to mass percent using the response factors. The software then reports the concentration of 3,4,4-Trimethyloctane and hundreds of other components, which are also grouped into PIONA classes.
-
-
Quality Control: Regularly run a known reference fuel sample to verify system performance, including column resolution and retention index accuracy, ensuring they meet the specifications outlined in ASTM D6730.[3]
Visualization of the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis of a complex fuel sample, from preparation to final data reporting for an analyte such as 3,4,4-Trimethyloctane.
Caption: Workflow for Fuel Component Analysis.
Conclusion
The analysis of specific isoparaffin isomers like 3,4,4-Trimethyloctane within gasoline and diesel is a sophisticated task that exemplifies the challenges of modern fuel characterization. While this compound is just one of hundreds, the principles outlined in this guide provide a robust framework for its successful analysis. By combining the unparalleled identification capabilities of GC-MS with the quantitative accuracy of GC-FID under methodologically sound principles like those in ASTM D6730, researchers and quality control scientists can achieve a comprehensive and detailed understanding of fuel composition. This detailed knowledge is essential for the continued development of high-performance, clean-burning fuels.
References
-
Chen, Y. C., Lee, W. J., & Lin, C. C. (n.d.). The compositional analysis of diesel fuel and diesel emissions with GC/MS. ResearchGate. Retrieved from [Link]
-
Heitmann, T., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels. Available at: [Link]
-
Shimadzu. (n.d.). Comprehensive Characterization of Diesel Fuel on GC×GC Utilizing Impressive High-Speed Scan Technology of GCMS-QP2050. Retrieved from [Link]
-
ASTM International. (n.d.). New Standard Covers Gasoline Sample Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). ASTM D6730 | Spark Ignition Engine Fuels. Retrieved from [Link]
-
Da Vinci Laboratory Solutions. (n.d.). The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. Retrieved from [Link]
-
Restek. (n.d.). Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns. Retrieved from [Link]
-
ACS Publications. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels. Retrieved from [Link]
-
SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]
-
Agilent Technologies. (2012). Detailed Hydrocarbon Analysis in Spark Ignition Fuels by ASTM D6730-1 with an Agilent Inert Flow Path. Retrieved from [Link]
-
Tranchida, P. Q., et al. (2007). Analysis of biodiesel/petroleum diesel blends with comprehensive two-dimensional gas chromatography. Journal of Chromatographic Science, 45(10), 650-6. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1663: Differentiation of Diesel and Crude Oil by GC/FID. Retrieved from [Link]
-
Agilent Technologies. (2025). Analysis of Total Aromatic Content in Motor Gasoline by ASTM D5769 Using an Agilent 8850/5977C GC/MSD System. Retrieved from [Link]
-
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Application Note: Quantitative ¹H NMR (qNMR) Spectroscopy for the Purity Assessment of Alkanes
Introduction: The Analytical Challenge of Alkanes and the qNMR Solution
Alkanes, fundamental building blocks in the chemical and pharmaceutical industries, present a unique analytical challenge for purity determination. Their lack of UV-active chromophores makes them unsuitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in many quality control laboratories.[1] Furthermore, their volatility can complicate gravimetric analysis and gas chromatography. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and direct method for the purity assessment of these compounds.[1][2]
The core principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[3][4] This allows for the accurate determination of the amount of a substance by co-dissolving it with a known amount of a certified internal standard and comparing the integrals of their respective signals.[2] This application note provides a detailed protocol for the purity assessment of alkanes using ¹H qNMR, emphasizing the critical experimental parameters and the rationale behind them to ensure accurate and reliable results.
Key Considerations for a Robust qNMR Assay of Alkanes
The success of a qNMR experiment hinges on several key factors that must be carefully considered and optimized. These choices directly impact the accuracy and precision of the final purity value.
Selection of the Internal Standard: The Anchor of Quantification
The internal standard is the cornerstone of the qNMR experiment; any inaccuracies in its purity or handling will directly translate to errors in the analyte's purity determination.[5] An ideal internal standard for the analysis of alkanes should possess the following characteristics:
-
High Purity and Traceability: The internal standard must be a certified reference material (CRM) with a known purity, traceable to a primary standard from a National Metrology Institute (NMI).[6][7][8] This ensures the metrological traceability of the measurement.
-
Signal Separation: The NMR signals of the internal standard must not overlap with the signals of the alkane analyte or any potential impurities.[9][10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the alkane.[9]
-
Chemical Inertness: The internal standard should not react with the analyte, the solvent, or trace amounts of water.[11]
-
Simple Spectrum: A simple spectrum, ideally with a single, sharp resonance (a singlet), simplifies integration and reduces the chances of overlap.[11]
-
Appropriate Chemical Shift: For alkanes, which resonate in the upfield region of the ¹H NMR spectrum (typically 0.5 - 2.0 ppm), an internal standard with signals in a clear, downfield region is preferable.
Recommended Internal Standards for Alkanes:
| Internal Standard | Typical Chemical Shift (in CDCl₃) | Key Advantages |
| 1,4-Bis(trimethylsilyl)benzene | ~0.25 ppm (s, 18H), ~7.5 ppm (s, 4H) | Multiple singlets in clear regions, high proton count for good sensitivity.[12] |
| Maleic Acid | ~6.3 ppm (s, 2H) | Simple singlet in a downfield region, good solubility in various solvents.[9][12] |
| Dimethyl sulfone | ~3.0 ppm (s, 6H) | Stable, non-volatile solid with a sharp singlet.[9][12] |
Choice of Deuterated Solvent
The deuterated solvent must completely dissolve both the alkane and the internal standard.[2] For most non-polar alkanes, Chloroform-d (CDCl₃) is an excellent choice due to its high dissolving power for hydrocarbons. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.
Optimization of NMR Acquisition Parameters: Ensuring Quantitative Accuracy
Standard ¹H NMR acquisition parameters are often not suitable for quantitative analysis.[11] To ensure that the signal integrals are truly proportional to the number of protons, the following parameters must be carefully optimized:
-
Relaxation Delay (D1): This is the most critical parameter for accurate quantification.[13] The relaxation delay is the time allowed for the nuclear spins to return to thermal equilibrium after being excited by an RF pulse. To ensure full relaxation, the D1 period combined with the acquisition time should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and internal standard).[3][11][14] For alkanes, T₁ values can be in the range of several seconds.[15] A conservative D1 of 30-60 seconds is often a good starting point if the T₁ values are unknown.[11] The T₁ can be experimentally determined using an inversion-recovery pulse sequence.[16]
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio in the shortest time, provided a sufficient relaxation delay is used.[3][14][17][18] While smaller pulse angles (e.g., 30°) are sometimes used to shorten the required D1, this can introduce errors if the pulse angle is not perfectly calibrated and requires more scans to achieve the same signal-to-noise.[14][17]
-
Signal-to-Noise (S/N) Ratio: A high S/N is essential for accurate integration.[3] An S/N of at least 250:1 is recommended for an integration error of less than 1%.[3] This can be achieved by increasing the number of scans.
-
Digital Resolution: Sufficient data points should be acquired to define the peaks properly. This ensures accurate integration.
Experimental Workflow for qNMR Purity Assessment of an Alkane
The following diagram illustrates the comprehensive workflow for the qNMR purity determination of an alkane.
Caption: Workflow for alkane purity assessment by qNMR.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purity determination of a model alkane, for example, n-dodecane, using 1,4-bis(trimethylsilyl)benzene as the internal standard.
1. Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of the n-dodecane sample into a clean, dry vial. Record the mass to the nearest 0.01 mg.
-
Accurately weigh approximately 10-20 mg of the 1,4-bis(trimethylsilyl)benzene certified internal standard into the same vial. Record the mass to the nearest 0.01 mg.
-
Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial.
-
Gently swirl the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker instrument).
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Acquisition Time (AQ): ~5 seconds.
-
Number of Scans (NS): Adjust to achieve an S/N ratio > 250:1 for the signals of interest (typically 16-64 scans).
-
Spectral Width (SW): Sufficient to cover all signals (e.g., -1 to 10 ppm).
-
-
Acquire the ¹H NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully perform manual phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Integrate a well-resolved, non-overlapping signal for both the n-dodecane analyte and the 1,4-bis(trimethylsilyl)benzene internal standard.
-
For n-dodecane, the methyl (CH₃) signal at ~0.88 ppm is a good choice.
-
For 1,4-bis(trimethylsilyl)benzene, the singlet from the trimethylsilyl protons at ~0.25 ppm is ideal.
-
4. Purity Calculation:
The purity of the alkane analyte is calculated using the following equation[3][19]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
| Symbol | Description |
| I_analyte | Integral of the selected analyte signal |
| N_analyte | Number of protons corresponding to the integrated analyte signal (e.g., 6 for the two CH₃ groups of n-dodecane) |
| I_IS | Integral of the selected internal standard signal |
| N_IS | Number of protons corresponding to the integrated internal standard signal (e.g., 18 for the two Si(CH₃)₃ groups of 1,4-bis(trimethylsilyl)benzene) |
| MW_analyte | Molar mass of the analyte (e.g., 170.34 g/mol for n-dodecane) |
| MW_IS | Molar mass of the internal standard (e.g., 222.48 g/mol for 1,4-bis(trimethylsilyl)benzene) |
| m_analyte | Mass of the analyte |
| m_IS | Mass of the internal standard |
| Purity_IS | Certified purity of the internal standard |
Method Validation and Uncertainty
For use in a regulated environment, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[20][21][22][23] Validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The linear relationship between the analyte concentration and the integral ratio.
-
Accuracy: The closeness of the measured purity to the true value, often assessed by analyzing a sample of known, high purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The uncertainty of the measurement should also be evaluated, considering all potential sources of error, including the weighing process, the purity of the internal standard, and the repeatability of the NMR measurement.[24][25][26][27][28]
Conclusion
Quantitative ¹H NMR spectroscopy is a highly accurate, precise, and direct method for determining the purity of alkanes, overcoming the limitations of other common analytical techniques. By carefully selecting the internal standard, optimizing acquisition parameters—especially the relaxation delay—and following a validated protocol, qNMR provides a robust and reliable tool for quality control in the pharmaceutical and chemical industries.[4][29][30]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
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EURACHEM/CITAC Guide CG4: Quantifying Uncertainty in Analytical Measurement, Third Edition. Available at: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]
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Li, F., et al. (2019). Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. Magnetic Resonance in Chemistry, 57(7), 390-394. Available at: [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025). Available at: [Link]
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Wollinger, W., et al. (2025). Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. Analytical and Bioanalytical Chemistry, 417(12), 2473-2487. Available at: [Link]
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Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012). Eurachem. Available at: [Link]
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EURACHEM / CITAC Guide - Measurement uncertainty arising from sampling. A guide to methods and approaches. ResearchGate. Available at: [Link]
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Degree of Quantitation (Q) and Accuracy in qNMR - General. JEOL. (2024). Available at: [Link]
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qNMR. BIPM. Available at: [Link]
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Building Block. The relaxation delay. IMSERC. Available at: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. (2020). Available at: [Link]
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Validation of quantitative NMR. Journal of Magnetic Resonance, 176(1), 1-16. (2005). Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025). Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. (2014). Available at: [Link]
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1219-1225. (2012). Available at: [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 79(13), 1165-1175. (2013). Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9233. (2014). Available at: [Link]
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Application Note: A Scientist's Guide to GC Column Selection for Optimal Separation of Branched Hydrocarbons
Abstract
The accurate separation and quantification of branched hydrocarbons by gas chromatography (GC) is a critical analytical challenge in the petroleum industry, environmental analysis, and chemical synthesis. Due to their inherent structural complexity and subtle differences in physicochemical properties, achieving baseline resolution of these isomers requires a meticulously optimized chromatographic system. This guide provides a comprehensive framework for the rational selection of GC columns and the development of robust analytical methods for the detailed analysis of branched hydrocarbons. We will delve into the theoretical underpinnings of stationary phase selection, the practical impact of column dimensions, and the strategic implementation of temperature programming. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their expertise in advanced GC methodologies.
The Challenge of Separating Branched Hydrocarbons
Branched hydrocarbons, particularly isomers with the same carbon number, often exhibit very similar boiling points and polarities. This makes their separation by conventional GC methods a formidable task. Co-elution is a common problem, leading to inaccurate identification and quantification.[1][2][3] The primary goal of method development for this class of compounds is to maximize selectivity, which is the ability of the chromatographic system to differentiate between closely related analytes. This is achieved through the careful selection of the GC column and the optimization of analytical parameters.
The Cornerstone of Separation: Stationary Phase Selection
The choice of stationary phase is the most critical factor in achieving the desired selectivity for branched hydrocarbon isomers.[4][5][6][7] The fundamental principle governing this selection is "like dissolves like." Since hydrocarbons are non-polar compounds, a non-polar stationary phase is the logical and most effective choice for their separation.[4][5][6]
Why Non-Polar Phases Excel
Non-polar stationary phases, most commonly 100% dimethylpolysiloxane, separate analytes primarily based on differences in their boiling points and van der Waals interactions.[8][9][10][11] For branched hydrocarbons, this translates to an elution order that generally follows increasing boiling points. Subtle differences in the molecular shape of isomers, which affect their interaction with the stationary phase, also contribute to the separation.
Common Stationary Phases for Hydrocarbon Analysis
Several commercially available columns are specifically designed and tested for detailed hydrocarbon analysis (DHA), often referred to as PONA (Paraffins, Olefins, Naphthenes, Aromatics) or PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) analysis.[8][9][11][12][13] These columns are typically based on a 100% dimethylpolysiloxane stationary phase.
| Stationary Phase | Common Trade Names | Key Characteristics | Primary Applications |
| 100% Dimethylpolysiloxane | DB-Petro, HP-PONA, Rtx-1 PONA, Petrocol DH, ZB-DHA-PONA | Non-polar, excellent thermal stability, separates based on boiling point and molecular shape.[8][9][10][11][13][14][15][16] | Detailed hydrocarbon analysis (DHA), PONA, PIANO analysis of gasoline and other petroleum products.[8][9][11][12][13] |
| Poly(dimethyl siloxane) | SPB-1, Equity-1 | Non-polar, general-purpose phase. | Analysis of hydrocarbons, solvents, and other volatile organic compounds.[17] |
Visualizing the Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate stationary phase for branched hydrocarbon analysis.
Caption: Logic flow for stationary phase selection.
The Impact of Column Dimensions
Once the stationary phase is chosen, the physical dimensions of the column—length, internal diameter (ID), and film thickness—must be optimized to achieve the desired resolution and analysis time.[7][18][19][20]
Column Length: The Trade-off Between Resolution and Time
For complex mixtures of isomers, such as those found in gasoline, long columns are often necessary to achieve adequate separation.[12][21][22]
-
Longer Columns (50m, 100m, 150m): Provide a greater number of theoretical plates, leading to higher resolution.[19][23] This is essential for separating closely eluting isomers. However, longer columns also result in longer analysis times and higher cost.[19] Columns of 100 meters are frequently used for detailed hydrocarbon analysis according to ASTM D6729.[1][12][24]
-
Shorter Columns (15m, 30m): Offer faster analysis times but provide lower overall resolution.[18][23] They are suitable for simpler mixtures or when high throughput is a priority.
Internal Diameter (ID): Balancing Efficiency and Sample Capacity
The internal diameter of the column affects both efficiency and the amount of sample that can be injected.[4][7][19]
-
Narrow-bore columns (0.18 mm, 0.25 mm ID): Provide higher efficiency and better resolution.[7][19] The 0.25 mm ID is a popular choice as it offers a good balance between efficiency and sample capacity.[7]
-
Wide-bore columns (0.32 mm, 0.53 mm ID): Have a higher sample capacity, making them suitable for trace analysis or when using splitless injection.[4][25] However, they offer lower resolution compared to narrow-bore columns.[19]
Film Thickness: Influencing Retention and Capacity
The thickness of the stationary phase film impacts retention time, resolution, and sample capacity.[18][20][21]
-
Thicker films (0.5 µm, 1.0 µm): Increase retention of volatile compounds, which can be beneficial for separating low-boiling isomers without the need for sub-ambient oven temperatures.[7] They also have a higher sample capacity.[21]
-
Thinner films (0.1 µm, 0.25 µm): Result in shorter retention times and lower column bleed, making them suitable for the analysis of high-boiling compounds.[21]
The Role of Temperature Programming
For complex samples containing hydrocarbons with a wide range of boiling points, isothermal analysis is often impractical. Temperature programming is a crucial technique for achieving optimal separation within a reasonable timeframe.[26][27][28][29] A typical temperature program involves a low initial temperature to resolve volatile components, followed by a gradual increase in temperature (a ramp) to elute higher-boiling compounds.[27]
A slow temperature ramp rate can improve the separation of closely eluting compounds.[30] For very similar isomers, an isothermal analysis at a lower temperature might provide better resolution.[30]
Protocol for Method Development
The following protocol outlines a systematic approach to developing a robust GC method for the separation of branched hydrocarbons.
Step 1: Column Selection
-
Choose the Stationary Phase: Based on the non-polar nature of hydrocarbons, select a 100% dimethylpolysiloxane stationary phase. For regulated methods, choose a column specifically designed for detailed hydrocarbon analysis (e.g., compliant with ASTM D6729).[1][3][24]
-
Select Column Dimensions: For complex mixtures like gasoline, start with a long column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness).[15][16][31] This provides high resolving power.
Step 2: Setting Initial GC Parameters
-
Carrier Gas: Use high-purity helium or hydrogen. Hydrogen can significantly reduce analysis time but may require method re-optimization.[12] Set the carrier gas flow rate to the optimum for the chosen column ID (typically around 1-2 mL/min for 0.25 mm ID with helium).
-
Inlet: Use a split injection to avoid column overloading. A split ratio of 100:1 is a good starting point. Set the inlet temperature to 250 °C to ensure complete vaporization of the sample.
-
Oven Program (Scouting Gradient):
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: 5 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.[27]
-
-
Detector: A Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity and universal response to organic compounds. Set the detector temperature to 320 °C.
Step 3: Method Optimization
-
Evaluate the Initial Chromatogram: Assess the resolution of critical pairs of isomers.
-
Optimize the Temperature Program:
-
If early eluting peaks are co-eluting, lower the initial oven temperature or decrease the initial ramp rate.[27]
-
If later eluting peaks are poorly resolved, decrease the ramp rate in that region of the chromatogram or add a mid-program isothermal hold.
-
-
Adjust Carrier Gas Flow: Fine-tune the carrier gas flow rate to maximize efficiency (theoretical plates).
-
Modify Split Ratio: If peak shapes indicate overloading (fronting), increase the split ratio. If sensitivity is low, decrease the split ratio.
Step 4: Data Analysis and Compound Identification
-
Peak Identification: Identify peaks by comparing their retention times to those of known standards.
-
Kovats Retention Indices: For more reliable identification, calculate the Kovats retention indices for each peak using a series of n-alkane standards.[24][26] Compare these indices to literature values or a database.
Method Development Workflow
The following diagram outlines the workflow for developing a GC method for branched hydrocarbon analysis.
Sources
- 1. ASTM D6729, Determination of Individual components in spark ignition engine fuels by 100 metre capillary high resolution gas chromatography | SCION Instruments [scioninstruments.com]
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- 31. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Tertiary Alkanes
Abstract
The construction of tertiary carbon centers is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. Tertiary alkanes, in particular, represent fundamental structural motifs, and their efficient synthesis is of paramount importance. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and contemporary experimental procedures for the synthesis of tertiary alkanes. We delve into the mechanistic underpinnings of established methods such as Grignard reactions and organocuprate couplings, offering field-proven insights into their practical application. Furthermore, this guide explores the forefront of synthetic innovation, detailing modern catalytic strategies that promise enhanced efficiency and broader substrate scope. Each protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Significance of Tertiary Alkanes
Tertiary alkanes are hydrocarbons in which a carbon atom is bonded to three other carbon atoms. This structural feature imparts unique physical and chemical properties, including increased steric bulk and specific reactivity patterns. The presence of a tertiary carbon center is a common feature in many biologically active molecules and functional materials. Consequently, the development of robust and versatile methods for the synthesis of tertiary alkanes is a continuous focus of chemical research.
This application note will provide a detailed examination of key synthetic strategies, supported by step-by-step protocols and mechanistic insights. We will begin with the foundational organometallic approaches and progress to the cutting-edge catalytic methods that are shaping the future of organic synthesis.
Classical Approaches to Tertiary Alkane Synthesis
For decades, the synthesis of tertiary alkanes has been dominated by organometallic reagents, primarily Grignard reagents and organocuprates. These methods, while powerful, often require stoichiometric amounts of reagents and can have limitations in terms of functional group tolerance.
Grignard Reagents: A Workhorse in C-C Bond Formation
Grignard reagents, with the general formula R-MgX, are potent nucleophiles and strong bases. Their reaction with specific electrophiles can lead to the formation of tertiary carbon centers. A common two-step strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by deoxygenation to the corresponding alkane.
Mechanism of Grignard Addition to a Ketone:
The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Caption: Mechanism of Grignard addition to a ketone.
Protocol 1: Synthesis of 2,3,3-Trimethylpentane via a Grignard Reaction and Deoxygenation
This protocol outlines the synthesis of a representative tertiary alkane, 2,3,3-trimethylpentane, starting from 3-methyl-2-pentanone and methylmagnesium bromide.
Step 1: Synthesis of 2,3,3-Trimethyl-2-pentanol (Tertiary Alcohol Intermediate)
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl2), and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen.
-
Reagent Preparation: In the dropping funnel, place a solution of methylmagnesium bromide (3.0 M in diethyl ether, 20 mL, 60 mmol). In the reaction flask, dissolve 3-methyl-2-pentanone (5.71 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Workup: Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude tertiary alcohol can be purified by distillation under reduced pressure.
Step 2: Deoxygenation of 2,3,3-Trimethyl-2-pentanol
A common method for the deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation.
-
Formation of Xanthate: To a solution of the tertiary alcohol (e.g., 2,3,3-trimethyl-2-pentanol, 10 mmol) in anhydrous THF (40 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 12 mmol) portion-wise. Allow the mixture to stir for 30 minutes at room temperature. Then, add carbon disulfide (15 mmol) and stir for 2 hours. Finally, add methyl iodide (15 mmol) and stir overnight.
-
Radical Deoxygenation: To the solution of the xanthate, add tributyltin hydride (12 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.5 mmol). Reflux the mixture for 4 hours.
-
Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield the desired tertiary alkane, 2,3,3-trimethylpentane.
Organocuprates (Gilman Reagents): The Corey-House Synthesis
The Corey-House synthesis is a versatile method for forming alkanes by coupling an organocuprate (Gilman reagent) with an alkyl halide. This reaction is particularly useful for synthesizing tertiary alkanes by coupling a tertiary organolithium-derived cuprate with a primary alkyl halide.
Preparation and Reaction of a Gilman Reagent:
A lithium dialkylcuprate is prepared by reacting two equivalents of an alkyllithium with one equivalent of a copper(I) halide. This reagent then reacts with an alkyl halide to form the new C-C bond.
Caption: General scheme of the Corey-House synthesis.
Protocol 2: Synthesis of 2,2-Dimethylpentane via Corey-House Synthesis
This protocol describes the synthesis of 2,2-dimethylpentane by coupling lithium di-tert-butylcuprate with methyl iodide.
-
Preparation of tert-Butyllithium: In a flame-dried, nitrogen-flushed flask, add tert-butyl chloride (10 mmol) to a solution of lithium metal (22 mmol) in anhydrous pentane at -78 °C. Stir the mixture for 2 hours.
-
Formation of the Gilman Reagent: In a separate flame-dried flask, suspend copper(I) iodide (5 mmol) in anhydrous diethyl ether (20 mL) at -30 °C. To this suspension, add the freshly prepared tert-butyllithium solution via cannula. Allow the mixture to stir for 30 minutes to form the lithium di-tert-butylcuprate.
-
Coupling Reaction: Cool the Gilman reagent to -78 °C and add methyl iodide (10 mmol) dropwise. Stir the reaction mixture at this temperature for 1 hour and then allow it to warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with pentane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate. The solvent can be carefully removed by distillation, and the final product, 2,2-dimethylpentane, can be purified by fractional distillation.
Table 1: Comparison of Classical Methods for Tertiary Alkane Synthesis
| Feature | Grignard Reaction Route | Corey-House Synthesis |
| Starting Materials | Ketone, Grignard Reagent | Alkyl Halides |
| Key Intermediate | Tertiary Alcohol | Lithium Dialkylcuprate |
| Number of Steps | Two (addition, deoxygenation) | One (coupling) |
| Functional Group Tolerance | Limited (sensitive to acidic protons) | Moderate |
| Stereochemistry | Not typically controlled at the tertiary center | SN2-like, can proceed with inversion |
| Byproducts | Magnesium salts, deoxygenation reagents | Organocopper species, lithium halides |
Modern Catalytic Approaches to Tertiary Alkane Synthesis
Recent advances in catalysis have opened new avenues for the synthesis of tertiary alkanes, often with higher efficiency, milder reaction conditions, and improved functional group tolerance compared to classical methods.
Catalytic Hydroalkylation
Catalytic hydroalkylation involves the addition of a C-H bond across a C=C double bond. Nickel-hydride catalysis has emerged as a powerful tool for the hydroalkylation of unactivated alkenes.
Mechanism of NiH-Catalyzed Hydroalkylation:
The catalytic cycle typically involves the generation of a Ni-H species, hydrometallation of the alkene, and subsequent reductive elimination with an alkyl electrophile.
Caption: Simplified catalytic cycle for NiH-catalyzed hydroalkylation.
Photoredox Catalysis
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate radical intermediates under mild conditions. This has been applied to the synthesis of tertiary alkanes through the coupling of radical precursors. A notable example is the photoredox-nickel dual-catalyzed alkylation of secondary nitroalkanes to form tertiary nitroalkanes, which can then be reduced to the corresponding tertiary alkanes.
Protocol 3: General Procedure for Photoredox-Nickel Dual-Catalyzed Alkylation
This is a generalized protocol based on the principles described in the literature. Specific conditions may vary depending on the substrates.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the secondary nitroalkane (1.0 equiv), alkyl iodide (1.5 equiv), a nickel catalyst (e.g., NiCl2·glyme, 10 mol%), a photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., DMF) and degas the mixture by sparging with nitrogen for 15 minutes.
-
Irradiation: Place the vial in front of a blue LED light source and stir at room temperature for the specified reaction time (typically 12-24 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Table 2: Overview of Modern Catalytic Methods
| Method | Key Features | Advantages | Challenges |
| Catalytic Hydroalkylation | Ni-H catalysis, C-H addition to alkenes | High atom economy, use of simple starting materials | Regioselectivity can be a challenge |
| Photoredox Catalysis | Mild conditions, radical intermediates | Excellent functional group tolerance, access to novel reactivity | Requires specialized equipment (photoreactor) |
| C-H Activation | Direct functionalization of C-H bonds | Step-economic, avoids pre-functionalization | Site-selectivity can be difficult to control |
Purification and Characterization
The purification of tertiary alkanes, which are typically non-polar and volatile, often relies on chromatographic and distillation techniques.
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel with a non-polar eluent such as hexane is effective for separating the alkane from more polar byproducts.
-
Fractional Distillation: For larger quantities and for separating isomeric alkanes, fractional distillation is the method of choice.
-
Gas Chromatography (GC): GC is an excellent analytical technique for assessing the purity of volatile alkanes and can also be used for preparative separations on a small scale.
Characterization of tertiary alkanes is typically achieved using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the carbon skeleton and the connectivity of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which can help in structure elucidation.
-
Infrared (IR) Spectroscopy: While less informative for alkanes compared to other functional groups, IR spectroscopy can confirm the absence of carbonyl or hydroxyl groups from starting materials or intermediates.
Conclusion
The synthesis of tertiary alkanes has evolved from classical organometallic methods to sophisticated catalytic strategies. While Grignard and Corey-House reactions remain valuable tools, modern approaches such as catalytic hydroalkylation and photoredox catalysis offer significant advantages in terms of efficiency, selectivity, and functional group compatibility. The choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a solid foundation for researchers to select and implement the most appropriate experimental procedure for their synthetic goals.
References
- MacMillan, D. W. C., et al. (2021). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society.
-
Corey, E. J., & Posner, G. H. (1967). Selective formation of carbon-carbon bonds between unlike groups using organocopper reagents. Journal of the American Chemical Society, 89(15), 3911–3912. [Link]
-
House, H. O., et al. (1966). The Chemistry of Carbanions. XI. The Reaction of Lithium Dialkyl- and Diarylcuprates with Alkyl Halides. The Journal of Organic Chemistry, 31(10), 3128–3141. [Link]
-
BYJU'S. (2020). Corey House Reaction. [Link]
-
Science Info. (2023). Corey House Synthesis: Definition, Mechanism, Importance, Examples. [Link]
-
Stephenson, C. R. J., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5425. [Link]
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Wikipedia. (n.d.). Corey–House synthesis. [Link]
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Khan Academy. (n.d.). Synthesis using Grignard reagents. [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]
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Zhu, S., et al. (2022). NiH-catalysed proximal-selective hydroalkylation of unactivated alkenes and the ligand effects on regioselectivity. Nature Communications, 13(1), 1918. [Link]
-
Chen, J. R., & Hu, X. P. (2022). Recent advances in nickel-catalyzed reductive hydroalkylation and hydroarylation of electronically unbiased alkenes. Science China Chemistry, 63(11), 1586–1600. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. [Link]
The Strategic Use of 3,4,4-Trimethyloctane as an Internal Standard in Chromatographic Analysis
This comprehensive guide provides a detailed exploration of 3,4,4-Trimethyloctane as an internal standard for quantitative chromatographic analysis. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, practical applications, and validated protocols for leveraging this unique branched alkane to enhance analytical precision and accuracy.
The Imperative for Internal Standards in Quantitative Chromatography
In the pursuit of precise and accurate quantification of analytes within complex matrices, the internal standard (IS) method stands as a cornerstone of robust chromatographic techniques.[1] Unlike external standard methods that are susceptible to variations in injection volume and instrument response, the internal standard method co-opts a chemically similar, yet distinct, compound added at a constant concentration to all samples, calibration standards, and quality controls.[2][3] This approach effectively normalizes the analytical response, mitigating the impact of sample preparation inconsistencies and instrumental drift, thereby ensuring the integrity of the quantitative data.[3]
The selection of an appropriate internal standard is paramount and is governed by a set of critical criteria. An ideal IS should:
-
Be chemically similar to the analyte(s) of interest.
-
Exhibit a retention time that is close to, but well-resolved from, the analyte(s).[2]
-
Be absent in the original sample matrix.[2]
-
Be chemically inert and not react with the sample components or the chromatographic system.
-
Be of high purity and readily available.
Physicochemical Profile of 3,4,4-Trimethyloctane
3,4,4-Trimethyloctane, a branched-chain alkane, presents a compelling profile as an internal standard, particularly for the analysis of volatile and semi-volatile organic compounds by Gas Chromatography (GC). Its inherent properties align well with the prerequisites for a reliable IS.
Table 1: Physicochemical Properties of 3,4,4-Trimethyloctane
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[4] |
| Molecular Weight | 156.31 g/mol | PubChem[4] |
| CAS Number | 62016-43-7 | PubChem[4] |
| Boiling Point | Not explicitly available, but expected to be in the range of other C11 alkanes | - |
| Structure | Branched-chain alkane | - |
The branched nature of 3,4,4-Trimethyloctane contributes to its chemical inertness and predictable chromatographic behavior, making it an excellent candidate for methods analyzing hydrocarbons, fuel components, and other non-polar to moderately polar volatile organic compounds (VOCs).[2] Its volatility ensures efficient elution under typical GC conditions.
Application Workflow: A Step-by-Step Guide
The successful implementation of 3,4,4-Trimethyloctane as an internal standard necessitates a meticulous and systematic approach. The following workflow provides a detailed protocol from solution preparation to data analysis.
Protocol for Preparation of Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of 3,4,4-Trimethyloctane that will be used to spike calibration standards and samples.
Materials:
-
3,4,4-Trimethyloctane (high purity, ≥99%)
-
Hexane or other suitable solvent (GC grade or higher)
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Micropipette
Procedure:
-
Accurately weigh approximately 100 mg of 3,4,4-Trimethyloctane directly into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of hexane to dissolve the 3,4,4-Trimethyloctane.
-
Once dissolved, fill the volumetric flask to the 10 mL mark with hexane.
-
Cap the flask and invert it multiple times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the stock solution to a labeled storage vial and store under appropriate conditions (typically refrigerated).
Protocol for Preparation of Calibration Standards
Objective: To create a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Materials:
-
Analyte of interest (high purity reference standard)
-
3,4,4-Trimethyloctane internal standard stock solution
-
Hexane or other suitable solvent
-
Series of volumetric flasks (e.g., 10 mL)
-
Micropipettes
Procedure:
-
Label a series of volumetric flasks for each calibration level.
-
Prepare a stock solution of the analyte of interest at a known concentration.
-
Create a series of dilutions of the analyte stock solution into the volumetric flasks to cover the desired concentration range.
-
To each volumetric flask, add a constant and precise volume of the 3,4,4-Trimethyloctane internal standard stock solution. The final concentration of the IS should be similar to the mid-point of the analyte's calibration range.
-
Dilute each flask to the mark with the solvent.
-
Mix each standard thoroughly.
Protocol for Sample Preparation
Objective: To prepare the unknown sample for analysis by adding a known amount of the internal standard.
Procedure:
-
Accurately measure a known volume or weight of the sample into a volumetric flask.
-
Spike the sample with the same constant and precise volume of the 3,4,4-Trimethyloctane internal standard stock solution as was added to the calibration standards.
-
Dilute the sample to the mark with the solvent.
-
Mix the sample thoroughly.
Recommended GC-MS Instrumental Parameters
The following are generalized GC-MS parameters that can serve as a starting point for the analysis of volatile and semi-volatile compounds using 3,4,4-Trimethyloctane as an internal standard. Method optimization will be required based on the specific analytes and instrumentation.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides good separation for a wide range of volatile and semi-volatile organic compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the sample. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal for column dimensions and carrier gas. |
| Oven Program | Initial: 40 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A general-purpose temperature program that can be adjusted to optimize the separation of specific analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) | Scan mode for qualitative and quantitative analysis; SIM mode for enhanced sensitivity for target analytes. |
Data Analysis and Quantification
The cornerstone of the internal standard method is the use of the response factor to calculate the concentration of the analyte.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and 3,4,4-Trimethyloctane in all chromatograms (standards and samples).
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
-
Also, calculate the ratio of the concentration of the analyte to the concentration of the internal standard (ConcAnalyte / ConcIS).
-
Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).
-
Perform a linear regression on the data points. The R² value should be ≥ 0.995 for a valid calibration.
-
-
Sample Quantification:
-
For each unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area ratio, solve for 'x' (the concentration ratio).
-
Calculate the concentration of the analyte in the sample using the following formula:
Analyte Concentration = (Concentration Ratio from curve) x (Concentration of IS in sample)
-
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the trustworthiness of any analytical method.[5] The use of an internal standard is a key component of this. However, the entire method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Consistent monitoring of the internal standard's peak area across a batch of samples is also a critical quality control measure. Significant variations in the IS response may indicate a problem with sample preparation or instrument performance.[4]
Conclusion
3,4,4-Trimethyloctane serves as a robust and reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by gas chromatography. Its chemical inertness, appropriate volatility, and distinct chromatographic behavior make it a valuable tool for enhancing the accuracy and precision of analytical data. By following the detailed protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can confidently implement 3,4,4-Trimethyloctane in their chromatographic methods to achieve high-quality, reproducible results.
References
-
Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53425114, 3,4,4-Trimethyloctane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,3,4-trimethyloctane in NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]
-
TDI-Brooks International, Inc. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Whitman College. (n.d.). Lab Chapter 7.4 - Analytical Experiments with an External Reference Standard Calibration. Retrieved from [Link]
-
Watanabe, T., Kato, K., Matsumoto, N., & Maeda, T. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Chromatography, 27(2), 51-56. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Analysis of volatile compounds in wines by gas chromatography (Type-IV). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]
-
Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
High-resolution mass spectrometry for the analysis of saturated hydrocarbons
Application Note & Protocol
Topic: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Saturated Hydrocarbons
Audience: Researchers, scientists, and drug development professionals.
Navigating the Complexity of Saturated Hydrocarbons: A Guide to High-Resolution Mass Spectrometry
Abstract
The detailed molecular characterization of saturated hydrocarbons presents a significant analytical challenge due to their nonpolar nature and the immense complexity of their mixtures in matrices like crude oil and advanced biofuels. This guide provides an in-depth exploration of the application of high-resolution mass spectrometry (HRMS) for the comprehensive analysis of these challenging molecules. We delve into the core principles of advanced ionization techniques, the comparative strengths of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, and sophisticated data analysis workflows. This document serves as a practical resource, offering detailed protocols and expert insights to empower researchers in petroleomics, geochemistry, and related fields to unravel the intricate composition of saturated hydrocarbon samples.
The Analytical Challenge of Saturated Hydrocarbons
Saturated hydrocarbons, or alkanes, are the primary components of many petroleum-based products.[1] Their analysis is crucial for applications ranging from geochemical exploration to the development of high-performance lubricants. However, their lack of functional groups and polarity makes them notoriously difficult to ionize efficiently without inducing significant fragmentation, which complicates spectral interpretation.[2][3] Traditional techniques like gas chromatography (GC) are effective for volatile fractions but fall short in characterizing the high molecular weight, non-volatile components of complex mixtures.[1]
High-resolution mass spectrometry has emerged as a powerful tool to address these challenges, offering the mass accuracy and resolving power necessary to assign unique elemental compositions to thousands of individual compounds within a single sample.[4][5] This capability allows for a deep dive into the molecular makeup of saturated hydrocarbon fractions, providing insights into their origin, thermal maturity, and chemical properties.
The Cornerstone of Analysis: Ionization Techniques
The successful analysis of saturated hydrocarbons by mass spectrometry hinges on the selection of an appropriate ionization source. The goal is to generate gas-phase ions from neutral molecules with minimal fragmentation, a process known as "soft ionization."[3][6]
Atmospheric Pressure Photoionization (APPI)
APPI has proven to be a promising technique for the analysis of nonpolar compounds.[7] It utilizes photons to ionize analyte molecules, often with the assistance of a dopant. This method is generally softer than atmospheric pressure chemical ionization (APCI) and can efficiently ionize nonpolar hydrocarbons.[7] The absence of radical ions in APPI spectra simplifies data processing and formula prediction.[7]
Field Ionization (FI)
Field ionization is an exceptionally soft ionization technique that is highly suitable for volatile compounds that do not yield molecular ions with other methods.[8][9] FI operates by subjecting molecules to a very high electric field, which facilitates ionization through quantum mechanical tunneling of an electron.[9] This process imparts minimal internal energy to the molecule, resulting in dominant molecular ions with little to no fragmentation.[10] This makes FI particularly powerful for the analysis of saturated hydrocarbons, where preserving the molecular ion is paramount for accurate molecular formula assignment.
A Comparative Overview of Ionization Techniques
| Ionization Technique | Principle | Suitability for Saturated Hydrocarbons | Key Advantages | Key Limitations |
| APPI | Photoionization | Good | Efficient for nonpolar compounds, reduced fragmentation compared to APCI.[7] | May require a dopant, potential for some in-source reactions. |
| APCI | Corona discharge and chemical ionization | Moderate | Good for less polar compounds than ESI. | Can cause extensive fragmentation of saturated hydrocarbons.[2] |
| Field Ionization (FI) | Quantum tunneling in a high electric field | Excellent | Extremely soft ionization, minimal to no fragmentation, strong molecular ion peaks.[8] | Lower sensitivity compared to other techniques, requires volatile samples.[8][10] |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol | Poor | Excellent for polar and ionic compounds. | Inefficient for nonpolar saturated hydrocarbons.[7] |
High-Resolution Mass Analyzers: FT-ICR MS and Orbitrap
The ability to resolve and accurately measure the mass of thousands of co-existing compounds in a complex hydrocarbon mixture is the domain of high-resolution mass analyzers.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
FT-ICR MS is the gold standard for the analysis of highly complex mixtures, offering unparalleled mass resolving power and accuracy.[4][11] This technique traps ions in a strong magnetic field and measures their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio. The latest instruments, such as the 21 Tesla FT-ICR MS, can achieve resolving powers exceeding 2,700,000 at m/z 400, enabling the confident identification of tens of thousands of unique elemental compositions in a single analysis.[12] This level of performance is often necessary to resolve isotopic fine structures and distinguish between compounds with very similar masses in heavy petroleum fractions.[12][13]
Orbitrap Mass Spectrometry
The Orbitrap mass analyzer has emerged as a powerful and more accessible alternative to FT-ICR MS for many petroleomics applications.[14][15] Ions are trapped in an electrostatic field and their axial oscillation frequency is measured and converted into a mass spectrum. While modern high-field Orbitrap instruments can achieve impressive resolving powers of up to 1,000,000 at m/z 200, this is generally lower than high-field FT-ICR MS.[16] However, for many routine analyses of less complex hydrocarbon mixtures, the performance of the Orbitrap is sufficient for accurate class classification and molecular formula assignment with sub-ppm mass accuracy.[16][17]
Deciphering the Data: Advanced Visualization and Analysis
The vast datasets generated by HRMS require specialized data processing and visualization tools to extract meaningful chemical information.
The Analytical Workflow
The overall process from sample to interpretation follows a structured workflow:
Caption: High-resolution mass spectrometry workflow for saturated hydrocarbon analysis.
Kendrick Mass Defect (KMD) Analysis
KMD analysis is a powerful tool for organizing and visualizing the complex data from hydrocarbon analysis.[18] It involves recalculating the mass spectrum on a scale where the mass of a repeating unit, typically CH₂, is defined as an integer.[18][19] This transformation groups members of a homologous series (differing only by the number of CH₂ units) at the same Kendrick mass defect, allowing for their easy identification as horizontal lines on a KMD plot.[19][20]
Caption: Principle of Kendrick Mass Defect (KMD) analysis for homologous series.
Van Krevelen Diagrams
Originally developed for coal analysis, van Krevelen diagrams are now widely used in mass spectrometry to visualize the distribution of thousands of assigned molecular formulas.[21][22] These diagrams plot the H/C atomic ratio versus the O/C atomic ratio (or other heteroatom ratios), which allows for the classification of compounds into different chemical families.[23][24] For saturated hydrocarbons, variations in the H/C ratio can indicate the degree of cyclization and branching.
Experimental Protocol: Analysis of a Saturated Hydrocarbon Fraction
This protocol provides a step-by-step methodology for the analysis of a saturated hydrocarbon fraction from a crude oil sample using HRMS with APPI.
5.1. Sample Preparation
-
Fractionation: Perform a saturate-aromatic-resin-asphaltene (SARA) fractionation of the crude oil sample using standard liquid chromatography techniques.
-
Solvent Preparation: Prepare a high-purity solvent mixture, typically toluene or a toluene/methanol blend, for sample dilution.[25][26] Ensure all solvents are of the highest available purity to minimize background interference.
-
Sample Dilution: Accurately weigh a small amount of the isolated saturate fraction and dissolve it in the prepared solvent to a final concentration of approximately 1 mg/mL.[25]
-
Final Dilution: Further dilute the stock solution with the same solvent to a final concentration suitable for direct infusion into the mass spectrometer (typically in the range of 10-100 µg/mL).[25] The optimal concentration should be determined empirically to avoid detector saturation.[27]
-
Filtration: Filter the final diluted sample through a 0.2 µm PTFE syringe filter to remove any particulate matter.[25]
-
Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial. Use glass vials to prevent leaching of plasticizers.[26]
5.2. Instrumentation and Data Acquisition (Orbitrap Example)
This protocol is based on a high-field Orbitrap mass spectrometer. Parameters should be adapted for other instrument platforms.
-
Ion Source: Atmospheric Pressure Photoionization (APPI).
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
APPI Source Parameters:
-
Vaporizer Temperature: 350 °C
-
Sheath Gas (N₂): 20 arbitrary units
-
Aux Gas (N₂): 5 arbitrary units
-
Capillary Temperature: 300 °C
-
S-Lens RF Level: 60%
-
-
Mass Spectrometer Parameters:
-
Polarity: Positive
-
Mass Range: m/z 150-1200
-
Resolution: 240,000 @ m/z 400
-
AGC Target: 1e6
-
Maximum Injection Time: 200 ms
-
-
Data Acquisition: Acquire data for 5-10 minutes to ensure signal stability and allow for sufficient spectral averaging.
5.3. Data Processing and Analysis
-
Formula Assignment: Process the raw data using appropriate software (e.g., Thermo Scientific™ Xcalibur™). Assign molecular formulas based on the accurate mass measurements, typically within a 1 ppm mass tolerance window. Constrain the elemental composition to C, H, and potentially low levels of N, O, and S depending on the sample purity.
-
KMD Analysis: Export the list of assigned molecular formulas and their corresponding exact masses. Use a dedicated software package or an in-house script to calculate the Kendrick mass and Kendrick mass defect for a CH₂ base.
-
Visualization: Generate a KMD plot (Kendrick mass defect vs. nominal Kendrick mass) to identify homologous series. Create a van Krevelen diagram (H/C vs. C#) to visualize the degree of saturation across the carbon number range.
-
Interpretation: Analyze the resulting plots to identify different classes of saturated hydrocarbons (e.g., linear alkanes, cycloalkanes, steranes, hopanes) based on their characteristic positions in the KMD and van Krevelen plots.
Conclusion and Future Perspectives
High-resolution mass spectrometry, particularly when coupled with soft ionization techniques like APPI and FI, provides an unparalleled level of detail in the analysis of saturated hydrocarbons. The combination of instruments like FT-ICR MS and Orbitrap with advanced data analysis methods such as KMD and van Krevelen plots has revolutionized the field of petroleomics. This approach enables a comprehensive molecular-level understanding of complex hydrocarbon mixtures, which is critical for a wide range of scientific and industrial applications. As instrumentation continues to improve in resolving power and sensitivity, and as data processing workflows become more automated, the depth of insight we can gain from these complex samples will only continue to expand.[28][29]
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Petroleomics via Orbitrap mass spectrometry with resolving power above 1 000 000 at m/z 200 - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
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Pomerantz, A. E., Mullins, O. C., Paul, G., Ruzicka, J., & Sanders, M. (2011). Orbitrap Mass Spectrometry: A Proposal for Routine Analysis of Nonvolatile Components of Petroleum. Energy & Fuels, 25(7), 3077–3082. [Link]
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New FT-ICR MS method for fingerprinting petroleum and other complex mixtures. (2019, August 8). University of Warwick. Retrieved January 4, 2026, from [Link]
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Evaluating Orbitrap Mass Spectrometry for Geochemical Characterization of Crude Oils. (2019). In Proceedings of the 29th International Meeting on Organic Geochemistry. Retrieved January 4, 2026, from [Link]
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Hughey, C. A., Hendrickson, C. L., Rodgers, R. P., Marshall, A. G., & Qian, K. (2001). Kendrick Mass Defect Spectrum: A Compact Visual Analysis for Ultrahigh-Resolution Broadband Mass Spectra. Analytical Chemistry, 73(19), 4676–4681. [Link]
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Kim, S., Kramer, R. W., & Hatcher, P. G. (2003). Graphical method for analysis of ultrahigh-resolution broadband mass spectra of natural organic matter, the van Krevelen diagram. Analytical chemistry, 75(20), 5336-5344. [Link]
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Smith, D. F., Podgorski, D. C., Rodgers, R. P., & Marshall, A. G. (2018). 21 Tesla FT-ICR Mass Spectrometer for Ultrahigh-Resolution Analysis of Complex Organic Mixtures. Analytical Chemistry, 90(4), 2436–2440. [Link]
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Sablier, M., & Fujii, T. (2003). Quantitative analysis of a complex mixture using proton transfer reaction in an FTICR mass spectrometer. International Journal of Mass Spectrometry, 223, 659-672. [Link]
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Wozniak, A. S., Goranov, A. I., & Hatcher, P. G. (2020). Data-Based Chemical Class Regions for Van Krevelen Diagrams. Journal of the American Society for Mass Spectrometry, 31(8), 1731–1735. [Link]
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Kendrick Mass Defect Analysis for Structural Characterization of Additives in Low-Viscosity Engine Oils: A Concise Review. (2023). ACS Omega. [Link]
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Eiserbeck, C., et al. (2019). Rapid Screening of Complex Matrices: Utilizing Kendrick Mass Defect To Enhance Knowledge-Based Group Type Evaluation of Multidimensional Gas Chromatography–High-Resolution Time-of-Flight Mass Spectrometry Data. Analytical Chemistry. [Link]
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Data Processing Workflow to Identify Structurally Related Compounds in Petroleum Substances Using Ion Mobility Spectrometry−Mass Spectrometry. (n.d.). Retrieved January 4, 2026, from [Link]
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FT-ICR-MS Peak Intensity Normalization for Complex Mixture Analyses. (n.d.). Retrieved January 4, 2026, from [Link]
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Petroleomics Approach to Investigate the Composition of Upgrading Products from Pyrolysis Bio-Oils as Determined by High-Field FT-ICR MS. (2023). Energy & Fuels. [Link]
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Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. (2020). Journal of the American Society for Mass Spectrometry. [Link]
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21 Tesla FT-ICR Mass Spectrometer for Ultrahigh-Resolution Analysis of Complex Organic Mixtures. (2018). Analytical Chemistry. [Link]
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Kendrick mass defect analysis-based data mining technique for trace components in polyolefins observed by pyrolysis-gas chromatography/high-resolution mass spectrometry. (2023). Journal of Analytical and Applied Pyrolysis. [Link]
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Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry. (2022). Molecules. [Link]
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Discovery of Combustion-Like in-Source Oxidation of Linear Saturated Hydrocarbons Using GC-APCI-HRMS. (2023). Journal of the American Society for Mass Spectrometry. [Link]
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Representative mass spectrometric analysis of the saturated hydrocarbon fractions Umarka-14 oil. (n.d.). Retrieved January 4, 2026, from [Link]
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A data processing pipeline for petroleomics based on liquid chromatography-high resolution mass spectrometry. (2021). Fuel. [Link]
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Scaled Kendrick Mass Defect Analysis for Improved Visualization of Atmospheric Mass Spectral Data. (2021). Atmospheric Measurement Techniques Discussions. [Link]
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Field Ionization in Mass Spectroscopy, introduction ,principles, applications. (n.d.). Retrieved January 4, 2026, from [Link]
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Soft ionization of saturated hydrocarbons, alcohols and nonpolar compounds by negative-ion direct analysis in real-time mass spectrometry. (2013). Journal of the American Society for Mass Spectrometry. [Link]
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Mass Spectrometric Analysis of High Molecular Weight, Saturated Hydrocarbons. (1956). Analytical Chemistry. [Link]
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Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. (2020). Journal of Chromatography A. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons by Liquid chromatography/tandem Mass Spectrometry Using Atmospheric Pressure Chemical Ionization or Electrospray Ionization With Tropylium Post-Column Derivatization. (2014). Journal of the American Society for Mass Spectrometry. [Link]
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Streamline Workflows with Easy-to-Use Software. (2021, October 6). YouTube. Retrieved January 4, 2026, from [Link]
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Analysis of Saturated Hydrocarbons by Redox Reaction with Negative-Ion Electrospray Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2018). Angewandte Chemie International Edition. [Link]
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Strategies for avoiding saturation effects in ESI-MS. (n.d.). Retrieved January 4, 2026, from [Link]
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Soft ionization GC-HRMS of Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Retrieved January 4, 2026, from [Link]
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Data processing for high-throughput mass spectrometry in drug discovery. (2024). Expert Opinion on Drug Discovery. [Link]
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Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. (n.d.). Retrieved January 4, 2026, from [Link]
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Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing. (n.d.). Retrieved January 4, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Alkanes
Welcome to the technical support center for the synthesis of sterically hindered alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with constructing sterically congested C(sp³)–C(sp³) bonds. Forming connections between bulky alkyl groups, particularly those involving tertiary (3°) and quaternary carbon centers, is a persistent challenge in organic synthesis.[1] This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complex reactions.
Part 1: General Troubleshooting & FAQs
This section addresses common high-level problems encountered during the synthesis of sterically hindered alkanes.
Q1: My C(sp³)–C(sp³) coupling reaction has a very low yield or fails completely. What are the most likely causes?
A1: Low to no yield in sterically demanding couplings is a frequent issue stemming from several core problems. The primary culprits are typically steric hindrance impeding the key bond-forming step, the use of an inappropriate catalyst system, and competing side reactions like β-hydride elimination or elimination from the starting halide.
-
Steric Hindrance: The sheer bulk of the coupling partners can dramatically slow down crucial steps in the catalytic cycle, such as reductive elimination in cross-coupling reactions.[2][3] For classical reactions like the Corey-House synthesis, steric hindrance on the alkyl halide electrophile can prevent the S_N2-like mechanism from occurring, favoring elimination instead.[4][5]
-
Catalyst/Ligand Mismatch: Standard cross-coupling catalysts (e.g., those with simple phosphine ligands like PPh₃) are often ineffective.[6] Success in these systems requires specialized, bulky, and electron-rich ligands (e.g., Buchwald biarylphosphines or N-heterocyclic carbenes) that can stabilize the metallic center and facilitate the difficult reductive elimination step.[3][7]
-
Side Reactions:
-
β-Hydride Elimination: This is a major competing pathway, especially when using alkyl groups with β-hydrogens. The metal center can abstract a hydrogen, leading to an alkene byproduct and a metal hydride species. This is a significant challenge in developing sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[3]
-
Elimination: For reactions involving alkyl halides (e.g., Corey-House, Negishi), using secondary (2°) and especially tertiary (3°) halides often leads to E2 elimination as the major pathway, producing an alkene instead of the desired coupled product.[4][5][8]
-
To diagnose the issue, a logical troubleshooting workflow is essential.
Troubleshooting Workflow for Low-Yield Couplings
The following diagram outlines a systematic approach to identifying and resolving the cause of low yields in your sterically hindered coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: I'm attempting a Corey-House synthesis with a tertiary alkyl halide, but it's not working. Why?
A2: The Corey-House synthesis is a powerful tool for forming alkanes, but it has significant limitations, especially concerning sterically hindered electrophiles.[9] The reaction proceeds through a mechanism that is believed to be S_N2-like. Tertiary alkyl halides are notoriously poor substrates for S_N2 reactions because the steric bulk around the electrophilic carbon prevents the nucleophile (the lithium dialkylcuprate) from attacking.[4][5]
Instead of substitution, two side reactions dominate:
-
E2 Elimination: The Gilman reagent (R₂CuLi) is a strong base and will readily abstract a proton from a β-carbon, leading to the formation of an alkene.[5] This is often the major product.
-
Reduction: Metal-halogen exchange can occur, followed by protonation during workup, leading to the reduced alkane.
For a successful Corey-House reaction, the alkyl halide should ideally be methyl, primary (1°), or a cyclic secondary (2°) halide.[8][9][10] While the alkyl groups on the Gilman reagent can be 1°, 2°, or 3°, the electrophile must be sterically accessible.[10]
Q3: My Suzuki-Miyaura coupling to form a C(sp³)–C(sp³) bond is failing. How can I improve it?
A3: Extending the Suzuki-Miyaura coupling to the formation of C(sp³)–C(sp³) bonds, especially with bulky partners, is challenging due to slow transmetalation and a high barrier for reductive elimination.[11]
Key areas for optimization include:
-
Ligand Choice: This is the most critical factor. Standard ligands are inadequate. You must use bulky, electron-rich monophosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), or specific N-heterocyclic carbenes (NHCs).[7][12] These ligands promote the difficult oxidative addition and reductive elimination steps involving alkyl groups.[2] For instance, the AntPhos ligand has shown excellent reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids by inhibiting the β-hydride elimination pathway.[3]
-
Palladium Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the reliable generation of the active Pd(0) species.
-
Base and Solvent: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often required. The solvent system (e.g., toluene, dioxane, or THF) must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[13]
-
Boron Reagent: Alkylboronic acids can be unstable. Consider using more robust alkylboronic esters, such as pinacol esters (Bpin) or MIDA boronates, which can improve stability and handling.[13][14]
| Parameter | Standard Suzuki (Aryl-Aryl) | Hindered Suzuki (Alkyl-Alkyl) | Rationale for Change |
| Ligand | PPh₃, SPhos | AntPhos, RuPhos, specific NHCs | Bulky, electron-rich ligands are needed to accelerate oxidative addition and reductive elimination while preventing β-hydride elimination.[2][3] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, NaOtBu, Cs₂CO₃ | A stronger, non-nucleophilic base is often required to facilitate the transmetalation of the less reactive alkylboron reagent.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Toluene, THF, CPME | Water can promote protodeboronation of the alkylboron reagent; anhydrous conditions are often preferred. |
| Temperature | 80-110 °C | 60-110 °C | Higher temperatures may be needed but can also increase the rate of side reactions like catalyst decomposition. Optimization is key. |
Part 2: Reaction-Specific Troubleshooting Guides
Focus: Nickel-Catalyzed C(sp³)–C(sp³) Cross-Electrophile Coupling
Nickel catalysis has emerged as a powerful alternative to palladium for constructing hindered C–C bonds, often succeeding where palladium fails.[11] This is partly due to its ability to engage in single-electron transfer (SET) pathways.[11]
FAQ: Nickel-Catalyzed Couplings
Q4: I am trying a Ni-catalyzed reductive cross-coupling between a secondary alkyl bromide and a tertiary alkyl bromide, but I'm only getting homocoupling products. What's wrong?
A4: This is a classic challenge in cross-electrophile coupling. The issue arises from a mismatch in the rates of activation for the two different alkyl halides.[15] The catalytic cycle typically involves the sequential activation of both electrophiles at the nickel center. If one halide (e.g., the less hindered secondary bromide) activates and reacts much faster than the other, it will preferentially couple with itself before the second halide can be brought into the cycle.
Troubleshooting Strategies:
-
Ligand Modification: The ligand controls the steric and electronic environment of the nickel center. A more sterically demanding ligand can sometimes slow down the rate of the second oxidative addition, allowing the cross-coupling pathway to compete more effectively.
-
Change Electrophile Leaving Groups: Modify the reactivity of one partner. For example, use a secondary alkyl iodide and a tertiary alkyl bromide. The greater reactivity of the C–I bond may help balance the activation rates.
-
Use of Isolable Nickel-Alkyl Complexes: A more advanced strategy involves a two-step, one-pot procedure. First, form a stable Ni(II)-alkyl complex from one of the coupling partners. Then, introduce the second alkyl halide and a reductant to initiate the cross-coupling. This decouples the substrate activation steps, preventing homocoupling.[15]
Experimental Protocol: Ni-Catalyzed Reductive Coupling of a Secondary Alkyl Iodide with an Aryl Bromide
This protocol provides a general procedure for a sterically demanding C(sp²)–C(sp³) coupling, a common challenge in drug development. This method is adapted from principles outlined for modern reductive cross-coupling.[11]
Reagents & Equipment:
-
NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand
-
Aryl bromide (1.0 equiv)
-
Secondary alkyl iodide (1.5 equiv)
-
Zinc powder (<10 micron, activated)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk flask or glovebox, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox Setup: All manipulations should be performed under an inert atmosphere in a glovebox.
-
Reagent Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.06 mmol, 6 mol%), and activated zinc powder (3.0 mmol, 3.0 equiv).
-
Addition of Substrates: Add the aryl bromide (1.0 mmol, 1.0 equiv). Dissolve the secondary alkyl iodide (1.5 mmol, 1.5 equiv) in 2.0 mL of anhydrous DMA and add it to the vial.
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place the vial on a magnetic stir plate and stir vigorously at 50 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding 5 mL of 1 M HCl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired sterically hindered product.
Part 3: Advanced & Alternative Methodologies
Traditional cross-coupling methods can fail when constructing highly congested centers, such as all-carbon quaternary stereocenters.[16][17][18] In these cases, modern strategies involving radical intermediates are often more effective, as radical reactivity is less sensitive to steric factors.[16]
FAQ: Advanced Methods
Q5: I need to construct a quaternary carbon center. My transition metal-catalyzed reactions are failing. What other approaches should I consider?
A5: For constructing challenging quaternary carbons, photoredox catalysis has emerged as a premier strategy.[16][17] This approach uses visible light to generate radical intermediates under extremely mild conditions.[19][20]
How it Works: A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs light and enters an excited state. In this state, it can engage in single-electron transfer (SET) with a suitable substrate precursor to generate a carbon-centered radical. This radical can then be trapped by another reaction partner to form the desired C–C bond.
Advantages for Hindered Systems:
-
Mild Conditions: Reactions are often run at room temperature, preserving sensitive functional groups.
-
Steric Tolerance: Radical additions are generally less affected by steric hindrance compared to two-electron pathways.[16]
-
Novel Reactivity: It enables the use of precursors like carboxylic acids, silicates, and alkyl halides as radical sources, opening up new synthetic routes.[19]
Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper), are particularly powerful for cross-coupling reactions.[19]
Conceptual Workflow: Photoredox/Nickel Dual Catalysis
This diagram illustrates the general catalytic cycles involved in forming a C(sp²)–C(sp³) bond using a photoredox-mediated approach.
Caption: Interplay between a photocatalyst (PC) and a nickel catalyst.
References
-
Corey–House synthesis. In: Wikipedia. [Link]
-
Zard, S. Z. et al. Enantioselective catalytic construction of quaternary carbons by iminium ion trapping of photochemically generated radicals. Nature Chemistry. [Link]
-
Corey House Reaction Definition, Synthesis, Mechanism & Uses. Testbook. [Link]
-
What is the limitations of corey house synthesis? [Chemistry]. Gauth. [Link]
-
Islam, S. M. et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Lu, G.-P. et al. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Tang, W. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Yoshida, K. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Why shouldn't 3° alkyl halides be used in the Corey-House synthesis? Quora. [Link]
-
Islam, S. M. et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Wang, D. et al. Formation of Chiral All-Carbon Quaternary Stereocenters by Photoinduced Cobalt-Catalyzed Enantioselective Radical Coupling. ACS Catalysis. [Link]
-
Corey House Reaction. BYJU'S. [Link]
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Walker, S. D. et al. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
A challenging synthesis. Royal Society of Chemistry. [Link]
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Choi, J. et al. Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Society Reviews. [Link]
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Negishi coupling. In: Wikipedia. [Link]
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Fan, T. et al. Construction of All-Carbon Quaternary Stereocenters via Sequential Photoactivation/Isothiourea Catalysis. Organic Letters. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Patureau, F. W. et al. Photoredox Catalysis for the Generation of Carbon Centered Radicals. Accounts of Chemical Research. [Link]
-
Cross-Electrophile Coupling to Form Sterically Hindered C(sp 2 )–C(sp 3 ) Bonds: Ni and Co Afford Complementary Reactivity. ResearchGate. [Link]
-
Wang, Z. et al. Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Communications. [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
-
Durand, A. C. et al. Reductive Alkyl-Alkyl Coupling from Isolable Nickel-Alkyl Complexes. Journal of the American Chemical Society. [Link]
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Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. Royal Society of Chemistry. [Link]
-
Li, X. et al. Photoredox Catalysis: Construction of Polyheterocycles via Alkoxycarbonylation/Addition/Cyclization Sequence. Organic Letters. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. ACS Publications. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Denmark, S. E. et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
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Recent trends in microbial production of alkanes. Journal of Basic Microbiology. [Link]
-
Opportunities and challenges for n-alkane and n-alkene biosynthesis: A sustainable microbial biorefinery. Biofuel Research Journal. [Link]
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C(sp3) Cross-Coupling of Non-activated Alkyl Electrophiles via Nickel Hydride Catalysis. ChemRxiv. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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Technical Support Center: Optimizing Grignard Reaction Conditions for Tertiary Alkane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of highly substituted alkanes. The construction of sterically congested C(sp³)–C(sp³) bonds, particularly those forming tertiary or quaternary carbon centers, is a significant challenge in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the synthesis of tertiary alkanes, focusing on the venerable yet temperamental Grignard reaction and its associated pathways.
The Synthetic Challenge: Why Are Tertiary Alkanes Difficult to Synthesize?
Directly forming a tertiary alkane often involves navigating a landscape of competing side reactions. The high reactivity of organometallic reagents required for C-C bond formation can be thwarted by steric hindrance and the inherent basicity of the reagents. This guide is structured to address the most common and effective synthetic strategies, breaking down the process into manageable stages and providing solutions to frequently encountered problems.
Part I: The Two-Stage Approach: Grignard Reaction & Deoxygenation
The most classic and frequently employed route to a tertiary alkane involves two distinct chemical transformations:
-
Stage 1: Grignard Addition. A Grignard reagent (R-MgX) is reacted with a ketone to form a tertiary alcohol intermediate. This step masterfully constructs the desired carbon skeleton.
-
Stage 2: Deoxygenation. The hydroxyl group of the tertiary alcohol is removed and replaced with a hydrogen atom to yield the final alkane.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: General workflow for tertiary alkane synthesis.
Stage 1: Grignard Synthesis of Tertiary Alcohols - FAQs & Troubleshooting
This stage is often the most problematic. The success of the entire sequence hinges on the successful formation and reaction of the Grignard reagent.
Q1: My Grignard reagent formation won't initiate. What's wrong?
A: This is the most common failure point. Grignard reagent formation is an autocatalytic reaction that occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).
-
Causality: The reaction requires direct contact between the alkyl halide and fresh, unoxidized magnesium. The MgO layer prevents this.
-
Solutions:
-
Mechanical Activation: Before adding solvent, vigorously crush the magnesium turnings in the flask with a glass rod to expose fresh metal surfaces.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and exposing active sites. You will see the characteristic brown color of I₂ disappear as it reacts.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, an exothermic process that activates the surface and helps initiate the reaction of the primary halide.
-
Ensure Anhydrous Conditions: Absolutely all glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously anhydrous. Grignard reagents are potent bases and will be instantly destroyed by water.[2]
-
Q2: I'm trying to react a bulky Grignard reagent with a hindered ketone and I'm getting very low yield of the tertiary alcohol. What is happening?
A: This is a classic problem of competing reaction pathways. When both the nucleophile (Grignard) and the electrophile (ketone) are sterically hindered, the desired nucleophilic addition to the carbonyl carbon slows down dramatically. This allows two side reactions to become dominant: Enolization and Reduction .[3]
-
Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone, forming an enolate. Upon aqueous workup, this enolate is simply protonated back to the starting ketone. This pathway is favored by sterically hindered Grignards.[3][4]
-
Reduction: If the Grignard reagent possesses hydrogens on its β-carbon, it can act as a hydride donor. The reaction proceeds through a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction) to produce a secondary alcohol from the ketone, not the desired tertiary alcohol.[3]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Competing pathways in hindered Grignard reactions.
Q3: How can I favor the desired nucleophilic addition over side reactions?
A: The key is to manipulate reaction conditions to favor the kinetics of addition.
-
Lower the Temperature: Addition reactions generally have a lower activation energy than enolization or reduction. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly favor the desired pathway.
-
Use a More Reactive Halide: If possible, prepare the Grignard reagent from an alkyl iodide (R-I) rather than a bromide or chloride. The increased reactivity can help the addition compete more effectively.
-
Consider Additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ (a Luche reduction). These reagents are less basic but still highly nucleophilic, dramatically suppressing enolization.
-
Switch Reagents: If enolization or reduction remains a major problem, a Grignard reagent may not be the right choice. Consider using an organolithium reagent, which is generally more nucleophilic and can sometimes overcome steric barriers more effectively.
Troubleshooting Summary Table: Grignard Addition
| Symptom | Plausible Cause(s) | Recommended Solution(s) |
| Reaction does not start | Passivated Mg surface (MgO layer); Wet reagents/glassware. | Mechanically crush Mg; Use I₂ or 1,2-dibromoethane as an activator; Rigorously dry all components.[1] |
| Reaction mixture turns dark brown/black | Impurities in Mg; Wurtz coupling side product (R-R) formation. | Use high-purity Mg; Ensure slow, dropwise addition of alkyl halide to maintain low concentration and minimize coupling. |
| Low yield of tertiary alcohol | Inaccurate Grignard concentration; Competing side reactions. | Titrate the Grignard reagent before use; Lower reaction temperature; Consider using CeCl₃ additive.[3] |
| Starting ketone recovered | Predominant enolization due to steric hindrance. | Use a less hindered Grignard if possible; Lower temperature significantly (-78 °C); Switch to an organolithium reagent.[3] |
| Secondary alcohol detected | Reduction via β-hydride transfer from the Grignard reagent. | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if the synthesis allows; Lower temperature. |
Stage 2: Deoxygenation of Tertiary Alcohols - Method Selection
Once the tertiary alcohol is successfully synthesized and purified, the final step is to remove the hydroxyl group. This is not a trivial reduction, as tertiary alcohols are resistant to many standard deoxygenation conditions.
Q1: What are the best methods for deoxygenating a tertiary alcohol?
A: Radical deoxygenation methods are generally the most reliable for these sterically hindered substrates.
-
Barton-McCombie Deoxygenation: This is the classic, robust method.[5][6] It involves converting the alcohol into a thiocarbonyl derivative (typically a xanthate), which is then treated with a radical initiator (like AIBN) and a hydrogen atom source (traditionally tributyltin hydride, Bu₃SnH). The driving force is the formation of a very stable tin-sulfur bond.[6]
-
Titanium-Catalyzed Dehydroxylation: This is a more modern, direct method that avoids the pre-derivatization step and the use of toxic tin reagents.[7][8][9] A low-valent titanium catalyst, often in the presence of a silane as the hydrogen source, can directly mediate the homolytic cleavage of the C-OH bond to generate a radical, which is then quenched.[10] This method shows excellent selectivity for tertiary alcohols over primary or secondary ones.[8]
Comparison of Deoxygenation Methods
| Feature | Barton-McCombie Deoxygenation | Titanium-Catalyzed Dehydroxylation |
| Starting Material | Thiocarbonyl derivative (e.g., xanthate) | Tertiary Alcohol (Direct) |
| Key Reagents | Bu₃SnH (toxic), AIBN (initiator) | Ti-catalyst (e.g., Cp*TiCl₃), Silane (e.g., PhSiH₃), Zn reductant |
| Pros | Highly reliable, well-established, tolerant of many functional groups.[5] | Direct (one step), avoids toxic tin, mild conditions, highly selective for 3° alcohols.[7][8][10] |
| Cons | Two-step process (derivatization required), uses toxic and difficult-to-remove tin reagents. | Catalyst can be sensitive, may require optimization for specific substrates. |
| Best For... | Complex molecules where reliability is paramount and tin removal can be managed. | Green chemistry approaches and substrates with multiple hydroxyl groups where selectivity is key. |
Part II: The Corey-House Synthesis: A Direct Coupling Alternative
For certain targets, it may be more efficient to form the tertiary C-C bond directly without an alcohol intermediate. The Corey-House synthesis is a powerful tool for this purpose.
Q: When should I consider the Corey-House synthesis instead of the Grignard pathway?
A: The Corey-House synthesis is ideal for coupling a tertiary organometallic nucleophile with a less-hindered alkyl halide.[11][12] The reaction involves reacting a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent, with an alkyl halide (R'-X).[13][14]
R₂CuLi (Gilman Reagent) + R'-X → R-R' + R-Cu + LiX
-
Key Advantage: It allows the use of a tertiary alkyl group in the Gilman reagent (derived from a tertiary alkyl halide). This is a significant advantage, as forming a Grignard reagent from a tertiary alkyl halide is often inefficient.
-
Crucial Limitation: For the reaction to be successful, the electrophilic partner (R'-X) must be unhindered . It is generally limited to methyl, primary, allylic, or benzylic halides.[13][15] The reaction typically fails with secondary and tertiary halides as the electrophile due to competing elimination reactions.
Part III: General Laboratory Protocols
Disclaimer: These protocols are illustrative. All procedures should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Preparation and Titration of a Grignard Reagent
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.
-
Reagent Preparation: Add magnesium turnings (1.2 eq.) to the flask. In the dropping funnel, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (~5-10%) of the alkyl halide solution to the stirring magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a single crystal of iodine.
-
Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure full conversion.
-
Titration (Essential for Yield):
-
Accurately weigh ~100 mg of I₂ into a dry flask under N₂ and dissolve in 5 mL of anhydrous THF.
-
Cool the iodine solution to 0 °C.
-
Slowly add the prepared Grignard reagent from a syringe, dropwise, to the stirring iodine solution until the dark brown/purple color just disappears.
-
Record the volume of Grignard reagent added. The molarity is calculated based on a 1:1 stoichiometry with iodine.
-
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Addition
-
Setup: In a separate flame-dried flask under N₂, dissolve the ketone (1.0 eq.) in anhydrous ether/THF.
-
Addition: Cool the ketone solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the previously titrated Grignard reagent (1.1-1.5 eq.) via syringe or dropping funnel.
-
Reaction: Allow the reaction to stir at the cold temperature for 1-3 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup (Quench): Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
Protocol 3: Deoxygenation via Barton-McCombie Reaction
-
Xanthate Formation (Step 1):
-
To a stirred solution of the purified tertiary alcohol (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq.).
-
Stir for 30 minutes at 0 °C, then add carbon disulfide (CS₂, 5.0 eq.).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (MeI, 5.0 eq.) and continue stirring for 12-24 hours.
-
Quench carefully with water, extract with ether, and purify to obtain the xanthate ester.[16]
-
-
Radical Reduction (Step 2):
-
Dissolve the xanthate (1.0 eq.) in degassed toluene.
-
Add tributyltin hydride (Bu₃SnH, 1.5 eq.) and a catalytic amount of AIBN (0.1 eq.).
-
Heat the mixture to reflux (typically 80-110 °C) for several hours, monitoring by TLC.
-
Cool the reaction, concentrate the solvent, and purify by column chromatography to yield the final tertiary alkane.[16]
-
References
-
Lin, Q., Tong, W., Shu, X.-Z., & Chen, Y. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters, 24(46), 8459–8464. [Link]
-
Gansäuer, A. (2022). Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts. [Link]
-
NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Xie, H., Guo, J., Wang, Y.-Q., et al. (2020). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. Journal of the American Chemical Society, 142(39), 16787–16794. [Link]
-
Wikipedia contributors. (2023). Barton–McCombie deoxygenation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Lin, Q., Tong, W., Shu, X.-Z., & Chen, Y. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters. [Link]
-
Lin, Q., et al. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Corey–House synthesis. Wikipedia. [Link]
-
Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]
-
CHEMEUROPE.com. (n.d.). Corey-House synthesis. CHEMEUROPE.com. [Link]
-
Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. Unacademy. [Link]
-
Jang, D. O., et al. (2005). Radical Deoxygenation of Tertiary Alcohols via Trifluoroacetates. ResearchGate. [Link]
-
BYJU'S. (2020). Corey House Reaction. BYJU'S. [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Reddit. (2022). Grignard side reactions. r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Electrochemical Deoxygenation of Alcohols into Alkanes. Organic Chemistry Portal. [Link]
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the radical deoxygenation of tertiary alcohols. Journal of the Chemical Society, Chemical Communications. [Link]
-
University of Texas. (n.d.). Reactions of Grignard Reagents Reduction of Alkyl Halides. University of Texas. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation. Organic Chemistry Portal. [Link]
-
Mark, F. (2015). Reactions of Grignard reagents. Organic chemistry teaching. [Link]
-
University of Calgary. (n.d.). Enol Content and Enolization. University of Calgary. [Link]
-
Armstrong, R. J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. Angewandte Chemie International Edition. [Link]
-
Warton, B. (2014). Synthesis of H-branch alkanes. PEARL. [Link]
-
LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Gowtham G. (2014). Reduction of alkyl halides to alkanes using Grignards. YouTube. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Organic Mystery. (n.d.). Reaction of Haloalkanes with Metals. organicmystery.com. [Link]
-
Fan, F., et al. (2023). Chemoselective chromium-catalysed cross-coupling enables three-component tertiary alkane synthesis. Nature Communications. [Link]
-
NileRed. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
-
The Organic Chemist. (2020). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Sciencemadness.org. (2015). Enolate formation from Grignard. Sciencemadness.org. [Link]
-
Ashenhurst, J. (2013). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]
-
StudySmarter. (2023). Synthesis of Alkanes: Meaning & Examples. StudySmarter. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]
-
James, S. L., et al. (2019). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules. [Link]
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Troubleshooting low yield in the synthesis of 3,4,4-Trimethyloctane
Technical Support Center: Synthesis of 3,4,4-Trimethyloctane
A Guide for Senior Application Scientists
Welcome to the technical support center for advanced organic synthesis. This guide is designed for experienced researchers and professionals engaged in the synthesis of complex branched alkanes, specifically focusing on troubleshooting common issues that lead to low yields of 3,4,4-trimethyloctane. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges in your own laboratory work.
The synthesis of a highly branched alkane like 3,4,4-trimethyloctane is a multi-step process, where the final yield is a product of the efficiencies of each individual step. Low overall yield is rarely due to a single issue but rather an accumulation of seemingly minor problems. This guide is structured as a series of frequently asked questions that address the most common failure points in a logical synthetic sequence: Grignard reaction, alcohol dehydration, and final hydrogenation.
I. Troubleshooting the Grignard Reaction for Tertiary Alcohol Synthesis
The most common and logical route to the 3,4,4-trimethyloctane backbone involves creating a tertiary alcohol intermediate via a Grignard reaction. A plausible pathway is the reaction of sec-butylmagnesium bromide with 4,4-dimethyl-2-pentanone to form 3,4,4-trimethyloctan-3-ol. This section addresses failures in this critical C-C bond-forming step.
Q1: My Grignard reaction has a very low yield. TLC and NMR analysis show primarily unreacted ketone. What is the likely cause?
A1: This is a classic and frequent issue when working with Grignard reagents, which are exceptionally strong bases and nucleophiles. The presence of unreacted starting material almost always points to the premature quenching or incomplete formation of the Grignard reagent itself.
Causality & Diagnosis: Grignard reagents react readily with any protic source, most commonly water.[1] This includes atmospheric moisture, residual water in your solvent (ether or THF), on your glassware, or even on the surface of the magnesium turnings. When the reagent is quenched by water, it forms an alkane (in this case, butane from sec-butylmagnesium bromide) and is no longer available to react with your ketone.[1]
Key Troubleshooting Steps:
-
Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under a vacuum immediately before use. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent purification system. Diethyl ether and THF are hygroscopic and will absorb atmospheric moisture.
-
Inert Atmosphere: The entire reaction, from reagent formation to the ketone addition, must be conducted under a positive pressure of dry nitrogen or argon.
-
-
Magnesium Activation:
-
The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.
-
Recommendation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine (I₂) can be added to the flask; its disappearance from a brown vapor to colorless is an indicator that the reaction has initiated.
-
-
Confirmation of Reagent Formation:
-
The formation of the Grignard reagent is often exothermic. A gentle warming of the flask is a good sign of initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Before adding your ketone, you can perform a quick colorimetric test (e.g., with a small amount of Michler's ketone) on an aliquot to confirm the presence of an active Grignard reagent.
-
Q2: My reaction has produced a significant amount of octane as a byproduct. What is this side reaction and how can I minimize it?
A2: The formation of octane points to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting alkyl halide (sec-butyl bromide). This is a common side reaction that competes with the formation of the Grignard reagent itself.[2]
Causality & Diagnosis: This side reaction is particularly prevalent if the local concentration of the alkyl halide is too high during the addition to the magnesium.
R-MgX + R-X → R-R + MgX₂ (sec-butylmagnesium bromide + sec-butyl bromide → octane + MgBr₂)
Key Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: The sec-butyl bromide should be added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This ensures the halide reacts with the magnesium surface as it is added, rather than building up in solution where it can react with the newly formed Grignard reagent.
-
Maintain Proper Temperature: While some initial heating may be required to initiate the reaction, allow the reaction's own exotherm to maintain a gentle reflux. Overheating can favor the coupling side reaction.
II. Optimizing the Dehydration of 3,4,4-Trimethyloctan-3-ol
Once the tertiary alcohol is successfully synthesized, the next step is an elimination reaction to form an alkene (a mixture of 3,4,4-trimethyloct-2-ene and 3,4,4-trimethyloct-3-ene). This step is a frequent source of unexpected byproducts and yield loss.
Q3: My final product is a mixture of several alkanes with the correct mass, but the wrong structure. NMR suggests the methyl groups have shifted. What happened?
A3: This is a hallmark of carbocation rearrangement during an acid-catalyzed (E1) dehydration. Tertiary alcohols dehydrate via an E1 mechanism, which proceeds through a carbocation intermediate. While your initial carbocation is tertiary and relatively stable, rearrangements can still occur if a more stable carbocation can be formed via a hydride or alkyl shift.
Causality & Diagnosis: Strong acids like H₂SO₄ or H₃PO₄ protonate the alcohol, which then leaves as water to form a carbocation. This carbocation is susceptible to rearrangement before the proton is eliminated to form the alkene. The subsequent hydrogenation of this rearranged alkene mixture will lead to a variety of structural isomers of 3,4,4-trimethyloctane, which are extremely difficult to separate.[3]
Key Troubleshooting Steps:
-
Avoid Strong, Hot Mineral Acids: This is the most critical factor. While effective for dehydration, they are notorious for causing rearrangements.
-
Use Milder Dehydration Reagents: Conditions that avoid the formation of a "free" carbocation are highly preferable.
-
Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic and effective method for dehydrating alcohols under milder, basic conditions that proceed via an E2-like mechanism, minimizing the risk of rearrangement.
-
Martin Sulfurane: A specialized reagent for clean dehydrations at low temperatures.
-
Experimental Protocol: Dehydration using POCl₃/Pyridine
-
Dissolve the purified 3,4,4-trimethyloctan-3-ol in an excess of dry pyridine in a flask cooled to 0 °C under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until TLC or GC analysis shows complete consumption of the starting alcohol.
-
Carefully pour the reaction mixture over crushed ice and extract with a nonpolar solvent like diethyl ether or hexane.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkene mixture.
III. Troubleshooting the Catalytic Hydrogenation
The final step is the reduction of the alkene mixture to the target alkane, 3,4,4-trimethyloctane. While seemingly straightforward, this step can fail due to catalyst or substrate issues.
Q4: My hydrogenation reaction has stalled. GC-MS analysis shows a mixture of the desired alkane and unreacted alkene. What are the common causes?
A4: Incomplete hydrogenation is typically due to catalyst deactivation (poisoning), insufficient hydrogen, or poor mass transfer.[4]
Causality & Diagnosis: Catalytic hydrogenation involves the adsorption of both hydrogen and the alkene onto the surface of a metal catalyst (e.g., Palladium).[5] If the catalyst's active sites are blocked, or if hydrogen cannot reach the sites effectively, the reaction will stop.
Key Troubleshooting Steps:
-
Substrate Purity: Ensure the alkene from the previous step is pure. Residual pyridine from a POCl₃ dehydration or sulfur compounds are potent catalyst poisons. Purify the alkene by column chromatography if necessary.
-
Catalyst Quality and Handling:
-
Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) is a common choice, but it can be pyrophoric and should be handled with care, often wetted with a solvent.[6]
-
Ensure the catalyst is properly dispersed in the reaction mixture. Vigorous stirring is essential to keep the solid catalyst suspended and facilitate contact with the dissolved alkene and hydrogen.
-
-
Hydrogen Delivery:
-
Ensure your hydrogen source is not depleted.
-
For atmospheric pressure hydrogenations (using a balloon), ensure there are no leaks in the system. The balloon should remain inflated.
-
For reactions requiring higher pressure, use a dedicated hydrogenation apparatus (e.g., a Parr shaker) and ensure the pressure is maintained.
-
-
Solvent Choice: Use a solvent that effectively dissolves the alkene but does not interfere with the reaction. Ethanol, ethyl acetate, and hexane are common choices.
Data Presentation: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Common Solvents | Advantages & Considerations |
| 10% Pd/C | 1 - 4 | 25 - 50 | Ethanol, Ethyl Acetate, Hexane | Most common, cost-effective, and efficient for simple alkenes. Can be pyrophoric.[7] |
| PtO₂ (Adams' Catalyst) | 1 - 4 | 25 | Acetic Acid, Ethanol | Very active catalyst, often used when Pd/C is ineffective. Requires reduction in situ to form active Pt black.[6] |
| Raney Ni | 50 - 100 | 50 - 150 | Ethanol | Requires higher pressure and temperature. Very effective but can sometimes promote hydrogenolysis (C-C bond cleavage) under harsh conditions. |
IV. Purification and Characterization
Q5: I have successfully synthesized my product, but I am struggling to separate it from other alkane byproducts. Fractional distillation is not working well. What can I do?
A5: Separating structurally similar, nonpolar alkanes is a significant challenge. Their boiling points are often very close, and their lack of polarity makes standard silica gel chromatography difficult.[3][8]
Causality & Diagnosis: Branched alkanes have lower boiling points than their straight-chain isomers but isomers of the same carbon number often have boiling points within a few degrees of each other, making distillation inefficient.[3] Their nonpolar nature results in very weak interactions with polar stationary phases like silica, causing them to elute quickly and together.
Key Troubleshooting Steps:
-
High-Efficiency Fractional Distillation: If available, use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or spinning band column). Perform the distillation slowly to maximize separation.
-
Adsorptive Chromatography: While challenging, it is possible.
-
Stationary Phase: Use a less polar stationary phase like alumina or silver nitrate-impregnated silica (AgNO₃-silica). The latter is particularly useful for separating alkanes from any residual alkenes, as the silver ions interact with the π-bonds of the double bond.
-
Eluent System: Use a very nonpolar mobile phase, such as pentane or hexane, and run the column with a very slow flow rate to maximize the separation potential.
-
Visual Guides & Workflows
Overall Synthetic Pathway
Caption: Synthetic route to 3,4,4-Trimethyloctane.
Troubleshooting Workflow for Low Yield
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. oit.edu [oit.edu]
- 4. youtube.com [youtube.com]
- 5. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 6. youtube.com [youtube.com]
- 7. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 8. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Matrix Effects in the GC-MS Analysis of Fuel Hydrocarbons
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I've designed this guide to provide you with not just steps, but the reasoning behind them, empowering you to troubleshoot and resolve one of the most persistent challenges in the quantitative analysis of fuel hydrocarbons: the matrix effect.
Fuel samples—be it gasoline, diesel, jet fuel, or crude oil—are inherently complex mixtures. The "matrix" refers to all components within that sample other than the specific hydrocarbon analytes you are trying to quantify.[1] These co-eluting matrix components can interfere with the analysis, leading to inaccurate results.[2][3] In GC-MS, this interference often manifests as a matrix-induced signal enhancement , where non-volatile components in the sample mask active sites in the GC inlet, preventing the thermal degradation or adsorption of your target analytes.[4][5][6] This protective effect leads to a higher-than-expected amount of analyte reaching the detector, causing signal enhancement and over-quantification.[7][8] Less commonly, signal suppression can also occur.[5][6]
This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming these effects to ensure the accuracy and reliability of your data.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about matrix effects in the GC-MS analysis of fuels.
Q1: What exactly is a "matrix effect" in the context of GC-MS and fuel analysis?
A: A matrix effect is the alteration of an analyte's signal—either enhancement or suppression—caused by co-eluting compounds from the sample matrix.[5][6] For fuel analysis, the matrix consists of the thousands of compounds that make up the fuel, aside from your specific target analytes. In GC-MS, the most common issue is signal enhancement. This occurs when heavy, non-volatile matrix components coat active sites (areas prone to analyte adsorption or degradation) within the GC inlet liner and the head of the column.[4][6] This coating protects the target analytes, allowing more of them to reach the MS detector, which results in an artificially inflated signal and inaccurate, high concentration readings.[6][8]
Q2: How can I definitively determine if my analysis is being affected by matrix effects?
A: The most direct way to diagnose matrix effects is to perform a post-extraction spike analysis. This involves comparing the peak area of your target analyte in two different samples:
-
A standard solution of the analyte in a pure, clean solvent.
-
A blank fuel matrix extract (a sample processed without the analyte) that has been spiked with the same concentration of the analyte standard.
A significant difference in the signal response between these two preparations indicates the presence of matrix effects.[5][6] A higher signal in the matrix-spiked sample points to signal enhancement, while a lower signal indicates suppression.[9]
Q3: Are matrix effects always a problem? I've heard they can sometimes improve sensitivity.
A: While matrix-induced signal enhancement can lower the detection limit by increasing the signal, this "benefit" comes at the cost of accuracy and reproducibility.[8] The effect is often inconsistent between different samples with varying matrix compositions.[7] Therefore, for reliable quantitative analysis where accuracy is paramount, matrix effects must be compensated for or eliminated. Regulatory guidelines often recommend using techniques like matrix-matched calibration specifically to compensate for these effects.[8]
Q4: Can't I just dilute my sample to get rid of matrix effects?
A: Sample dilution can be an effective strategy, especially for highly concentrated samples.[4][10] By diluting the sample, you reduce the concentration of all matrix components, thereby minimizing their influence.[10] However, the major drawback is that dilution also lowers the concentration of your target analyte. This can raise the limit of quantitation (LOQ) above the required sensitivity level for your analysis.[4] Therefore, dilution is only a viable option if your target analytes are present at concentrations high enough to remain detectable after dilution.
PART 2: Troubleshooting Guide for Specific Issues
This section is formatted as a practical, question-and-answer troubleshooting guide for issues you may encounter during your experiments.
Issue 1: My calibration curve has good linearity (R² > 0.995) in solvent, but my QC samples prepared in a fuel matrix are consistently failing high.
-
Probable Cause: This is a classic symptom of matrix-induced signal enhancement. The non-volatile hydrocarbons in your fuel matrix are protecting your analytes from degradation or adsorption in the hot GC inlet, leading to a stronger signal for the same concentration compared to the clean solvent standards.[4][8]
-
Solution Path: Your calibration standards must experience the same analytical conditions as your samples. You need to switch from a solvent-based calibration to a calibration strategy that accounts for the matrix.
-
Recommended Action: Implement Matrix-Matched Calibration . Prepare your calibration standards by spiking a blank, analyte-free fuel matrix with your target analytes. This ensures that both standards and samples are affected by the matrix in the same way, thus correcting for the enhancement effect.[11][12][13]
-
Alternative (Gold Standard): If available, use a Stable Isotope-Labeled Internal Standard (SIL-IS) for each analyte. This technique, known as Stable Isotope Dilution (SID) or Isotope Dilution Mass Spectrometry (IDMS), is the most robust method for correcting matrix effects.[14][15] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same signal enhancement or suppression.[15] Because you measure the ratio of the analyte to the SIL-IS, the matrix effect is canceled out.[16]
-
Issue 2: My results are highly variable and imprecise from one injection to the next, especially when analyzing different types of fuel samples (e.g., diesel vs. gasoline).
-
Probable Cause: Different fuel types have vastly different matrix compositions. A calibration method that works for one matrix (e.g., gasoline) may not adequately compensate for the effects from another (e.g., crude oil).[7] This variability leads to poor precision.
-
Solution Path: You need a more robust method that is less susceptible to variations in matrix composition or a strategy that can account for it on a per-sample basis.
-
Recommended Action 1: Stable Isotope Dilution (SID). This is the ideal solution for this problem. Since the SIL-IS is added to each individual sample, it perfectly mimics the analyte's behavior within that specific matrix, correcting for matrix effects regardless of how the matrix changes from sample to sample.[14]
-
Recommended Action 2: Standard Addition. If SIL-IS are not available, the method of standard additions is a viable, albeit more labor-intensive, alternative.[17] This involves creating a multi-point calibration curve for each sample by spiking aliquots of the sample with increasing, known concentrations of the analyte. This inherently corrects for the specific matrix of that individual sample.[2][10]
-
Recommended Action 3: Improve Sample Cleanup. A more aggressive sample preparation can remove a larger portion of the interfering matrix components before injection. Techniques like Solid-Phase Extraction (SPE) can be optimized to selectively isolate your target hydrocarbons while washing away interferences.[15][18] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been adapted for hydrocarbons and can be very effective at removing matrix components.[19][20][21]
-
Issue 3: I'm losing my heavier hydrocarbon analytes (e.g., long-chain alkanes), and my peak shapes are tailing.
-
Probable Cause: This points to activity in the GC flow path. Heavier, less volatile analytes may be adsorbing onto active sites in the GC inlet liner or the front of the analytical column.[22][23] While matrix components can sometimes protect against this, a very "dirty" or old liner can exacerbate the problem.
-
Solution Path: This is an instrument maintenance and optimization issue.
-
Immediate Action: Replace the GC inlet liner. A clean, deactivated liner is critical for good peak shape and recovery of active or heavy compounds.[23] Consider using a liner with glass wool to trap non-volatile matrix components, but be aware that the wool itself can be a source of activity if not properly deactivated.
-
Chromatographic Optimization: Ensure your GC method parameters are suitable. A higher injector temperature can sometimes help volatilize heavy compounds, but it can also cause degradation. Optimizing the temperature program to ensure analytes move through the column efficiently is key.[24][25]
-
Column Maintenance: Trim the first few centimeters from the front of your analytical column. This removes the area where non-volatile matrix components accumulate and cause peak tailing and analyte loss.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for identifying and resolving matrix effects in your GC-MS analysis.
Caption: A decision tree for diagnosing and solving matrix effect issues.
PART 3: In-Depth Protocols & Methodologies
This section provides detailed, self-validating protocols for the most effective strategies to combat matrix effects.
Protocol 1: Stable Isotope Dilution (SID) Analysis
This is the most accurate method for compensating for matrix effects and analyte loss during sample preparation.[14][26] It relies on the principle that a stable isotope-labeled version of the analyte behaves identically to the native analyte throughout the entire analytical process.
Principle of Stable Isotope Dilution
Caption: SID workflow showing how the analyte-to-IS ratio stays constant.
Step-by-Step Protocol:
-
Internal Standard Spiking: To each sample (and calibration standard), add a precise and known amount of the Stable Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the sample preparation process.[14][16] The concentration should be similar to the expected concentration of the native analyte.[16]
-
Equilibration: Vortex or mix the sample thoroughly and allow it to equilibrate. This ensures the SIL-IS is fully integrated with the sample matrix alongside the native analyte.[14]
-
Sample Preparation: Proceed with your standard sample preparation protocol (e.g., extraction, cleanup). Both the native analyte and the SIL-IS will be lost in identical proportions during these steps.[14]
-
GC-MS Analysis: Analyze the final extract. The mass spectrometer will distinguish between the native analyte and the heavier SIL-IS based on their different mass-to-charge ratios (m/z).
-
Quantification: Construct a calibration curve by plotting the ratio of the native analyte peak area to the SIL-IS peak area against the concentration of the calibration standards. Quantify your samples using this ratio-based curve. This method corrects for both physical losses during sample prep and matrix effects in the GC-MS system.[16][27]
Protocol 2: Matrix-Matched Calibration
This is a widely used and practical approach when SIL-IS are unavailable or too expensive.[4] It corrects for matrix effects by ensuring the calibration standards have a matrix composition as close as possible to the actual samples.[11][17]
Step-by-Step Protocol:
-
Source a Blank Matrix: Obtain a representative fuel sample that is certified or has been tested to be free of your target analytes. This is your "blank matrix." If a completely blank matrix is unavailable, select one with the lowest possible background levels.
-
Prepare a Matrix Extract: Process a large volume of the blank matrix using your validated sample preparation method (extraction, cleanup, etc.) exactly as you would for a real sample. The resulting solution is your "matrix extract."
-
Prepare Stock Standard Solution: Prepare a high-concentration stock solution of your target analytes in a clean solvent (e.g., dichloromethane, hexane).
-
Create Calibration Standards: Prepare your series of calibration standards by spiking the matrix extract (from Step 2) with appropriate volumes of the stock standard solution (from Step 3). For example, to make a 10 µg/mL standard, you would add the required amount of stock solution to the matrix extract and bring it to the final volume.
-
Analysis and Quantification: Analyze your samples and the matrix-matched calibration standards under the same GC-MS conditions.[24][25] Quantify the analytes in your samples using the calibration curve generated from the matrix-matched standards. The signal enhancement or suppression will be consistent between the standards and samples, leading to accurate quantification.[28]
Comparison of Calibration Strategies
| Strategy | Principle | Pros | Cons |
| Solvent Calibration | Standards are prepared in a pure solvent. | Simple, fast, and inexpensive to prepare. | Does not compensate for matrix effects; leads to inaccurate results in complex matrices. |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract.[13] | Effectively compensates for matrix effects.[12][29] Widely accepted and practical. | Requires a verified blank matrix, which can be difficult to obtain.[4] More labor-intensive than solvent calibration. |
| Standard Addition | Each sample is spiked at multiple levels to create a unique calibration curve.[2] | Highly accurate; compensates for sample-specific matrix effects.[17] Does not require a blank matrix. | Very time-consuming and laborious, especially for large sample batches.[17] Requires more sample volume. |
| Stable Isotope Dilution (SID) | A labeled version of the analyte is added to every sample as an internal standard.[14] | The "gold standard." Corrects for both matrix effects and analyte loss during sample prep.[9][14] Extremely accurate and precise. | Can be very expensive due to the cost of labeled compounds.[2][14] Labeled standards may not be commercially available for all analytes. |
PART 4: References
-
Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC - NIH. (n.d.). National Institutes of Health.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). National Institutes of Health.
-
Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. (2025, August 6). ResearchGate.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). University of Greater Manchester - Research Portal.
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online.
-
Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. (n.d.). RSC Publishing.
-
Stable Isotope Dilution Gas Chromatography–Mass Spectrometry for Quantification of Thymoquinone in Black Cumin Seed Oil. (n.d.). ACS Publications.
-
Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. (n.d.). ACS Publications.
-
Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC - NIH. (2018, July 18). National Institutes of Health.
-
QuEChERS Method Followed by Solid Phase Extraction Method for Gas Chromatographic-Mass Spectrometric Determination of Polycyclic Aromatic Hydrocarbons in Fish - PMC - PubMed Central. (n.d.). National Institutes of Health.
-
Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. (n.d.). University of Texas Southwestern Medical Center.
-
QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex.
-
Navigating Matrix Effects in LC-MS/MS Analysis of BHA: A Technical Support Guide. (n.d.). Benchchem.
-
Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry | Request PDF. (2025, August 6). ResearchGate.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Benchchem.
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments.
-
Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (n.d.). ACS Publications.
-
Quantitative and Qualitative GC and GC-MS. (2022, September 12). Chemistry LibreTexts.
-
Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review. (2025, August 6). ResearchGate.
-
What is Matrix Matching and How is it Affecting Your Results? (n.d.). ASI Standards Blog.
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent.
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
-
Evaluation of the matrix effect in the quantitative bio-oil analysis by gas chromatography. (n.d.). Taylor & Francis Online.
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International.
-
Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks.
-
Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2025, July 7). YouTube.
-
Matrix-matched Calibration. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
-
troubleshooting matrix effects in GC-MS analysis of squalene. (n.d.). Benchchem.
-
Overcoming matrix effects in the GC-MS analysis of environmental samples. (n.d.). Benchchem.
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI.
-
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc.
-
TROUBLESHOOTING GUIDE. (n.d.). Agilent.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Synthesis and Purification of 3,4,4-Trimethyloctane
Welcome to the technical support center for the synthesis and purification of 3,4,4-trimethyloctane. This guide is designed for researchers, chemists, and drug development professionals who require this highly branched alkane in high purity. We will explore common challenges encountered during its synthesis, provide robust troubleshooting guides for impurity issues, and detail validated purification and analysis protocols. Our focus is on the causality behind experimental choices to empower you to solve problems effectively in your own laboratory setting.
Section 1: Synthesis and Common Impurity Formation
The synthesis of sterically hindered alkanes like 3,4,4-trimethyloctane (C₁₁H₂₄) often presents challenges related to side reactions and the formation of structurally similar isomers. Understanding the reaction mechanism is the first step in controlling the impurity profile. A common and effective approach is through a Grignard reaction, followed by dehydration and catalytic hydrogenation.
Question: What is a reliable synthetic route for 3,4,4-trimethyloctane, and what are the primary side reactions to anticipate?
Answer:
A robust method involves the Grignard reaction between sec-butylmagnesium bromide and 3,3-dimethyl-2-pentanone. This forms a tertiary alcohol intermediate, which is then dehydrated to a mixture of alkenes and subsequently hydrogenated to yield the final saturated alkane.
Reaction Pathway:
-
Grignard Reaction: Nucleophilic addition of the Grignard reagent to the ketone.
-
Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to form alkenes.
-
Hydrogenation: Saturation of the carbon-carbon double bonds using a catalyst (e.g., Pd/C) to yield 3,4,4-trimethyloctane.
However, several side reactions can occur, leading to significant purity issues:
-
Grignard Side Reactions: The Grignard reagent is a strong base and can act as such, especially with sterically hindered ketones.[1]
-
Enolization: The Grignard reagent can deprotonate the alpha-carbon of the ketone, leading to the recovery of starting material after acidic workup.
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol after workup.[1]
-
Wurtz Coupling: Reaction between the Grignard reagent and the parent alkyl halide can produce octane.
-
-
Dehydration-Induced Isomerization: The acidic conditions of the dehydration step can promote carbocation rearrangements (Wagner-Meerwein shifts), leading to the formation of various structural isomers of undecene, which upon hydrogenation, yield a mixture of C₁₁H₂₄ isomers.
Section 2: Troubleshooting Guide for Purification
The primary challenge in purifying 3,4,4-trimethyloctane is its separation from other structural isomers, which possess very similar physical properties, especially boiling points.
Question: My initial fractional distillation failed to improve the purity of 3,4,4-trimethyloctane above 95%. What is the underlying issue and how can it be resolved?
Answer:
The issue stems from the presence of co-boiling structural isomers. Fractional distillation separates compounds based on differences in their boiling points.[2][3][4] For alkanes, boiling points generally increase with chain length and decrease with branching. However, different branched isomers of the same carbon number can have boiling points that differ by less than a few degrees Celsius, making separation by standard laboratory distillation setups nearly impossible.[5]
Table 1: Boiling Points of Select Undecane (C₁₁H₂₄) Isomers
| Compound Name | Structure | Predicted Boiling Point (°C) |
| n-Undecane | Straight Chain | 196 |
| 3,4,4-Trimethyloctane | Branched | ~185-188 |
| 3,3,4-Trimethyloctane | Branched | ~184-187 |
| 3,4,5-Trimethyloctane | Branched | ~186-189 |
Note: Boiling points are estimated and can vary. The key takeaway is their proximity.
Troubleshooting Steps:
-
Confirm Isomer Presence: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. While isomers may have similar retention times, their mass spectra (fragmentation patterns) can sometimes provide clues for identification.[6][7]
-
Enhance Distillation Efficiency: For marginal separations, using a column with a higher number of theoretical plates (e.g., a packed Vigreux or a spinning band distillation apparatus) and maintaining a very high reflux ratio can improve separation. However, this is often insufficient for achieving >99% purity with close-boiling isomers.
-
Implement High-Resolution Purification: For achieving high purity (>99.5%), Preparative Gas Chromatography (Prep-GC) is the recommended technique. Prep-GC utilizes the high resolving power of capillary gas chromatography on a larger scale to separate and collect pure fractions of individual components from a mixture.[8][9][10]
Question: How do I set up a Preparative GC protocol for purifying 3,4,4-trimethyloctane?
Answer:
This protocol outlines the essential steps for purifying isomeric mixtures of undecanes using a Prep-GC system.
Experimental Protocol: Preparative GC Purification
-
Analytical Method Development:
-
Objective: Achieve baseline separation of the target compound from its isomers on an analytical GC-MS or GC-FID system.
-
Column Selection: Use a long (e.g., 30-60 m) non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1). These columns separate primarily based on boiling point.
-
Oven Program: Develop a slow temperature ramp (e.g., 2-5 °C/min) to maximize separation between the closely eluting isomer peaks.
-
Confirmation: Identify the peak corresponding to 3,4,4-trimethyloctane using GC-MS and comparison of its mass spectrum to library data or a reference standard if available.[11]
-
-
Scaling to Preparative GC:
-
System Setup: Transfer the optimized analytical method to the Prep-GC system. The Prep-GC should be equipped with a larger diameter column of the same stationary phase, an injector capable of handling larger volumes (1-100 µL), a fraction collector, and a detector with a splitter that directs a small portion of the effluent to the detector and the majority to the collection trap.[9]
-
Injection: Inject an appropriate volume of the partially purified sample. Perform several small injections first to avoid column overloading, which degrades separation.
-
Fraction Collection: Program the fraction collector to open and close the trap at the precise start and end times of the target peak, as determined from the analytical runs. It is often wise to collect the peak in multiple fractions (e.g., early, middle, late) to isolate the purest material in the center of the peak.
-
-
Post-Purification Analysis:
-
Purity Verification: Analyze each collected fraction using the initial analytical GC method to confirm its purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99.5%).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the characteristic signals to look for in the ¹H and ¹³C NMR spectra of 3,4,4-trimethyloctane to confirm its identity?
A1: While GC-MS is superior for detecting isomeric impurities, NMR is essential for confirming the primary structure. For 3,4,4-trimethyloctane, you would expect a complex aliphatic region in the ¹H NMR spectrum (typically 0.8-1.5 ppm). Key features in the ¹³C NMR spectrum would include the quaternary carbon at C4 and a distinct number of signals corresponding to the unique carbon environments in the molecule, helping to distinguish it from more symmetric isomers.[12]
Q2: My Grignard reaction is difficult to initiate. What are the most common reasons?
A2: This is a frequent issue. The primary culprits are:
-
Wet Glassware/Solvent: Grignard reagents react readily with water.[13][14] Ensure all glassware is flame-dried or oven-dried, and use anhydrous ether or THF.
-
Passive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents reaction. Gently crush the magnesium turnings in a dry mortar and pestle before use, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
-
Impure Alkyl Halide: Ensure the sec-butyl bromide is pure and dry.
Q3: Can molecular sieves be used to purify 3,4,4-trimethyloctane?
A3: Molecular sieves (like 5A sieves) are effective at selectively adsorbing linear n-alkanes from a mixture of branched and cyclic hydrocarbons.[15] They would be useful if your synthesis produced n-undecane as an impurity. However, they cannot differentiate between different branched isomers like 3,4,4-trimethyloctane and 3,3,4-trimethyloctane, as these molecules have similar kinetic diameters. Therefore, sieves are not a solution for isomer separation.
References
- ABPI Schools. (2023, November 9). Alkanes and fractional distillation.
- AQA A-Level Chemistry. Fractional Distillation of Crude Oil.
- Stenutz, R. 3,4,4-trimethyloctane.
- Wikipedia. Fractional distillation.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- MDPI. (2023, October 19). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- Save My Exams. (2025, October 30). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note.
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Organic Chemistry Portal. Grignard Reaction.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- ResearchGate. Preparative gas chromatography.
- Chemguide. grignard reagents.
- ResearchGate. Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- BenchChem. Application Note: Determination of 3,3,4-Trimethylhexane Purity using Gas Chromatography-Mass Spectrometry (GC-MS).
- ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications.
- Thermo Fisher Scientific. GC-MS Sample Preparation.
- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- SHIMADZU CORPORATION. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- PubMed. Isolation of Natural Products by Preparative Gas Chromatography.
- Cal Poly Pomona. Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Wisconsin-Madison. Spectroscopy.
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- 15. mdpi.com [mdpi.com]
Minimizing fragmentation in the mass spectrum of branched alkanes
Welcome to the technical support guide for minimizing fragmentation in the mass spectral analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and characterizing these molecules due to their extensive fragmentation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you preserve the molecular ion and obtain clear, interpretable spectra.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why does my branched alkane fragment so extensively, and why is the molecular ion peak often weak or completely absent in Electron Ionization (EI) Mass Spectrometry?
A1: This is the most common challenge when analyzing branched alkanes, and it stems from the fundamental principles of both their molecular structure and the Electron Ionization (EI) process.
-
Energetics of EI: Standard EI is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[1][2] This energy far exceeds the strength of the C-C and C-H bonds within the alkane, leading to significant bond cleavage and, consequently, extensive fragmentation.[3][4] The molecular ion, which is a radical cation (M•+), is often formed with so much excess internal energy that it rapidly breaks apart.[5]
-
Carbocation Stability: Fragmentation in branched alkanes is not random; it preferentially occurs at the branching points.[3][6][7] This is because cleavage at these sites leads to the formation of more stable secondary (2°) or tertiary (3°) carbocations.[3][7] The stability follows the order: tertiary > secondary > primary. The instrument detects these stable charged fragments, not the neutral radical species that are also formed.
-
Loss of the Largest Substituent: The fragmentation process often favors the loss of the largest alkyl group attached to the branch point, as this helps to stabilize the resulting radical.[6] As the degree of branching in an alkane increases, the intensity of the molecular ion peak decreases, sometimes to the point of being undetectable.[6][7][8]
The combination of high ionization energy and the thermodynamic drive to form stable carbocations makes preserving the molecular ion of a highly branched alkane exceptionally difficult with standard EI-MS.
Q2: What are the characteristic fragmentation patterns I should expect from a branched alkane in EI-MS?
A2: Unlike the relatively smooth, decaying pattern of ion clusters seen with straight-chain alkanes, the mass spectrum of a branched alkane is distinguished by specific, high-intensity peaks corresponding to cleavage at the branch points.[6][9]
-
Dominant Fragments: Expect to see prominent peaks corresponding to the most stable carbocations that can be formed. For example, a molecule with a tert-butyl group will likely show a strong peak at m/z 57.
-
Disrupted Series: The typical series of peaks separated by 14 mass units (representing CH₂ groups) is disrupted.[9] The intensity of peaks corresponding to fragments from cleavage at the branch will be significantly higher than their neighbors.[6]
-
Hydrogen Rearrangement: Fragmentation at a branching point can be accompanied by hydrogen rearrangement, which can make the CₙH₂ₙ peak more prominent, sometimes even larger than the CₙH₂ₙ₊₁ peak.[6]
Troubleshooting Guide: Optimizing Your Mass Spectrometry Method
Q3: My primary goal is to identify the molecular weight. Which ionization technique should I use instead of EI?
A3: To preserve the molecular ion, you must switch from a "hard" ionization method to a "soft" one.[10] Soft ionization techniques impart much less excess energy to the molecule, significantly reducing fragmentation and promoting the formation of molecular or quasi-molecular ions.[1][11]
| Ionization Technique | Principle | Energy Transfer | Typical Result for Alkanes |
| Electron Ionization (EI) | High-energy electron bombardment | High | Extensive fragmentation; weak or absent molecular ion (M•⁺).[2] |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas (e.g., methane, ammonia) | Low | Minimal fragmentation; strong quasi-molecular ion, typically [M+H]⁺ or [M-H]⁺.[1][2] |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge creates reactant ions at atmospheric pressure | Low | Good for less polar compounds; often produces [M+H]⁺.[12][13] |
| Photoionization (PI) | Ionization via absorption of photons | Tunable (Low to High) | Can be very soft, preserving the molecular ion; fragmentation can be controlled by photon energy.[14][15] |
| Field Ionization (FI) | Strong electric field removes an electron | Very Low | A very soft technique that produces dominant molecular radical cations (M•⁺) with little to no fragmentation.[16] |
For routine analysis of branched alkanes where the molecular ion is desired, Chemical Ionization (CI) is the most common and effective alternative to EI .[17]
Q4: I am limited to using an EI source. What instrument parameters can I adjust to reduce fragmentation?
A4: While EI is inherently energetic, you can make several adjustments to favor the survival of the molecular ion.
-
Lower the Electron Energy: The standard 70 eV is designed to maximize ionization and produce reproducible library-searchable spectra. By lowering the electron energy to a value just above the ionization potential of the alkane (typically 10-20 eV), you can significantly reduce the excess energy transferred to the molecular ion, thereby decreasing fragmentation.[18] Note that this will also reduce overall signal intensity.[19]
-
Cool the Ion Source: Higher ion source temperatures increase the internal vibrational energy of the molecules before ionization, which promotes fragmentation after ionization.[18] Operating the ion source at the lowest temperature that still prevents sample condensation can help preserve the molecular ion.
-
Use a Supersonic Molecular Beam (Advanced): This is a specialized technique where the sample is introduced into the ion source in a cooled, supersonic jet.[18] This drastically reduces the molecule's internal vibrational and rotational energy before ionization, leading to a pronounced or even dominant molecular ion peak even with 70 eV EI.[18]
Q5: I'm observing unexpected peaks or a noisy baseline. What are common sources of contamination?
A5: Contamination is a frequent issue in hydrocarbon analysis due to the ubiquitous nature of these compounds.
-
GC Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, producing characteristic polysiloxane peaks (e.g., m/z 73, 207, 281).
-
Pump Oil: Backstreaming from mechanical or diffusion pumps can introduce hydrocarbon contaminants, resulting in a rolling baseline and peaks at regular 14-amu intervals.
-
Sample Handling: Phthalates (plasticizers) from containers or gloves, as well as residual solvents, are common contaminants.
-
Injector Septa: Coring or degradation of the injector septum can introduce silicone-based contaminants. Regularly replace the septum and use a high-quality, low-bleed version.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting contamination.
Advanced Protocols & Methodologies
Q6: How can chemical derivatization help in the analysis of branched alkanes?
A6: While alkanes themselves are chemically inert and lack functional groups for easy derivatization, this technique becomes relevant when the branched alkane is part of a larger, polyfunctional molecule (e.g., a fatty acid, alcohol, or amine). Derivatization serves to:
-
Increase Volatility: By converting polar functional groups (like -OH or -COOH) into less polar esters or ethers, derivatization makes the molecule more suitable for GC-MS analysis.[20][21]
-
Direct Fragmentation: A strategically placed derivative can direct the fragmentation pathway. Silyl derivatives (e.g., TMS ethers), for example, often produce strong, characteristic fragment ions that can help elucidate the structure of the carbon skeleton.
-
Enhance Ionization: Some derivatization reagents are designed to improve ionization efficiency or introduce a "fixed" charge, which can increase sensitivity.[22][23]
For pure alkanes, derivatization is generally not a viable strategy for reducing fragmentation. The focus should remain on optimizing the ionization method and instrument parameters.
Q7: What is a step-by-step protocol for using Chemical Ionization (CI) to enhance the molecular ion of a branched alkane?
A7: This protocol provides a general workflow for setting up a GC-CI-MS experiment to obtain the molecular weight of a branched alkane.
Objective: To generate a mass spectrum dominated by the quasi-molecular ion ([M+H]⁺) to confirm the molecular weight of a branched alkane.
Materials:
-
GC-MS system equipped with a CI source
-
CI reagent gas (Methane is recommended for alkanes)
-
Branched alkane sample dissolved in a suitable solvent (e.g., hexane)
-
Appropriate GC column (e.g., non-polar, like a DB-5ms)
Experimental Protocol:
-
System Configuration:
-
Ensure the mass spectrometer is configured for Chemical Ionization. This typically involves physically changing the ion source volume to a tighter CI-specific volume and enabling the reagent gas flow.
-
Connect the methane reagent gas line to the designated port on the MS.
-
-
Tuning the Instrument:
-
Introduce the methane reagent gas into the ion source at the manufacturer's recommended pressure.
-
Perform a CI tune. The goal is to optimize the abundance of the primary reagent ions, which for methane are typically CH₅⁺ (m/z 17) and C₂H₅⁺ (m/z 29). The tune report should confirm a stable and appropriate reagent ion plasma.
-
-
Method Setup (GC):
-
Injector Temperature: Set to a temperature sufficient to vaporize the sample without thermal degradation (e.g., 250 °C).
-
Oven Program: Use a temperature program that provides good chromatographic separation of the analyte from any solvent or impurities. A typical starting point is 50 °C, hold for 1-2 min, then ramp at 10-20 °C/min to a final temperature below the column's max limit.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Method Setup (MS):
-
Ionization Mode: Select "CI" or "PCI" (Positive Chemical Ionization).
-
Scan Range: Set the mass range to scan from ~m/z 50 up to a value at least 20 amu above the expected molecular weight of your alkane.
-
Ion Source Temperature: Set to a moderate temperature (e.g., 200-230 °C).[18] This needs to be hot enough to prevent condensation but not so hot as to cause thermal fragmentation.
-
-
Data Acquisition:
-
Inject the sample onto the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Examine the mass spectrum of the chromatographic peak for your branched alkane.
-
Look for a high-intensity peak corresponding to the protonated molecule, [M+H]⁺. For an alkane with molecular formula CₓHᵧ, this peak will appear at a mass of (12.01 * x + 1.01 * y) + 1.01.
-
You may also see an adduct ion with the C₂H₅⁺ reagent ion, which would appear at [M+29]⁺.
-
The spectrum should show significantly reduced fragmentation compared to an EI spectrum.
-
Expected Outcome Visualization:
Caption: Comparison of EI vs. CI mass spectra for alkanes.
References
-
Dougherty, R. C., & Munson, B. (1971). Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Brown, R. A. (1969). The Mass Spectrometry of Hydrocarbons. ASTM Special Technical Publication. Available at: [Link]
-
Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Available at: [Link]
-
University of Bristol. Mass Spectrometry - Alkanes. Available at: [Link]
-
ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. Available at: [Link]
-
YouTube. (2025). Mass Spectrometry of Alkanes. Available at: [Link]
-
Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20. Available at: [Link]
-
Unknown Source. Branched chain alkanes. Available at: [Link]
-
Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Busch, K. L. (1982). Mass spectrometry of large, fragile, and involatile molecules. Science. Available at: [Link]
-
Quimby, B. D., & Giarrocco, V. L. (1997). Hydrocarbon Compound Type Analysis by Mass Spectrometry: On the Replacement of the All-Glass Heated Inlet System with a Gas Chromatograph. Energy & Fuels. Available at: [Link]
-
Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). Common Ionization Methods. Available at: [Link]
-
Borisov, R. S., et al. (2019). Mass Spectrometry in Petroleum Chemistry (Petroleomics). Petroleum Chemistry. Available at: [Link]
-
Wang, T., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. Available at: [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Available at: [Link]
-
Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). History of mass spectrometry. Available at: [Link]
-
Vestal, M. L., & Eyring, H. (1963). Theoretical Calculations of Mass Spectra: Fragmentation of C6–C8 Alkane Ions. The Journal of Chemical Physics. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]
-
Menssen, M., et al. (2023). High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. International Journal of Molecular Sciences. Available at: [Link]
-
Berezkin, V. G., & Zolotarev, V. M. (1983). Gas Chromatographic Analysis of Branched Olefins. Journal of Chromatographic Science. Available at: [Link]
-
Zare, R. N., & Zenobi, R. (1995). On the photoionization of large molecules. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Available at: [Link]
-
Halket, J. M., & Zaikin, V. V. (2004). Derivatization in mass spectrometry-3. Alkylation (arylation). European Journal of Mass Spectrometry. Available at: [Link]
-
Chemistry Steps. (n.d.). Solving Mass Spectrometry Practice Problems. Available at: [Link]
-
Docsity. (2024). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides. Available at: [Link]
-
Fluorine Notes. (2020). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Available at: [Link]
-
ResearchGate. (2005). Review: Derivatization in mass spectrometry-6. Formation of mixed derivatives of polyfunctional compounds. Available at: [Link]
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Available at: [Link]
-
Semantic Scholar. (2004). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Available at: [Link]
-
Unknown Source. Fragmentation of Alkane. Available at: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]
-
GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?. Available at: [Link]
-
YouTube. (2024). Mass spectrometry with fragmentation of organic molecules. Available at: [Link]
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Addressing baseline noise in the gas chromatography of volatile hydrocarbons
A Senior Application Scientist's Guide to Diagnosing and Resolving Baseline Noise
Welcome to the technical support center for gas chromatography (GC) analysis of volatile hydrocarbons. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible results. This guide is designed to provide you with expert, field-proven insights to troubleshoot and resolve common baseline noise issues. We will delve into the causality behind these problems, offering not just solutions, but a deeper understanding of your GC system.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. The questions are categorized to help you quickly identify and resolve the source of your baseline noise.
Carrier Gas & Plumbing Issues
Question 1: My baseline is noisy and sometimes drifts unpredictably. Could my carrier gas be the problem?
Answer: Absolutely. The purity of your carrier gas is critical for a stable baseline. Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas can lead to an unstable and noisy baseline.[1][2]
-
Causality: Oxygen and moisture can degrade the stationary phase of your column, especially at high temperatures, leading to increased column bleed and a rising baseline.[3][4] Hydrocarbon impurities in the carrier gas will result in a consistently high and noisy baseline as they are continuously detected.
-
Troubleshooting Steps:
-
Verify Gas Purity: Ensure your carrier gas meets the manufacturer's recommended purity, typically 99.9995% or higher.[1][5][6]
-
Check Gas Traps: Inspect your in-line gas purifiers. Saturated or expired traps for moisture, oxygen, and hydrocarbons are a common source of contamination.[1][7] Replace them as needed.
-
Leak Check: Perform a thorough leak check of your gas lines and connections using an electronic leak detector. Leaks can introduce atmospheric oxygen and moisture into your system.[7]
-
Question 2: I've installed high-purity gas and new traps, but the baseline noise persists. What else could be wrong with my gas delivery system?
Answer: Even with high-purity gas, issues within the gas delivery system can introduce noise.
-
Causality: Poor quality regulators can lead to pressure fluctuations, causing an unstable baseline.[8] Additionally, using improper tubing materials can introduce contaminants.
-
Troubleshooting Steps:
-
Regulator Check: Ensure you are using a high-quality, two-stage regulator to minimize pressure surges.[1]
-
Tubing Inspection: Use only high-quality, clean copper or stainless steel tubing for your gas lines.[8] Avoid using plastic tubing, which can be permeable to oxygen and other contaminants.
-
Flow Rate Verification: Incorrect flow rates for carrier and detector gases can contribute to noise.[2][9] Verify that your flow rates are set according to your method and instrument manual.
-
Inlet-Related Problems (Septum, Liner, Injector Port)
Question 3: I'm seeing sharp, repetitive peaks, especially at higher temperatures. What could be the cause?
Answer: This is a classic symptom of septum bleed.[10][11] The septum, a small disc of silicone rubber that your syringe needle pierces during injection, can degrade at high inlet temperatures.
-
Causality: At elevated temperatures, the silicone material of the septum can break down, releasing volatile siloxane compounds that are then swept onto the column and detected as sharp peaks.[12] This is often more pronounced in temperature-programmed runs.[13]
-
Troubleshooting Steps:
-
Isolate the Source: To confirm if the inlet septum is the source, perform a blank run without an injection. If the peaks disappear, the vial cap septum may be the culprit; if they remain, the inlet septum is the likely source.[10]
-
Replace the Septum: Regularly replace the septum.[7] Consider using a high-temperature, low-bleed septum.
-
Proper Installation: Do not overtighten the septum nut, as this can cause coring and faster degradation.[13]
-
Septum Purge: Ensure the septum purge flow is turned on and set to an appropriate rate (typically 3-5 mL/min) to vent most of the bleed products.[12]
-
Question 4: My baseline is noisy and I'm seeing ghost peaks. I've already replaced the septum. What should I check next?
Answer: A contaminated inlet liner is another common source of baseline noise and ghost peaks.[7][14]
-
Causality: The inlet liner is where your sample is vaporized. Over time, non-volatile components of your sample can accumulate in the liner.[7] At high temperatures, these residues can slowly bleed off or react, creating a noisy baseline and spurious peaks. Septum particles from coring can also fall into the liner and cause bleed.
-
Troubleshooting Steps:
-
Inspect and Replace the Liner: Regularly inspect your inlet liner for visible contamination or septum particles.[14] Replace it with a clean, deactivated liner.
-
Use Appropriate Liner: Ensure you are using the correct type of liner for your application (e.g., split vs. splitless).
-
Clean the Injector Port: If the liner is heavily contaminated, the injector port itself may need cleaning.[15]
-
Column-Related Issues
Question 5: My baseline rises significantly as the oven temperature increases. Is this normal?
Answer: A gradual, steady rise in the baseline with increasing temperature is characteristic of column bleed.[16] While a small amount of bleed is normal for all columns, excessive bleed can obscure small peaks and compromise quantification.
-
Causality: Column bleed is the result of the degradation of the stationary phase, which releases small volatile fragments that are detected.[4] This degradation is accelerated by high temperatures and the presence of oxygen in the carrier gas.[3]
-
Troubleshooting Steps:
-
Column Conditioning: Ensure your column has been properly conditioned.[3][17] New columns, or columns that have been sitting unused, need to be conditioned to remove volatile contaminants.
-
Check for Oxygen: As mentioned earlier, ensure your carrier gas is free of oxygen and that there are no leaks in your system. Oxygen is a primary cause of stationary phase degradation.
-
Operate within Temperature Limits: Do not exceed the column's maximum recommended temperature.[16] Operating a column near its upper temperature limit for extended periods will shorten its lifetime and increase bleed.
-
Record Bleed Profile: It's good practice to run a blank temperature program on a new column and save the chromatogram. This "bleed profile" can be used as a reference to assess the column's health over time.[4][18]
-
Detector-Related Problems
Question 6: I'm observing random, sharp spikes in my baseline. What could be the issue?
Answer: Sharp, random spikes are often due to issues with the detector or electronics.[2][19]
-
Causality: For a Flame Ionization Detector (FID), these spikes can be caused by particulate matter passing through the flame or by contamination on the detector jet or collector. Loose electrical connections can also manifest as baseline spikes.[2]
-
Troubleshooting Steps:
-
Detector Cleaning: If the noise is gradual and increases over time, the detector may be contaminated.[2][9] Follow the manufacturer's instructions to clean the FID jet and collector.
-
Check Gas Flows: Ensure the detector gas (hydrogen and air for FID) flow rates are correct.[2][9] Incorrect stoichiometry can lead to an unstable flame and a noisy baseline.
-
Inspect Connections: Check the signal cable connections at both the detector and the data system to ensure they are secure.[20]
-
Isolate the Detector: To confirm the detector is the source of the noise, you can remove the column from the detector and cap the detector inlet. If the noise persists, the issue is likely with the detector or electronics.[3][21]
-
Electronic and External Factors
Question 7: The baseline noise seems random and is not related to injections or the temperature program. What could be the external causes?
Answer: Electronic noise from external sources can interfere with your GC's signal.[2]
-
Causality: Other electronic equipment in the laboratory can generate electromagnetic interference that is picked up by the GC's detector and electronics.[2] A poor power supply can also lead to a noisy baseline.
-
Troubleshooting Steps:
-
Isolate the GC: If possible, try turning off other nearby electronic equipment to see if the noise disappears.
-
Check Power Supply: Ensure the GC is connected to a stable power source, preferably with a dedicated circuit and power conditioning.[19]
-
Grounding: Verify that the instrument is properly grounded.
-
Troubleshooting Guides
Protocol 1: Comprehensive GC System Leak Check
-
Pressurize the System: Set the carrier gas pressure to your normal operating pressure.
-
Use an Electronic Leak Detector: Turn on the electronic leak detector and allow it to warm up.
-
Check Connections: Methodically move the probe of the leak detector around each fitting, starting from the gas cylinder and moving towards the detector. Pay close attention to:
-
Gas cylinder regulator fittings
-
Gas trap fittings
-
Inlet and outlet of the GC
-
Septum nut
-
Column connections at the inlet and detector
-
-
Interpret Results: The leak detector will beep or flash if a leak is detected.
-
Remedy Leaks: If a leak is found, tighten the fitting. If the leak persists, replace the ferrule or fitting.
Protocol 2: GC Capillary Column Conditioning
-
Install the Column: Install the column in the injector port but leave the detector end disconnected.[17]
-
Purge with Carrier Gas: Set the carrier gas flow rate to the typical value for your column diameter (see table below). Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[17][18] This step is crucial to prevent damage to the stationary phase.[4][17]
-
Temperature Program: Without injecting, ramp the oven temperature at 10-15°C/min to 20°C above your highest analytical temperature, but do not exceed the column's maximum temperature limit.[3][17]
-
Hold at Temperature: Hold at this temperature for 1-2 hours.[17] For very thick film or polar columns, a longer conditioning time may be necessary.
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the column to the detector.
-
Equilibrate: Restore the carrier gas flow and allow the system to equilibrate before running samples.
Protocol 3: Cleaning a GC Injector Port
-
Cool Down: Cool the injector port and oven to room temperature.[15]
-
Turn Off Gas: Turn off the carrier gas supply.[15]
-
Disassemble: Remove the autosampler (if present), septum nut, septum, inlet liner, and O-ring.[15]
-
Solvent Cleaning: Use a series of solvents with varying polarities (e.g., hexane, methylene chloride, acetone, methanol) on lint-free swabs to clean the inside of the injector port.[15]
-
Drying: After cleaning, dry the injector port with a stream of clean, dry nitrogen.[15]
-
Reassemble: Reinstall a new, clean liner, O-ring, and septum.[15]
-
Leak Check: Re-establish gas flow and perform a leak check around the septum nut and other fittings.[15]
-
Bake Out: Heat the injector to your method temperature and allow it to equilibrate before use.
Visualizations
Diagram 1: Troubleshooting High Baseline Noise
Caption: A logical workflow for troubleshooting high baseline noise in a GC system.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Carrier Gas Purity | ≥ 99.9995% (UHP Grade) | Minimizes baseline noise and prevents column degradation from impurities like oxygen and water.[1][6] |
| Gas Traps | Moisture, Oxygen, Hydrocarbon | Essential for removing residual contaminants from the gas source, protecting the column and detector.[1] |
| Septum Purge Flow | 3-5 mL/min | Vents volatile bleed products from the septum away from the column, reducing ghost peaks.[12] |
| Column Conditioning Temp. | 20°C above max method temp. | Effectively removes volatile contaminants from a new or stored column without damaging the stationary phase.[3][17] |
| FID H2 Flow | ~30-40 mL/min (instrument dependent) | Optimizes flame stoichiometry for stable detector response and low noise. |
| FID Air Flow | ~300-400 mL/min (instrument dependent) | Provides the oxidant for a stable flame in the FID. |
References
- Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Restek Corporation. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?
- Phenomenex. (2016, January 4). GC Technical Tip: How to Identify & Prevent Septum Bleed.
- Agilent Technologies. (n.d.). Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors.
- Chemistry LibreTexts. (2023, August 29).
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
- Chromatography Today. (2014, September 1). 5 Ways to Approach Baseline Issues.
- GL Sciences. (n.d.). 4-2 Baseline Problems.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances.
- Restek Corporation. (2020, July 15). How I clean a GC injection port.
- LCGC International. (2015, January 19). GC Column Conditioning Stop Wasting Time and Money!
- American Laboratory. (2005, September 1). How to Minimize Septum Problems in GC.
- Restek Corporation. (n.d.). Preventing GC Septum Problems.
- LCGC International. (2016, June 14). GC Column Conditioning.
- Agilent Technologies. (n.d.). Troubleshooting Noise and High Background 6890/6850 FID.
- Agilent Technologies. (n.d.).
- Phenomenex. (2025, April 1).
- Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems.
- Restek Corporation. (2021, January 5). Troubleshooting GC Column Baseline Issues.
- ALWSCI. (2025, October 21).
- Patsnap Eureka. (2025, September 22).
- Agilent Technologies. (n.d.).
- Young In Chromass. (2022, May 31).
- Thermo Fisher Scientific. (2025, August 12). Baseline signal issues on FID detector.
- Air Products. (n.d.).
- Agilent Technologies. (n.d.). Tips and Tricks of Injector Maintenance.
- LCGC International. (n.d.). Hydrogen as a Carrier Gas for GC and GC–MS.
- LCGC International. (2010, March 1). Enhancing Signal-to-Noise.
- Sigma-Aldrich. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
- ResearchGate. (2021, June 8). How do you clean your syringe for manual GC injection?
- Agilent Technologies. (2011, June 7). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. coleparmer.com [coleparmer.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. aasnig.com [aasnig.com]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [discover.restek.com]
- 11. phenomenex.com [phenomenex.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Preventing GC Septum Problems [discover.restek.com]
- 14. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 15. How I clean a GC injection port [discover.restek.com]
- 16. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
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- 21. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
Column bleeding issues in the high-temperature GC analysis of alkanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is GC column bleed and why is it a problem in high-temperature analysis?
A1: GC column bleed refers to the degradation of the stationary phase of the column, which then elutes and is detected as background noise.[1][2] This phenomenon is particularly pronounced at high temperatures, as the heat accelerates the breakdown of the stationary phase polymer.[2][3][4] In the analysis of high-boiling point compounds like long-chain alkanes, which require elevated temperatures for elution, column bleed can significantly compromise results by causing a rising baseline, reducing signal-to-noise ratios, and potentially obscuring the peaks of interest.[3][5]
Q2: How can I distinguish between normal column bleed and a more serious issue?
A2: A certain level of column bleed is normal and expected, especially during temperature programming.[2][6] Normal bleed manifests as a gradual and consistent rise in the baseline as the temperature increases.[1][3] Abnormal or excessive bleed, however, might present as a very high baseline even at lower temperatures, a steep and unstable baseline rise, or the appearance of discrete "ghost" peaks.[3][7] A high baseline at low temperatures is often indicative of other issues like contamination in the injector, carrier gas, or detector, rather than true column bleed.[1][7]
Q3: Are certain types of GC columns more prone to bleeding at high temperatures?
A3: Yes, the type and properties of the stationary phase play a crucial role. Columns with thicker stationary phase films will naturally exhibit higher bleed because there is more material to degrade.[1][5][8] Additionally, the polarity of the stationary phase is a factor; more polar phases tend to be less thermally stable and will bleed more at high temperatures compared to non-polar phases.[9][10] For high-temperature analysis of alkanes, non-polar phases like 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane are often preferred due to their thermal stability.[11]
Q4: Can the purity of my carrier gas really affect column bleed?
A4: Absolutely. The purity of the carrier gas is a critical factor.[3][12][13] Even trace amounts of oxygen or moisture in the carrier gas can cause significant damage to the stationary phase, especially at high temperatures.[3][14][15] Oxygen, in particular, acts as a catalyst for the degradation of the stationary phase polymer, leading to increased bleed.[10] Therefore, using high-purity carrier gas and installing appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons is essential for minimizing column bleed and prolonging column life.[1][3][16]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during your high-temperature GC analysis of alkanes.
Problem 1: My baseline is rising excessively during the temperature program.
This is a classic symptom of column bleed. The following workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for excessive baseline rise.
-
Step 1: Verify Operating Temperature. Ensure your oven temperature program does not exceed the column's specified maximum operating temperature.[4] Columns have both an isothermal and a programmed temperature limit; exceeding the latter, even for a short time, can cause irreversible damage.[14]
-
Step 2: Perform a Leak Check. Oxygen is a primary culprit for stationary phase degradation at high temperatures.[1][14][15] Use an electronic leak detector to thoroughly check for leaks at the injector, detector, and column fittings.
-
Step 3: Check Carrier Gas Purity. Impurities like oxygen, moisture, and hydrocarbons in the carrier gas can degrade the stationary phase.[3][12][13] Ensure high-purity gas is being used and that in-line purifiers are installed and have not expired.
-
Step 4: Recondition the Column. If the column is new or has been stored improperly, it may require conditioning to remove volatile contaminants.[3][17] Follow the manufacturer's recommended conditioning procedure.
-
Step 5: Trim the Column Inlet. Contaminants from the sample or septum can accumulate at the head of the column, causing bleed-like symptoms. Trimming 10-15 cm from the inlet end can often resolve this.[2]
-
Step 6: Replace the Column. If the above steps do not resolve the issue, the column may be permanently damaged. Consider replacing it with a column specifically designed for low bleed at high temperatures.[17][18]
Problem 2: I'm seeing discrete "ghost" peaks in my blank runs.
Ghost peaks are typically not a result of column bleed, but rather contaminants introduced into the system.
Sources
- 1. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 2. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. snlabtester.com [snlabtester.com]
- 5. coleparmer.com [coleparmer.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. coleparmer.co.uk [coleparmer.co.uk]
- 8. analyticalcolumns.com [analyticalcolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. organomation.com [organomation.com]
- 14. academic.oup.com [academic.oup.com]
- 15. agilent.com [agilent.com]
- 16. azom.com [azom.com]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Resolution of 3,4,4-Trimethyloctane and its Isomers
Welcome to the technical support center for advanced chromatographic and distillation-based separations. This guide is designed for researchers, scientists, and professionals in drug development who are facing the intricate challenge of resolving 3,4,4-Trimethyloctane from its structurally similar isomers. Here, we synthesize fundamental principles with field-proven methodologies to provide actionable solutions for your separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3,4,4-Trimethyloctane from its isomers so challenging?
A1: The difficulty lies in the subtle physicochemical similarities between these isomers. As branched alkanes, 3,4,4-Trimethyloctane and its isomers are non-polar compounds with identical molecular weights (156.31 g/mol ) and chemical formulas (C11H24).[1][2][3][4][5][6] Separation is therefore almost entirely dependent on minute differences in their boiling points and molecular shapes, which arise from variations in their branching structures. These slight structural differences lead to minimal variations in van der Waals forces, resulting in very close boiling points and similar retention behavior on standard chromatographic columns.
Q2: What are the key physical properties I should consider for method development?
A2: The most critical physical property is the boiling point . Elution order in gas chromatography (GC) for non-polar compounds is primarily determined by their boiling points.[7][8] More compact, highly branched isomers tend to be more volatile (lower boiling point) than their less branched counterparts. Secondly, molecular shape influences how the isomer interacts with the stationary phase in chromatography. For instance, some specialized stationary phases can offer selectivity based on molecular shape.
| Compound | Molecular Formula | Structure | Predicted Boiling Point (°C) | Key Structural Feature |
| 3,4,4-Trimethyloctane | C11H24 | Branched | ~185-190 | Quaternary carbon at C4 |
| 2,3,4-Trimethyloctane | C11H24 | Branched | ~188-193 | Three adjacent methyl branches |
| 3,3,4-Trimethyloctane | C11H24 | Branched | ~184-189 | Gem-dimethyl at C3 |
| 3,4,5-Trimethyloctane | C11H24 | Branched | ~190-195 | Symmetrical methyl branching |
| n-Undecane | C11H24 | Linear | 196 | Straight-chain reference |
Q3: Which separation technique is generally the most effective for these types of isomers?
A3: High-Resolution Capillary Gas Chromatography (GC) is the premier technique for separating volatile, non-polar isomers like 3,4,4-Trimethyloctane.[9] Its high efficiency, achieved with long capillary columns, allows for the resolution of compounds with very small differences in boiling points.[9] For preparative scale work, where larger quantities are needed, Fractional Distillation using a column with a high number of theoretical plates is the method of choice.[10][11][12][13][14]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A4: While technically possible, HPLC is generally not the preferred method for separating these non-polar, volatile alkane isomers. The lack of a strong chromophore makes UV detection difficult, and their non-polar nature requires non-polar mobile and stationary phases (normal-phase HPLC), which can be less efficient for such fine separations compared to the high efficiency of capillary GC.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
A: Co-elution of closely boiling isomers is a common challenge. Your troubleshooting should follow a logical progression, starting with the easiest parameters to adjust.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: GC Troubleshooting Workflow for Isomer Resolution.
-
Optimize the Temperature Program: This is the most powerful and accessible parameter for improving resolution.[15][16]
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min down to 2-5°C/min) gives the isomers more time to interact with the stationary phase, enhancing separation.[17]
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, highly volatile isomers.[15]
-
-
Verify Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. An incorrect flow rate can significantly reduce column efficiency.
-
Consider Your Column: If optimizing the temperature program and flow rate is insufficient, your column may be the limiting factor.[18]
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) will approximately double the resolution.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm to 0.18 mm) provides higher efficiency and better resolution, but has lower sample capacity.[8]
-
A: The fundamental principle is "like dissolves like". Since alkanes are the most non-polar class of compounds, a non-polar stationary phase is the correct choice.[8][18]
-
100% Dimethylpolysiloxane (PDMS, e.g., DB-1, HP-1, Rtx-1): This is the industry-standard workhorse for hydrocarbon analysis.[18] Separation is almost exclusively based on boiling point. For complex isomer mixtures, a thick film (e.g., 1.0 µm or greater) can increase retention and improve resolution of volatile components.[8]
-
Squalane: This is a highly non-polar alkane-based stationary phase that offers excellent selectivity for hydrocarbon isomers based on boiling point.
-
Liquid Crystal Phases: For extremely difficult separations, specialized stationary phases like nematic liquid crystals can provide unique selectivity based on the molecule's shape (length-to-breadth ratio), not just its boiling point.[19] This can resolve isomers that are impossible to separate on standard PDMS columns.[19]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: Separation mechanism of isomers on a non-polar GC stationary phase.
Fractional Distillation Troubleshooting
A: Successful fractional distillation of close-boiling isomers is a delicate balance of thermodynamics and equipment setup.[11][12][13][14]
-
Insufficient Theoretical Plates: The ability of a column to separate components is measured in "theoretical plates." Each plate represents one cycle of evaporation and condensation.[12][14] For isomers with boiling points separated by only a few degrees, a high number of theoretical plates is required.
-
Solution: Use a more efficient fractionating column, such as a Vigreux column with more indentations or a packed column (e.g., with Raschig rings or metal sponges). For very difficult separations, a spinning band distillation system may be necessary.
-
-
Distillation Rate is Too Fast: If you heat the mixture too quickly, the vapor ascends the column without achieving equilibrium, effectively turning your fractional distillation into a simple distillation.
-
Solution: Reduce the heating rate. The goal is a slow, steady distillation where a clear temperature gradient is established along the column. You should see a ring of condensate rise slowly up the column.[13]
-
-
Poor Insulation: Heat loss from the column disrupts the temperature gradient, reducing the number of effective theoretical plates.
-
Solution: Insulate the fractionating column thoroughly from the distillation flask to just below the condenser. Use glass wool or aluminum foil.
-
Experimental Protocol
Protocol 1: High-Resolution Gas Chromatography (GC) Method Development for Alkane Isomer Analysis
This protocol provides a systematic approach to developing a robust GC method for separating 3,4,4-Trimethyloctane from its isomers.
1. System Preparation & Validation:
-
Column: Agilent DB-1 or Restek Rtx-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium, set to a constant flow rate of 1.2 mL/min (or optimal linear velocity).
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
System Suitability: Prepare a standard mixture of C10-C12 n-alkanes. Inject this standard to verify column performance, peak shape, and retention time stability before analyzing your isomer mixture.
2. Sample Preparation:
-
Dilute the isomer mixture in a volatile, non-polar solvent (e.g., hexane or pentane) to a final concentration of approximately 100-500 ppm. Ensure the sample is fully dissolved and free of particulates.
3. "Scouting" Temperature Program:
-
This initial run helps determine the elution range of your components.[15]
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
4. Method Optimization based on Scouting Run:
-
Analyze the Chromatogram: Identify the cluster of isomer peaks. Note the temperature at which they begin to elute.
-
Adjust Initial Temperature: Set the new initial temperature to be ~20-30°C below the elution temperature of the first isomer peak.
-
Optimize the Ramp:
-
If peaks are poorly resolved but separated at the base, slow the ramp rate significantly in the region where the isomers elute. A multi-ramp program might be effective:
-
Initial Temp: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 140°C (to quickly elute lighter compounds).
-
Ramp 2: 2°C/min to 190°C (the critical separation window for C11 isomers).
-
Ramp 3: 25°C/min to 250°C (to quickly clean the column).
-
Final Hold: 2 minutes.
-
-
-
Iterate: Inject the sample again with the optimized program. Make further small adjustments to the slow ramp rate (e.g., ±1°C/min) or hold times to achieve baseline resolution.
5. Self-Validation:
-
Once the final method is established, perform at least three replicate injections of the same sample to confirm the reproducibility of retention times and peak areas. The relative standard deviation (RSD) for retention times should be <0.1%.
References
-
The Secrets of Successful Temperature Programming . LCGC International. [Link]
-
Separating alkane/alkene isomers on the GC but the isomers have the same retention time . Chemistry Stack Exchange. [Link]
-
3,4,4-Trimethyloctane . PubChem. [Link]
-
Fractional distillation . Energy Education. [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature . Restek. [Link]
-
What Is Temperature Programming in Gas Chromatography? . ALWSCI. [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know . LCGC International. [Link]
-
Temperature Programming for Better GC Results . Phenomenex. [Link]
-
Fractional Distillation . BYJU'S. [Link]
-
Gas Chromatography Columns | GC Columns for Analytical Applications . Orochem Technologies. [Link]
-
Theory of Fractional Distillation . Chemistry LibreTexts. [Link]
-
Purification: Fractional Distillation . University of Rochester, Department of Chemistry. [Link]
-
What is Fractional Distillation? . The Chemistry Blog. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Petroleum & Coal. [Link]
-
Fractional Distillation of Crude Oil . AQA A-Level Chemistry. [Link]
-
Fractional distillation . YouTube. [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool . YouTube. [Link]
-
Agilent J&W GC Column Selection Guide . Postnova Analytics. [Link]
-
2,3,4-Trimethyloctane . PubChem. [Link]
-
3,3,4-trimethyloctane . LookChem. [Link]
-
Gas Chromatography . Chemistry LibreTexts. [Link]
-
Gas Chromatography Columns - GC . Chrom Tech. [Link]
-
Fractional Distillation . Chemistry LibreTexts. [Link]
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3,4,5-Trimethyloctane . PubChem. [Link]
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3,3,4-trimethyloctane . NIST WebBook. [Link]
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The IUPAC name of 3,4,4-Trimethyl octane . YouTube. [Link]
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The IUPAC name of is : (a) 3,4,4-trimethylheptane (b) 3,4,4-trimethyloctane... . YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 3,4,4-Trimethyloctane Purity by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, the purity of a compound is not merely a desirable attribute but a fundamental requirement for data integrity and product efficacy. For non-chromophoric, volatile, and branched alkanes like 3,4,4-trimethyloctane, traditional analytical methods that rely on UV absorbance are ineffective. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for purity validation against other established analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure a self-validating system of analysis.
The Challenge of Purity Determination for Alkanes
Alkanes, being saturated hydrocarbons, lack chromophores, rendering them invisible to UV-Vis detectors commonly used in High-Performance Liquid Chromatography (HPLC). Their volatility and often complex isomeric mixtures present further challenges for accurate quantification. This necessitates the use of analytical techniques that do not rely on optical properties and can provide detailed structural information to differentiate between closely related isomers.
¹H NMR Spectroscopy: A Primary Method for Purity Validation
Quantitative ¹H NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic compounds.[1] The fundamental principle of qNMR lies in the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei responsible for that resonance.[2][3] This allows for the absolute quantification of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.[4]
Why ¹H NMR is Advantageous for 3,4,4-Trimethyloctane:
-
Universality: Detects any proton-containing molecule, making it ideal for non-chromophoric compounds.
-
Structural Information: Provides detailed information about the molecular structure, allowing for the identification of impurities, including isomers.
-
Absolute Quantification: As a primary ratio method, it can provide accurate purity values without the need for a specific reference standard of the analyte itself.[4]
-
Non-Destructive: The sample can be recovered and used for further analyses.[1]
Experimental Workflow for qNMR Purity Determination
The following diagram outlines the key steps in validating the purity of 3,4,4-trimethyloctane using qNMR.
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol: ¹H NMR Purity of 3,4,4-Trimethyloctane
This protocol provides a step-by-step methodology for the accurate determination of 3,4,4-trimethyloctane purity using an internal standard.
1. Materials and Reagents:
-
Analyte: 3,4,4-Trimethyloctane (sample of unknown purity).
-
Internal Standard (IS): A certified reference material (CRM) with a known purity, such as 1,4-Dichlorobenzene or Maleic Anhydride. The IS should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent in which both the analyte and IS are fully soluble.[5]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3,4,4-trimethyloctane into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the weighed analyte and internal standard in approximately 0.6-0.7 mL of the deuterated solvent.[6]
-
Ensure complete dissolution. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[7]
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[7]
-
Acquisition Time (at): ≥ 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of 3,4,4-trimethyloctane and a signal from the internal standard.
-
Calculate the purity of 3,4,4-trimethyloctane using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Comparison with Alternative Analytical Methods
While ¹H NMR is a powerful tool, it is essential to understand its performance in the context of other available techniques for alkane purity analysis.
| Technique | Principle | Advantages for 3,4,4-Trimethyloctane | Disadvantages |
| ¹H NMR | Measures the resonance of proton nuclei in a magnetic field. | Absolute quantification, structural information, non-destructive.[1][4] | Lower sensitivity than GC, potential for signal overlap in complex mixtures. |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separates compounds based on their volatility and detects them by ionization in a hydrogen flame.[8] | High sensitivity for hydrocarbons, excellent separation of volatile isomers.[9] | Destructive, requires calibration with a standard for accurate quantification, less structural information.[10] |
| Elemental Analysis (CHNS) | Measures the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample. | Provides fundamental composition, useful for confirming the empirical formula. | Does not distinguish between isomers, insensitive to impurities with the same elemental composition. |
Data Interpretation: Expected ¹H NMR Spectrum of 3,4,4-Trimethyloctane
A detailed analysis of the ¹H NMR spectrum is crucial for both qualitative confirmation and quantitative purity assessment. The spectrum of 3,4,4-trimethyloctane is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~0.9 | Triplet | 3H |
| CH₂ (C2) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (C3-CH₃) | ~0.8-1.0 | Doublet | 3H |
| CH (C4) | ~1.4-1.6 | Multiplet | 1H |
| CH₃ (C4-CH₃) x 2 | ~0.8-1.0 | Singlets | 6H |
| CH₂ (C5, C6, C7) | ~1.2-1.4 | Multiplets | 6H |
| CH₃ (C8) | ~0.9 | Triplet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
Impurities would manifest as additional peaks in the spectrum. By integrating these impurity signals and comparing them to the analyte or internal standard signals, their concentration can be determined.
Troubleshooting and Best Practices for Accurate qNMR
Achieving high accuracy in qNMR requires meticulous attention to detail. The following decision tree illustrates a troubleshooting workflow for common issues.
Caption: Troubleshooting Guide for qNMR.
Key Causality-Driven Choices:
-
Choice of Internal Standard: The selection of an internal standard is critical. It must be chemically inert towards the analyte and solvent, highly pure, and have a simple spectrum with signals in an uncluttered region.[3] This ensures that the integration of its signal is accurate and free from interference.
-
Relaxation Delay (d1): The use of a long relaxation delay is non-negotiable for accurate quantification.[7] It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the signal intensity is directly proportional to the number of nuclei.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous sample.[11] Incomplete dissolution will lead to inaccurate and non-reproducible results.
Conclusion
For the validation of 3,4,4-trimethyloctane purity, ¹H NMR spectroscopy stands out as a superior analytical technique. Its ability to provide both structural information and absolute quantification in a single, non-destructive experiment makes it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries. While alternative methods like GC-FID offer higher sensitivity, the comprehensive data and inherent accuracy of a properly validated qNMR method provide a higher degree of confidence in the purity assessment of this challenging compound class. The experimental design and parameter selection, grounded in the fundamental principles of NMR, are paramount to achieving reliable and trustworthy results.
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
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Comparative analysis of the mass spectra of trimethyloctane isomers
For researchers, scientists, and professionals in drug development, the precise identification of organic molecules is a cornerstone of rigorous scientific inquiry. In fields ranging from petrochemistry to metabolomics, the analysis of hydrocarbon isomers presents a significant analytical challenge. Among these, the C11 alkanes, specifically the trimethyloctane isomers, offer a compelling case study in the subtleties of mass spectral interpretation. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of various trimethyloctane isomers, offering insights into their fragmentation patterns and a robust methodology for their differentiation.
The Logic of Alkane Fragmentation: A Primer
Electron ionization mass spectrometry is a powerful technique for elucidating molecular structures. The process begins with the ionization of the analyte molecule, typically resulting in a molecular ion (M+•). For alkanes, this molecular ion is often of low abundance or entirely absent, particularly in highly branched structures, due to the facility with which it undergoes fragmentation.[1][2]
The fragmentation of alkanes is governed by the stability of the resulting carbocations. The primary directive of fragmentation is the cleavage of C-C bonds, with a strong preference for cleavages that occur at branching points.[2][3] This preference is due to the formation of more stable secondary and tertiary carbocations. A general rule of thumb is that the largest alkyl group attached to a branch point is preferentially lost as a radical, further stabilizing the resulting carbocation.[3] This fundamental principle is the key to differentiating between isomeric structures.
Comparative Analysis of Trimethyloctane Isomer Mass Spectra
The following table summarizes the key mass spectral data for a selection of trimethyloctane isomers. The data has been compiled from the NIST Mass Spectrometry Data Center and PubChem. The relative abundance of the most significant fragment ions provides a "fingerprint" for each isomer, allowing for their differentiation.
| Isomer | Molecular Ion (m/z 156) Abundance | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances |
| 2,3,3-Trimethyloctane | Very Low / Absent | 57 | 43 (85%), 57 (100%), 71 (40%), 85 (15%), 99 (5%) |
| 2,3,6-Trimethyloctane | Very Low / Absent | 57 | 43 (60%), 57 (100%), 71 (80%), 85 (20%) |
| 2,4,4-Trimethyloctane | Very Low / Absent | 57 | 43 (45%), 57 (100%), 71 (10%), 85 (5%), 99 (15%) |
| 2,4,6-Trimethyloctane | Very Low / Absent | 43 | 43 (100%), 57 (85%), 71 (50%), 85 (15%) |
| 2,5,6-Trimethyloctane | Very Low / Absent | 43 | 43 (100%), 57 (70%), 71 (65%), 85 (25%) |
| 3,3,4-Trimethyloctane | Very Low / Absent | 85 | 43 (50%), 57 (90%), 71 (60%), 85 (100%), 99 (10%) |
| 3,4,5-Trimethyloctane | Very Low / Absent | 57 | 43 (40%), 57 (100%), 71 (90%), 85 (30%) |
| 3,4,6-Trimethyloctane | Very Low / Absent | 57 | 43 (55%), 57 (100%), 71 (85%), 85 (25%) |
Deciphering the Fragmentation Pathways
The subtle yet significant differences in the mass spectra of these isomers can be understood by examining their unique fragmentation pathways. The following diagrams, rendered in Graphviz DOT language, illustrate the primary cleavage points for a selection of isomers, leading to the observed characteristic fragments.
Caption: Fragmentation of 2,3,3-Trimethyloctane.
The base peak at m/z 57 for 2,3,3-trimethyloctane arises from the cleavage at the C3-C4 bond, forming a stable tertiary butyl cation. The loss of a butyl radical to form the m/z 99 ion is also a significant pathway.
Caption: Fragmentation of 2,4,6-Trimethyloctane.
In contrast, 2,4,6-trimethyloctane exhibits a base peak at m/z 43, corresponding to an isopropyl cation. This is a result of cleavage at the C2-C3 bond. Cleavage at the C4-C5 bond leads to the formation of an m/z 85 fragment.
Caption: Fragmentation of 3,3,4-Trimethyloctane.
The mass spectrum of 3,3,4-trimethyloctane is distinguished by a base peak at m/z 85. This ion is formed through the loss of a pentyl radical, a favorable fragmentation due to the formation of a stable tertiary carbocation.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of trimethyloctane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, dilute in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1-10 µg/mL.
-
Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar column, such as a 100% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is recommended for optimal separation of hydrocarbon isomers.[4] Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[4]
-
Injector: Split/splitless inlet.
-
Temperature: 280-300 °C to ensure complete vaporization of the C11 alkanes.[4]
-
Mode: Split injection with a high split ratio (e.g., 50:1) is suitable for concentrated samples to avoid column overload.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Parameters:
3. Data Analysis:
-
Identify peaks corresponding to trimethyloctane isomers based on their retention times.
-
Compare the acquired mass spectra with reference spectra from databases such as the NIST/EPA/NIH Mass Spectral Library.
-
Carefully examine the relative abundances of the key fragment ions as detailed in the comparative table to confirm the identity of each isomer.
Conclusion
The differentiation of trimethyloctane isomers by mass spectrometry is a clear demonstration of how subtle structural variations can lead to distinct and interpretable fragmentation patterns. By understanding the fundamental principles of alkane fragmentation—primarily the drive to form the most stable carbocations—researchers can confidently identify these and other branched hydrocarbon isomers. The combination of chromatographic separation with mass spectral analysis, guided by a systematic comparison of fragmentation patterns, provides a powerful and reliable methodology for the characterization of complex isomeric mixtures.
References
Sources
Navigating the Undecane Maze: A Comparative Guide to the GC Retention Times of C11 Branched Alkane Isomers
For researchers, scientists, and professionals in drug development, petrochemical analysis, and environmental science, the precise identification of hydrocarbon isomers is a frequent and formidable challenge. The C11 alkanes, a group of structural isomers with the molecular formula C₁₁H₂₄, epitomize this analytical puzzle. Despite sharing the same molecular weight, their subtle differences in branching and structure lead to distinct physicochemical properties, including boiling points and, consequently, gas chromatographic retention times. This guide provides an in-depth comparison of the GC retention behavior of various C11 branched alkane isomers, supported by experimental data, to facilitate their accurate identification and separation.
The Science of Separation: Why Branching Matters
The separation of alkane isomers by gas chromatography on non-polar stationary phases is fundamentally governed by compound volatility, which is directly related to boiling point.[1][2] The intermolecular attractive forces at play, primarily van der Waals dispersion forces, are weaker for more compact, spherical molecules than for linear ones. This leads to a well-established principle: increased branching lowers the boiling point .[3]
Consequently, on a non-polar column like a DB-1 (100% dimethylpolysiloxane), the elution order of C11 alkane isomers will generally follow these rules:
-
Degree of Branching: Highly branched isomers are more volatile and will elute earlier than less branched isomers. For example, a dimethylnonane will typically elute before a methyldecane, which in turn will elute before the linear n-undecane.
-
Position of Branching: For isomers with the same degree of branching (e.g., monomethylalkanes), the position of the methyl group influences the molecule's compactness. Isomers with branching closer to the center of the carbon chain tend to be more compact, have lower boiling points, and thus elute earlier.[3]
To standardize retention data across different instruments and laboratories, the Kovats Retention Index (RI) system is employed.[4] This system normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, creating a more robust and transferable value for compound identification.[4][5]
Comparative Analysis of C11 Alkane Isomer Retention Indices
The following table summarizes the non-isothermal Kovats Retention Indices (RI) for n-undecane and several of its branched isomers on standard non-polar stationary phases (e.g., DB-1, SE-30, OV-1), which are chemically equivalent to 100% dimethylpolysiloxane. This data, compiled from the NIST Chemistry WebBook, provides a clear comparison of their elution behavior under temperature-programmed conditions.
| Compound | Structure | Boiling Point (°C) | Kovats Retention Index (RI) | Data Source |
| 2,2-Dimethylnonane | CH₃-C(CH₃)₂-(CH₂)₆-CH₃ | 177.0 | 1021 - 1026 | [NIST[6]] |
| 5-Methyldecane | CH₃-(CH₂)₄-CH(CH₃)-(CH₂)₄-CH₃ | 184.9 | 1052 - 1061 | [NIST[2][7][8]] |
| 4-Methyldecane | CH₃-(CH₂)₅-CH(CH₃)-(CH₂)₃-CH₃ | 185.7 | 1064 - 1070 | [NIST[9]] |
| 3-Methyldecane | CH₃-(CH₂)₆-CH(CH₃)-CH₂-CH₃ | 185.8 | 1070 - 1073 | [NIST[10][11]] |
| 2-Methyldecane | CH₃-(CH₂)₇-CH(CH₃)₂ | 186.9 | 1062 - 1077 | [NIST[12][13]] |
| n-Undecane | CH₃-(CH₂)₉-CH₃ | 195.9 | 1100 | [NIST] |
Note: Retention Index values are compiled from multiple entries in the NIST database under various temperature-programmed conditions on equivalent non-polar columns. The range reflects experimental variability.
As the data illustrates, the highly branched 2,2-dimethylnonane elutes first, followed by the monomethylated isomers, and finally the linear n-undecane. Among the methyldecane isomers, the elution order generally follows the principle of central branching leading to earlier elution, although the differences can be subtle, requiring high-resolution chromatography for baseline separation.
Experimental Protocol for C11 Alkane Isomer Analysis
Achieving the separation of these closely eluting isomers requires an optimized gas chromatography method. The following protocol is based on conditions reported in the literature for the analysis of branched alkanes on a non-polar capillary column.
Sample Preparation:
-
Prepare a standard mixture of C11 alkane isomers in a volatile solvent such as hexane or pentane. A concentration of approximately 100 µg/mL for each component is a suitable starting point.
-
If analyzing a complex matrix, perform appropriate sample extraction and clean-up procedures (e.g., solid-phase extraction) to isolate the alkane fraction and minimize interference.
-
Coinject a homologous series of n-alkanes (e.g., C8 to C14) with the sample to allow for the experimental determination of Kovats Retention Indices.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent (used for positive identification).
-
Column: DB-1 (100% Dimethylpolysiloxane), 60 m x 0.32 mm ID, 1.0 µm film thickness.[13]
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: -40°C, hold for 12 min.
-
Ramp 1: 3°C/min to 125°C.
-
Ramp 2: 6°C/min to 185°C.
-
Ramp 3: 20°C/min to 220°C.
-
Final hold: 220°C for 2 min.[13]
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Causality Behind Experimental Choices:
-
Non-Polar Column: A 100% dimethylpolysiloxane phase is chosen to separate the alkanes primarily based on their boiling points, which is the key differentiator for these non-polar isomers.[1][2]
-
Long Column Length (60 m): The long column provides a high number of theoretical plates, which is essential for achieving the resolution required to separate isomers with very similar retention times.
-
Slow Initial Temperature Ramp: The slow ramp rate of 3°C/min in the initial phase of the analysis enhances the separation of the more volatile, closely eluting branched isomers.
-
Sub-Ambient Initial Temperature: Starting at -40°C improves the focusing of volatile components at the head of the column, leading to sharper peaks and better resolution for early eluting compounds.
Workflow and Data Analysis
The analytical process follows a systematic workflow from sample injection to data interpretation.
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A Senior Application Scientist's Guide to the Cross-Validation of 3,4,4-Trimethyloctane Quantification by GC-FID and GC-MS
In the realm of analytical chemistry, particularly within pharmaceutical and petrochemical quality control, the accurate quantification of volatile organic compounds is paramount. The choice of analytical instrumentation can significantly impact data quality, throughput, and cost. This guide provides an in-depth comparison of two stalwart techniques in gas chromatography (GC)—Flame Ionization Detection (FID) and Mass Spectrometry (MS)—for the specific quantification of 3,4,4-Trimethyloctane, a branched-chain alkane.
As professionals in drug development and research, our objective extends beyond mere measurement. We seek robust, reproducible, and defensible data. This requires a foundational understanding of why a particular technique is chosen and how its performance is validated. This document details a cross-validation study, presenting the theoretical underpinnings, experimental protocols, and performance data to guide your selection process, grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Analytical Challenge: Quantifying Branched-Chain Alkanes
3,4,4-Trimethyloctane, like other branched-chain alkanes, presents a typical analytical scenario. It is a volatile, non-polar compound ideally suited for gas chromatography. Its accurate quantification is crucial in contexts such as assessing the purity of solvents, monitoring its presence as a potential impurity in pharmaceutical manufacturing, or characterizing fuel compositions.[5] The primary challenge is not detection, but achieving a high degree of accuracy and precision, especially at low concentrations.
Our choice of detector—FID or MS—hinges on the specific requirements of the assay: Is it for routine quality control where the analyte is known and high throughput is needed? Or is it for impurity profiling in a complex matrix where definitive identification is as critical as quantification?
Fundamental Principles: A Tale of Two Detectors
To make an informed decision, we must first appreciate the fundamental differences in how FID and MS generate a signal.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a mass-flow sensitive detection method.[6] As compounds elute from the GC column, they are combusted in a hydrogen-air flame.[7][8] This process ionizes the carbon atoms within the organic molecules, generating a current that is measured by a collector electrode. The resulting signal is, in principle, proportional to the number of carbon atoms entering the flame.[9] This makes FID an excellent "carbon counter," known for its robustness, wide linear dynamic range, and consistent response for hydrocarbons.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, provides information on the mass-to-charge ratio (m/z) of the analyte.[10] As compounds elute from the column, they enter an ion source where they are fragmented into characteristic ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio before reaching a detector.[] This technique offers unparalleled specificity, as the mass spectrum serves as a chemical "fingerprint," allowing for positive identification.[12] For quantification, the instrument can be operated in full-scan mode (collecting all fragments) or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored.[13]
Cross-Validation Experimental Design
To objectively compare these techniques, a cross-validation study was designed. The core principle of cross-validation is to analyze the same set of samples using two different methods to determine if the results are comparable and reliable.[14][15] Our study evaluates key analytical performance parameters as defined by the International Council for Harmonisation (ICH) and FDA guidelines.[1][2]
The workflow for this study is systematic, ensuring that any observed differences in performance are attributable to the detectors themselves and not to variations in sample handling or chromatographic separation.
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A Senior Application Scientist's Guide to Stationary Phase Selection for the Separation of Octane Isomers
Introduction: The Analytical Challenge of Octane Isomer Separation
In the intricate world of hydrocarbon analysis, the separation of structural isomers presents a formidable challenge. Octane (C8H18), with its 18 structural isomers, epitomizes this complexity. These isomers often exhibit minute differences in their physicochemical properties, such as boiling points and polarity, making their resolution by gas chromatography (GC) a task that demands a nuanced understanding of chromatographic principles. The choice of the stationary phase is the most critical factor dictating the selectivity and, ultimately, the success of the separation.[1] This guide provides a comparative analysis of different stationary phases, grounded in experimental principles, to empower researchers in selecting the optimal column for their specific analytical needs.
The Foundation of Separation: Understanding Analyte-Phase Interactions
The separation of analytes in gas chromatography is governed by the interactions between the compounds in the gaseous mobile phase and the liquid or solid stationary phase coated on the column walls.[1] The principle of "like dissolves like" is a fundamental starting point: non-polar stationary phases are best suited for separating non-polar compounds like alkanes, while polar phases are designed for polar analytes.[2] For octane isomers, which are all non-polar, the choice extends beyond simple polarity to more subtle mechanisms of interaction, including dispersion forces, shape selectivity, and adsorption.
Comparative Analysis of Stationary Phases
Non-Polar Stationary Phases: The Workhorse for Hydrocarbon Separations
Non-polar stationary phases are the most common choice for the analysis of non-polar compounds like octane isomers.[3] The primary interaction mechanism is dispersive, relying on van der Waals forces.[4]
Mechanism of Separation: On a non-polar column, the elution order of non-polar analytes, such as alkanes, generally follows their boiling points.[4] Isomers with lower boiling points are more volatile, spend more time in the mobile phase, and thus elute earlier. The degree of branching in an alkane's structure significantly influences its boiling point; more highly branched isomers tend to be more compact, have smaller surface areas, and thus lower boiling points compared to their linear or less branched counterparts.
Common Non-Polar Phases:
-
Squalane: Considered a gold-standard non-polar phase, squalane (a C30 branched alkane) provides separations that are almost exclusively based on boiling point.[5]
-
Polydimethylsiloxane (PDMS): These are versatile and widely used non-polar phases (e.g., DB-5, HP-5).[4] They offer excellent thermal stability and are effective for general hydrocarbon analysis.
Expected Elution Order of Octane Isomers on a Non-Polar Phase:
| Octane Isomer | Structure | Boiling Point (°C) | Predicted Elution Order |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 106.5 | 1 |
| 2,2,4-Trimethylpentane | Highly Branched | 99.2 | 2 |
| 2,3,4-Trimethylpentane | Branched | 113.5 | 3 |
| 2,3,3-Trimethylpentane | Branched | 114.7 | 4 |
| 2,2,3-Trimethylpentane | Branched | 109.8 | 5 |
| 2,3-Dimethylhexane | Branched | 115.6 | 6 |
| 3,3-Dimethylhexane | Branched | 112.0 | 7 |
| 2,4-Dimethylhexane | Branched | 109.4 | 8 |
| 2,5-Dimethylhexane | Branched | 109.1 | 9 |
| 2-Methylheptane | Slightly Branched | 117.6 | 10 |
| 3-Methylheptane | Slightly Branched | 119.0 | 11 |
| 4-Methylheptane | Slightly Branched | 117.7 | 12 |
| 3-Ethylhexane | Slightly Branched | 118.6 | 13 |
| n-Octane | Linear | 125.7 | 14 |
| 2,2-Dimethylhexane | Branched | 106.8 | 15 |
| 3,4-Dimethylhexane | Branched | 117.7 | 16 |
| 3-Ethyl-2-methylpentane | Branched | 115.6 | 17 |
| 3-Ethyl-3-methylpentane | Branched | 118.2 | 18 |
Note: The exact elution order can be influenced by the specific stationary phase and analytical conditions.
Polar Stationary Phases: A Counterintuitive Choice with Niche Applications
Polar stationary phases, such as those based on polyethylene glycol (PEG) or cyanopropylsiloxane, are generally used for separating polar compounds.[1][6] For non-polar analytes like octane isomers, these phases are less effective as the primary separation mechanism.
Mechanism of Separation: Since octane isomers lack polar functional groups, their interaction with a polar stationary phase is weak. Consequently, they will have very short retention times and likely co-elute, resulting in poor separation. The elution order will still be largely influenced by boiling point, but the strong interactions of the stationary phase with itself can lead to different selectivity compared to non-polar phases, though not necessarily better for this class of compounds.
Performance Evaluation: For the separation of a simple mixture of octane, butanone, and propanol on a polar column, the non-polar octane would be expected to elute first due to its limited interaction with the stationary phase.[7] This highlights the unsuitability of polar columns for retaining and separating non-polar isomers.
Liquid Crystal Stationary Phases: Harnessing Molecular Shape for Isomer Selectivity
Liquid crystal stationary phases (LCSPs) offer a unique and powerful mechanism for separating isomers that have similar volatilities.[8] Their ordered, anisotropic structures allow for separations based on the molecular shape of the analytes.
Mechanism of Separation: In their nematic phase, liquid crystals exist as rod-like molecules with a high degree of orientational order.[9] This ordered structure allows them to differentiate between isomers based on their length-to-breadth ratio. More linear or "rod-like" isomers can penetrate the liquid crystal structure more effectively, leading to stronger interactions and longer retention times. Conversely, bulkier, more spherical isomers are less able to align with the stationary phase and elute earlier. This unique selectivity makes LCSPs particularly effective for separating positional and geometric isomers.[8][9]
Performance Evaluation: Liquid crystal stationary phases have demonstrated exceptional selectivity for various isomeric hydrocarbons.[9][10] For octane isomers, one would predict that the linear n-octane would be retained the longest, while highly branched, more compact isomers like 2,2,4-trimethylpentane would elute much earlier. This separation is based on molecular geometry, a factor that is not as effectively exploited by conventional liquid phases.
Zeolite Molecular Sieves: Separation by Size Exclusion
Zeolites are crystalline aluminosilicates with a highly regular pore structure of molecular dimensions.[11] This property allows them to act as "molecular sieves," separating molecules based on their size and shape.
Mechanism of Separation: The separation of hydrocarbon isomers on zeolites is a form of gas-solid chromatography driven by shape selectivity.[12] Isomers that are small enough to enter the zeolite pores will be retained, while larger isomers that are excluded from the pores will pass through the column unretained. For instance, zeolites with a pore opening of around 5 angstroms can effectively trap linear n-alkanes while allowing branched isomers to pass through.
Performance Evaluation: Studies on hexane isomers using zeolite BETA have shown a clear separation based on the degree of branching. The sorption hierarchy was found to be n-hexane > 3-methylpentane > 2,3-dimethylbutane > 2,2-dimethylbutane, demonstrating that the more linear isomers are more strongly retained.[13] By analogy, for octane isomers, a zeolite-based stationary phase would be expected to strongly retain n-octane, while the more branched isomers would elute earlier, with the elution order inversely related to their degree of branching and kinetic diameter.
Visualizing the Separation Strategy
Caption: Logical workflow for selecting a stationary phase for octane isomer separation based on the primary separation mechanism.
Experimental Protocol: A General Method for Octane Isomer Analysis
This protocol provides a starting point for the GC analysis of octane isomers. Optimization of parameters, particularly the temperature program, will be necessary to achieve the desired resolution for a specific mixture of isomers.
1. Sample Preparation:
-
Prepare a standard mixture containing the octane isomers of interest.
-
Dilute the mixture in a volatile solvent such as hexane or pentane to a final concentration of approximately 100-1000 ppm per component.
2. Gas Chromatograph (GC) Setup:
-
Column: A non-polar capillary column, such as one with a 100% polydimethylsiloxane stationary phase (e.g., DB-1 or equivalent), is a good starting point for general separation by boiling point. For shape-based separation, a liquid crystal or zeolite column would be used.
- Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of approximately 1-2 mL/min.
-
Injector:
- Type: Split/Splitless
- Temperature: 250 °C
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Injection Volume: 1 µL
-
Detector:
- Type: Flame Ionization Detector (FID)
- Temperature: 280 °C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Nitrogen or Helium): 25 mL/min
3. Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 5 minutes. (A low initial temperature is crucial for resolving the most volatile isomers).
-
Temperature Ramp: Increase the temperature at a rate of 2-5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 2 minutes.
4. Data Analysis:
-
Identify the peaks based on their retention times by running individual standards or by using a retention index library.
-
Calculate the resolution between critical pairs of isomers to assess the quality of the separation.
Conclusion and Recommendations
The optimal stationary phase for the separation of octane isomers is highly dependent on the specific analytical goal.
-
For a general-purpose separation where the primary goal is to resolve isomers based on their boiling points, a non-polar stationary phase like polydimethylsiloxane is the most practical and effective choice.
-
When the objective is to achieve high selectivity for isomers with very similar boiling points but different molecular shapes, a liquid crystal stationary phase is unparalleled in its resolving power.
-
For applications requiring the separation of linear n-octane from its branched isomers, a zeolite molecular sieve column provides a unique and highly effective solution based on size exclusion.
-
Polar stationary phases are generally not recommended for the separation of non-polar octane isomers due to their lack of retention and poor selectivity.
By understanding the underlying separation mechanisms of these different stationary phases, researchers can make informed decisions to overcome the challenges of octane isomer analysis and achieve robust and reliable chromatographic results.
References
-
Krupcik, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
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California State University, Northridge. (n.d.). Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). A new method for determination of octane number of gasoline by gas chromatography. Retrieved from [Link]
- Google Sites. (n.d.). Retention Indexes - Chempendix.
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PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices. Retrieved from [Link]
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UniChrom. (2001). METHODS OF ANALYSIS. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
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ResearchGate. (2007). A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC. Retrieved from [Link]
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Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]
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CORE. (n.d.). Separation of branched hexane isomers using zeolite BEA for the octane improvement of gasoline pool. Retrieved from [Link]
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ResearchGate. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Gas chromatography and retention time. Retrieved from [Link]
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Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025). Does Gas Chromatography Depend on Polarity?. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatographic liquid phase separation of n-alkane mixtures using zeolites. Retrieved from [Link]
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Columbia University. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. Retrieved from [Link]
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RSC Publishing. (n.d.). Shape selectivity of zeolite for hydroisomerization of long-chain alkanes. Retrieved from [Link]
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ERIC. (2008). Study of Molecular-Shape Selectivity of Zeolites by Gas Chromatography. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (n.d.). Isothermal separations of (A) heptane isomers and (B) octane isomers at.... Retrieved from [Link]
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LCGC International. (n.d.). Shape Selectivity in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of positional isomers of mono-poly(ethylene glycol)-modified octreotides by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
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Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
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ResearchGate. (2017). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2002). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Selection Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3,4,4-Trimethyloctane Analysis
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3,4,4-trimethyloctane analysis. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for volatile organic compounds (VOCs). This document delves into the inherent challenges of analyzing branched alkanes, outlines a detailed protocol for a comparative study, and presents a model for data analysis and interpretation. The objective is to equip laboratories with the necessary knowledge to validate their analytical performance and ensure the accuracy and reliability of their data.
Introduction: The Analytical Challenge of Branched Alkanes
3,4,4-Trimethyloctane (C11H24, CAS No. 62016-43-7) is a branched-chain alkane with a molecular weight of 156.3083 g/mol .[1][2] Like many of its isomers, it can be present in complex hydrocarbon mixtures, such as fuels and solvents, or as a low-level impurity in various products. The accurate quantification of such compounds is critical for quality control, regulatory compliance, and safety assessment.
However, the analysis of branched alkanes by gas chromatography (GC) presents significant challenges. Isomers of 3,4,4-trimethyloctane, such as 2,2,4-trimethyloctane and 3,3,4-trimethyloctane, often have very similar boiling points and polarities.[3][4][5][6] This leads to a high probability of co-elution on standard non-polar GC columns, making accurate quantification difficult.[7] Furthermore, factors such as peak tailing due to active sites in the GC system and matrix effects can introduce further variability in analytical results.[7]
Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and improving the performance of analytical laboratories.[8][9][10] These studies provide an objective measure of a laboratory's capabilities by comparing its results to those of other laboratories analyzing the same sample. This guide outlines a hypothetical inter-laboratory study for the analysis of 3,4,4-trimethyloctane, providing a template for laboratories to design and participate in such crucial quality assurance programs.
Designing the Inter-laboratory Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following sections detail the key considerations for establishing a robust comparison.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the comparison, including sample preparation and distribution, data collection, and statistical analysis. Participating laboratories should have experience in volatile organic compound (VOC) analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Test Material and Sample Preparation
A stock solution of 3,4,4-trimethyloctane in a suitable solvent, such as methanol or hexane, should be prepared by the study coordinator. This stock solution is then used to prepare a series of test samples at different concentration levels, spanning the expected analytical range of the participating laboratories. To assess matrix effects, one set of samples could be prepared in a clean solvent, while another could be spiked into a relevant matrix (e.g., a simulated pharmaceutical formulation blank or an environmental water sample).
Distribution and Timeline
Samples should be shipped to participating laboratories in appropriate containers to ensure stability. A clear timeline for sample analysis and data submission must be established and communicated to all participants.
Experimental Protocol: A Standardized Approach
To minimize variability arising from different analytical procedures, a standardized experimental protocol is highly recommended. The following protocol is based on established methods for VOC analysis, such as those from the U.S. Environmental Protection Agency (EPA).[11][12]
Sample Preparation
-
Internal Standard Spiking: Prior to analysis, each sample should be spiked with a known concentration of an internal standard (IS). A suitable IS would be a compound with similar chemical properties to 3,4,4-trimethyloctane but not expected to be present in the samples, for example, n-dodecane-d26.
-
Dilution: If necessary, dilute the samples with the appropriate solvent to bring the concentration of 3,4,4-trimethyloctane within the calibrated range of the instrument.
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters. Laboratories should strive to adhere to these conditions as closely as possible.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize sensitivity for low-concentration samples. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the analyte and internal standard. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) | A standard column for VOC analysis, offering good separation of hydrocarbons.[7] |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to separate a range of volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS analysis of VOCs. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan | SIM mode for accurate quantification of the target analyte and internal standard, and Full Scan for qualitative identification of any potential impurities or co-eluting compounds. |
| SIM Ions (m/z) | To be determined based on the mass spectra of 3,4,4-trimethyloctane and the internal standard. | Selection of characteristic ions for high sensitivity and selectivity. |
| Mass Range (Full Scan) | 40 - 300 amu | To capture the fragmentation patterns of C11 hydrocarbons and potential contaminants. |
Calibration
Prepare a series of calibration standards of 3,4,4-trimethyloctane with the internal standard at a constant concentration. The calibration curve should cover the expected concentration range of the test samples. A linear regression of the analyte/IS peak area ratio versus the analyte concentration should be used to establish the calibration function.
Data Analysis and Performance Evaluation
Upon receiving the analytical results from all participating laboratories, the study coordinator will perform a statistical analysis to evaluate performance.
Key Performance Indicators
The following metrics will be calculated for each laboratory:
-
Accuracy: The closeness of the laboratory's mean result to the assigned value (the true concentration of the analyte in the sample). This can be expressed as a percentage recovery.
-
Precision: The degree of agreement among individual measurements from the same laboratory. This is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Inter-laboratory precision is also a key metric.[10]
-
z-score: A standardized measure of a laboratory's performance, calculated as: z = (x - X) / σ where:
-
x is the laboratory's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment (a measure of the expected variability among competent laboratories)[8]
-
A z-score between -2 and 2 is generally considered satisfactory.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
Hypothetical Results and Discussion
The following table presents a hypothetical summary of results from an inter-laboratory comparison study for the analysis of a 10.0 µg/mL sample of 3,4,4-trimethyloctane.
| Laboratory | Mean Reported Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD, %) | z-score |
| Lab A | 9.8 | 98.0 | 2.5 | -0.4 |
| Lab B | 10.5 | 105.0 | 3.1 | 1.0 |
| Lab C | 8.2 | 82.0 | 8.5 | -3.6 |
| Lab D | 10.1 | 101.0 | 2.8 | 0.2 |
| Lab E | 11.8 | 118.0 | 4.2 | 3.6 |
Discussion:
In this hypothetical scenario, Laboratories A, B, and D demonstrate satisfactory performance with z-scores within the acceptable range of -2 to 2. Their accuracy and precision are also within typical expectations for this type of analysis.
Laboratory C shows a significant negative bias in their results, as indicated by the low recovery and the large negative z-score. This could be due to a number of factors, including:
-
Instrumental Issues: A leak in the GC system, an improperly installed column, or a contaminated injector liner could lead to sample loss.
-
Calibration Errors: An error in the preparation of calibration standards or an inappropriate calibration model could result in systematic underestimation.
-
Sample Preparation Errors: Incorrect dilution or inconsistent internal standard spiking could also contribute to the observed bias.
Laboratory E exhibits a positive bias, suggesting a systematic overestimation of the analyte concentration. Potential causes could include:
-
Co-eluting Interference: An unresolved impurity or matrix component with a similar retention time and mass spectral fragmentation pattern could be contributing to the analyte peak area.
-
Calibration Issues: Similar to Laboratory C, errors in the calibration process could lead to this bias.
-
Integration Errors: Incorrect peak integration could also lead to an overestimation of the peak area.
It is crucial for laboratories with unsatisfactory z-scores to conduct a thorough investigation to identify and rectify the source of the error. This may involve reviewing their entire analytical process, from sample preparation to data analysis, and potentially re-analyzing the proficiency testing samples.
Conclusion and Best Practices
This guide has provided a framework for conducting an inter-laboratory comparison of 3,4,4-trimethyloctane analysis. The successful implementation of such a study relies on a well-defined protocol, careful sample preparation, and rigorous statistical analysis of the results.
Key recommendations for laboratories performing the analysis of branched alkanes include:
-
Method Validation: Each laboratory should have a fully validated method for the analysis of the target compounds, including an assessment of linearity, accuracy, precision, and limits of detection and quantification.
-
Use of Internal Standards: The use of an appropriate internal standard is critical for correcting for variations in sample injection and instrument response.
-
Chromatographic Resolution: Optimize GC conditions to achieve baseline separation of the target analyte from potential isomers and other interferences. This may involve experimenting with different stationary phases or temperature programs.[7]
-
Regular Participation in Proficiency Testing: Consistent participation in inter-laboratory comparison studies is a vital component of a laboratory's quality assurance program and is often a requirement for accreditation to standards such as ISO/IEC 17025.[13]
By adhering to these best practices and actively participating in inter-laboratory comparisons, laboratories can ensure the reliability and defensibility of their analytical data for 3,4,4-trimethyloctane and other challenging volatile organic compounds.
References
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem. (n.d.).
- Inter-laboratory Comparison Guide for the Analysis of Volatile Organic Compounds Using Bromocyclopentane- d9 as an Internal Standard - Benchchem. (n.d.).
- Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS) - EPA. (n.d.).
- 3,4,4-trimethyloctane - NIST WebBook. (n.d.).
- Validated Test Method 8265: Volatile Organic Compounds (VOCs) in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS) | US EPA. (2025, March 5).
- Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds - EPA. (1984, June).
- Volatile Organic Compounds (VOCs) Analysis in Water - Agilent. (n.d.).
- Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed. (2010, November).
- 3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem. (n.d.).
- Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - NIH. (2023, June 23).
- Complete list of compliance & testing standards (US EPA, ISO, CEN) | Emissions Analytics. (n.d.).
- IMPROVED DETERMINATION OF VOLATILE ORGANIC COMPOUNDS IN WATER BY SPME AND GC/MS: ISO STANDARD 17943 - Pollution Solutions Online. (2018, March 8).
- 3,4,4-trimethyloctane - Stenutz. (n.d.).
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A Senior Application Scientist's Guide to Internal Standard Performance: Evaluating 3,4,4-Trimethyloctane
For professionals in analytical chemistry and drug development, the integrity of quantitative data is paramount. The use of an internal standard (IS) is a cornerstone of robust chromatographic analysis, correcting for variations in sample preparation, injection volume, and instrument response. This guide provides an in-depth evaluation of 3,4,4-Trimethyloctane as a potential internal standard, comparing its theoretical suitability against established alternatives and providing a comprehensive protocol for its validation.
The Foundational Role of the Internal Standard
In quantitative analysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1] The fundamental principle is that the IS and the analyte of interest will be affected proportionally by variations during the analytical process.[2] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the IS response. This powerful technique significantly improves the accuracy and precision of results by mitigating random and systematic errors.[1][2]
The selection of an appropriate IS is a critical decision in method development. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte(s) to ensure comparable behavior during sample extraction and analysis.[3]
-
Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical procedure.
-
No Natural Occurrence: It must not be naturally present in the samples being analyzed.[3]
-
Chromatographic Resolution: It must be well-resolved from all other components in the sample, with no peak overlap.[3]
-
Appropriate Elution Time: Ideally, it should elute near the analytes of interest without interfering with them.
For Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled (e.g., deuterated) analogues of the analyte are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties.[3]
Profiling the Candidate: 3,4,4-Trimethyloctane
3,4,4-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. Alkanes are often considered for use as internal standards in the analysis of non-polar to moderately polar volatile organic compounds (VOCs) due to their chemical inertness.
Physicochemical Properties:
-
Molecular Formula: C₁₁H₂₄
-
Molecular Weight: 156.31 g/mol [4]
-
Structure: A key feature is its branched structure, which can be advantageous in preventing co-elution with the linear n-alkanes often present in complex hydrocarbon mixtures.
-
Polarity: As a saturated hydrocarbon, it is non-polar, making it theoretically suitable for the analysis of other hydrocarbons and non-polar VOCs.
Comparative Analysis: Established Internal Standards
To evaluate the potential performance of 3,4,4-Trimethyloctane, it is essential to compare its properties against commonly used and well-validated internal standards in the field of hydrocarbon and VOC analysis. We will consider three alternatives: a linear alkane (n-Dodecane), a deuterated aromatic compound (Toluene-d8), and a deuterated alkane (n-Dodecane-d26).
| Parameter | 3,4,4-Trimethyloctane (Candidate) | n-Dodecane (Linear Alkane) | Toluene-d8 (Deuterated Aromatic) | n-Dodecane-d26 (Deuterated Alkane) |
| Molecular Formula | C₁₁H₂₄ | C₁₂H₂₆ | C₇D₈ | C₁₂D₂₆ |
| Molecular Weight | 156.31 g/mol | 170.33 g/mol [5] | 100.19 g/mol [6] | 196.50 g/mol (approx.) |
| Boiling Point | Not readily available (Est. <196 °C) | ~216 °C[1][7][8] | ~110 °C[6][9] | ~216 °C[3] |
| Structure/Class | Branched Alkane | Linear Alkane | Aromatic Hydrocarbon | Linear Alkane |
| Key Advantages | Inert; unique structure may avoid co-elution with n-alkanes. | Inert; well-characterized; cost-effective. | Widely used for VOCs; elutes early in typical GC runs. | "Gold standard"; near-identical behavior to analyte; corrects for matrix effects.[10] |
| Key Limitations | Lack of published performance data; potential for impurities. | May be present in hydrocarbon-rich samples. | Significant chemical difference from alkanes. | Higher cost. |
| Typical Linearity (R²) | To be determined by validation | > 0.999[11] | > 0.999[12] | Expected to be excellent |
| Typical Accuracy (% Recovery) | To be determined by validation | ~94%[11] | Method Dependent | Method Dependent |
| Typical Precision (%RSD) | To be determined by validation | < 12%[11] | < 15% (typical requirement) | Expected to be very high |
Experimental Protocol: A Self-Validating System for Internal Standard Evaluation
The absence of published performance data for 3,4,4-Trimethyloctane necessitates a rigorous, in-house validation. The following protocol provides a comprehensive framework to assess its suitability as an internal standard for a quantitative GC-MS method. This workflow is designed to be a self-validating system, incorporating quality controls to ensure the trustworthiness of the results.
Workflow for Internal Standard Validation
Caption: Workflow for the validation of a candidate internal standard.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Internal Standard Stock Solution: Accurately prepare a stock solution of 3,4,4-Trimethyloctane in a high-purity solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of your target analyte(s) at 1 mg/mL.
-
Calibration Standards: Create a series of at least five calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix. Add a constant, known amount of the 3,4,4-Trimethyloctane working solution to each calibrator. The concentration of the IS should be chosen to give a strong, but not saturating, detector response.
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at three concentrations (low, medium, and high) spanning the range of the calibration curve. These are prepared independently from the calibration standards.
-
Matrix Samples: Prepare a blank matrix sample (no analyte or IS), a matrix sample spiked only with the IS, and matrix samples spiked with a known concentration of analyte both before (pre-extraction) and after (post-extraction) the sample preparation process.
2. GC-MS Analysis:
-
Method Development: Optimize GC parameters (oven temperature program, carrier gas flow rate, injector temperature) and MS parameters (ionization mode, scan range, or selected ions for SIM mode) to achieve baseline separation of the analytes and the internal standard.
-
Specificity: Analyze a blank matrix sample to ensure no endogenous components interfere with or co-elute with 3,4,4-Trimethyloctane.
-
Validation Batches: Analyze the full set of samples (calibrators, QCs, blanks) in triplicate on three different days to assess inter-day variability.
3. Data Evaluation and Acceptance Criteria:
-
Linearity: Plot the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Precision (Repeatability): The relative standard deviation (%RSD) of the responses for replicate injections of the QC samples should not exceed 15%.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Matrix Effect: Compare the analyte response in a post-extraction spiked sample to the response in a pure solvent standard to assess for ion suppression or enhancement caused by the sample matrix.
Conclusion and Recommendations
3,4,4-Trimethyloctane presents itself as a plausible candidate for an internal standard in the GC-MS analysis of non-polar VOCs and hydrocarbons. Its primary theoretical advantages are its chemical inertness and a branched structure that may prevent chromatographic interference with endogenous n-alkanes.
However, the significant lack of published performance data means that its suitability cannot be assumed. It must be rigorously validated for each specific application. The provided experimental protocol offers a robust framework for this evaluation.
Recommendation: For routine, high-stakes analyses (such as in regulated drug development), the use of a stable isotope-labeled internal standard (e.g., Dodecane-d26) remains the superior choice due to its ability to perfectly mimic the analyte's behavior. However, in scenarios where cost is a significant factor or for less complex matrices where a deuterated standard is not available, 3,4,4-Trimethyloctane could be a viable, cost-effective alternative, provided that it successfully passes a comprehensive validation as outlined in this guide. The burden of proof lies in the experimental data generated.
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A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of 3,4,4-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
In the field of chemical analysis, particularly within drug development and molecular characterization, the unambiguous determination of a molecule's structure is paramount. For complex, non-polar structures such as branched alkanes, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to significant signal overlap in the proton (¹H) spectrum. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the structural confirmation of 3,4,4-trimethyloctane, a molecule whose isomeric similarity to other C11H24 compounds presents a notable analytical challenge.
This document moves beyond a simple recitation of protocols. It delves into the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. By understanding the causal relationships behind experimental choices and the self-validating nature of combining these techniques, researchers can confidently elucidate and confirm complex molecular structures.
The Challenge: Overcoming Ambiguity in Branched Alkanes
Saturated hydrocarbons like 3,4,4-trimethyloctane present a unique challenge for NMR analysis. The ¹H NMR spectrum is typically characterized by a narrow chemical shift range and complex coupling patterns, leading to severe signal overlap that makes definitive assignments from 1D data alone nearly impossible.[1][2] 2D NMR spectroscopy provides the necessary resolution by spreading the signals across a second dimension, revealing correlations between nuclei that are key to piecing together the molecular puzzle.[3][4][5]
A Multi-faceted Approach to Structural Elucidation
A robust structural confirmation relies on the synergistic use of multiple 2D NMR experiments. Each technique provides a different piece of the structural puzzle, and together they form a self-validating system for assignment.
-
¹H-¹H COSY: Identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling). This is the primary tool for tracing out the carbon backbone of the molecule.[6][7][8]
-
¹H-¹³C HSQC: Correlates each proton signal with the carbon it is directly attached to. This experiment is crucial for assigning carbon resonances and confirming proton assignments.[6][7][9][10]
-
¹H-¹³C HMBC: Reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together different molecular fragments.[1][6][9][10]
The logical workflow for this analysis involves a sequential interpretation of these spectra, with each step building upon the information gathered in the previous one.
Figure 1. Workflow for 2D NMR-based structural elucidation.
Experimental Protocols and Data Interpretation
Sample Preparation
A sample of 3,4,4-trimethyloctane (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[11]
¹H-¹H COSY: Tracing the Proton Network
The COSY experiment is the first step in mapping the proton-proton connectivities within the molecule.[6][7][8] Cross-peaks in the COSY spectrum indicate which protons are coupled to one another.[6][8]
Experimental Protocol: DQF-COSY
A Double Quantum Filtered (DQF) COSY is often preferred for cleaner spectra, especially when dealing with sharp singlets like methyl groups.[3][7][12]
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.[13][14]
-
Set up the DQF-COSY experiment using standard instrument parameters.
-
Acquisition Parameters:
-
Number of scans (ns): 8-16
-
Number of increments in F1: 256-512
-
Spectral width in both dimensions optimized based on the ¹H spectrum.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Interpretation for 3,4,4-Trimethyloctane:
By analyzing the cross-peaks, we can trace the connectivity of the octane chain and identify the branching points. For instance, the proton on C3 will show correlations to the protons on C2 and the methyl group at C3. The protons on C5 will show correlations to the protons on C6.
¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC experiment provides direct one-bond correlations between protons and the carbons they are attached to.[6][7][10] This is a highly sensitive technique that helps in the unambiguous assignment of carbon signals.[7] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[10]
Experimental Protocol: HSQC
-
Acquire ¹H and ¹³C NMR spectra to define the spectral widths for both dimensions.[15]
-
Set up the HSQC experiment with standard parameters.
-
Acquisition Parameters:
-
Number of scans (ns): 2-4
-
Number of increments in F1: 128-256
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Interpretation for 3,4,4-Trimethyloctane:
Each cross-peak in the HSQC spectrum will link a specific proton resonance to its corresponding carbon resonance. This allows for the direct assignment of all protonated carbons. For example, the protons of the C1 methyl group will show a correlation to the C1 carbon signal.
¹H-¹³C HMBC: Unveiling the Complete Carbon Skeleton
The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons.[1][6][9][10] This is particularly useful for assigning quaternary carbons, which do not have any directly attached protons and are therefore invisible in the HSQC spectrum.[6]
Experimental Protocol: HMBC
-
Use the same spectral widths as defined for the HSQC experiment.
-
Set up the HMBC experiment using standard parameters.
-
Acquisition Parameters:
-
Number of scans (ns): 8-16
-
Number of increments in F1: 256-512
-
Set the long-range coupling constant (ⁿJCH) to a typical value of 8 Hz.[7]
-
-
Processing: Apply a sine-bell or Gaussian window function and perform a 2D Fourier transform.
Interpretation for 3,4,4-Trimethyloctane:
The HMBC spectrum will reveal key correlations that connect the different fragments of the molecule. For example, the protons of the methyl groups at C4 will show correlations to the quaternary carbon C4, as well as to C3 and C5. The proton on C3 will show correlations to C1, C2, C4, and the C3-methyl carbon. These correlations are instrumental in confirming the precise arrangement of the methyl groups and the overall structure of the molecule.
Figure 2. Key HMBC correlations for confirming the C4 quaternary center.
Comparative Analysis and Data Summary
The table below summarizes the expected NMR data for 3,4,4-trimethyloctane. The combination of these datasets provides a comprehensive and self-validating confirmation of the structure.
| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| 1 | ~0.9 (t) | ~14 | H2 | C2, C3 |
| 2 | ~1.2-1.4 (m) | ~23 | H1, H3 | C1, C3, C4 |
| 3 | ~1.5-1.7 (m) | ~35 | H2, H(3-Me) | C1, C2, C4, C5, C(3-Me) |
| 3-Me | ~0.85 (d) | ~15 | H3 | C2, C3, C4 |
| 4 | - | ~38 | - | - |
| 4-Me | ~0.8-0.9 (s) | ~25 | - | C3, C4, C5 |
| 5 | ~1.1-1.3 (m) | ~45 | H6 | C3, C4, C(4-Me), C6, C7 |
| 6 | ~1.2-1.4 (m) | ~28 | H5, H7 | C4, C5, C7, C8 |
| 7 | ~1.2-1.4 (m) | ~32 | H6, H8 | C5, C6, C8 |
| 8 | ~0.9 (t) | ~14 | H7 | C6, C7 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[16]
Conclusion
The structural confirmation of complex molecules like 3,4,4-trimethyloctane necessitates a multi-pronged analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that delivers the requisite detail and confidence for unambiguous structural elucidation. COSY delineates the proton-proton coupling network, HSQC maps protons to their directly attached carbons, and HMBC reveals the long-range connectivity that pieces the entire molecular framework together, including the crucial assignment of non-protonated quaternary centers. This guide has outlined not only the "how" but also the "why" behind these experimental choices, providing researchers with a robust framework for tackling complex structural challenges with scientific rigor and integrity.
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A Senior Application Scientist's Guide to the Synthesis of High-Purity Branched Alkanes: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and material science, high-purity branched alkanes stand out as critical components. Their unique physical properties—low freezing points, high octane numbers, and specific viscosities—make them indispensable as high-performance fuels, clean-burning gasoline blending components, specialty solvents, and lubricant base oils.[1][2][3] The demand for these molecules, particularly with tailored branching and high purity, has driven the evolution of several sophisticated synthesis routes.
This guide provides an in-depth, objective comparison of the primary industrial and emerging methods for producing high-purity branched alkanes. We will move beyond mere procedural lists to explore the fundamental chemical principles, catalytic strategies, and process variables that dictate the efficacy and selectivity of each route. The focus is on providing actionable insights and validated experimental data to inform catalyst design, process optimization, and feedstock selection in both research and industrial settings.
Catalytic Hydroisomerization: Reshaping Linear Chains
Catalytic hydroisomerization is a cornerstone process in petroleum refining that upgrades the quality of fuel and lubricant feedstocks by transforming linear n-alkanes into their more valuable branched isomers.[4][5][6] This process is essential for increasing the octane number of gasoline and improving the cold-flow properties of diesel and jet fuels.
Core Directive: The Bifunctional Catalytic Mechanism
The elegance of hydroisomerization lies in its use of bifunctional catalysts, which possess both metallic and acidic sites.[1][4][7] The reaction does not proceed by direct rearrangement of the saturated alkane. Instead, it follows a sequential pathway where each catalytic site performs a distinct, crucial function. The generally accepted mechanism involves the formation of carbenium ions as key intermediates.[4][5]
The process unfolds as follows:
-
Dehydrogenation: The linear alkane first encounters a metallic site (typically a noble metal like Platinum or Palladium) and undergoes dehydrogenation to form an alkene intermediate.[4][8]
-
Carbocation Formation: This olefinic intermediate then migrates to a nearby Brønsted acid site on the catalyst support (often a zeolite) and is protonated, forming a secondary carbenium ion.[1][7]
-
Skeletal Isomerization: The carbenium ion undergoes a skeletal rearrangement to a more stable tertiary carbenium ion. This is the key branching step.
-
Deportonation & Hydrogenation: The isomerized carbenium ion deprotonates to form a branched alkene, which then migrates back to a metal site to be hydrogenated back into a saturated, branched alkane.[7]
The critical challenge in catalyst design is to achieve an optimal balance between the metal and acid functions.[1] Excessive acidity or a low metal-to-acid site ratio can lead to undesired side reactions, primarily hydrocracking, which cleaves the carbon backbone and reduces the yield of the desired isomers.[1][8]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4,4-Trimethyloctane for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 3,4,4-Trimethyloctane, is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3,4,4-Trimethyloctane, grounded in established safety protocols and environmental regulations. Our aim is to empower your laboratory with the knowledge to manage chemical waste effectively, ensuring a safe environment for your team and the broader community.
Understanding the Chemical Profile of 3,4,4-Trimethyloctane
| Property | Value/Classification | Source |
| Chemical Family | Aliphatic Hydrocarbon | [1] |
| Halogenated? | No | [1] |
| Anticipated Hazard | Flammable Liquid | [2] |
| Probable EPA Waste Code | D001 (Ignitable Waste) | [3][4][5] |
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 3,4,4-Trimethyloctane, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[6] The fundamental principle is to ensure that hazardous waste is handled in a manner that protects human health and the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable for hydrocarbons), safety glasses or goggles, and a flame-retardant lab coat.[7]
-
Ventilation: All handling of 3,4,4-Trimethyloctane and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ignition Sources: Eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[2]
-
Static Electricity: Ensure that containers and equipment are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[2]
Step-by-Step Disposal Protocol for 3,4,4-Trimethyloctane
This protocol provides a systematic approach to the safe disposal of 3,4,4-Trimethyloctane waste.
Caption: Workflow for the proper disposal of 3,4,4-Trimethyloctane.
1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount to ensure safety and cost-effective disposal. 3,4,4-Trimethyloctane waste must be collected as non-halogenated organic solvent waste .[8][9][10]
-
Rationale: Halogenated and non-halogenated solvents undergo different disposal processes. Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require incineration at a higher cost.[10] Commingling these waste streams leads to the entire volume being treated as the more hazardous and expensive category.
2. Container Selection and Labeling
-
Container: Use a designated and chemically compatible waste container with a secure, tight-fitting lid.[8][9] The container should be in good condition and free from leaks or contamination.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[8] The label should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "3,4,4-Trimethyloctane"
-
An indication of the hazards (e.g., "Flammable Liquid")
-
The date of accumulation
-
3. Interim Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[9]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Waste containers in the SAA should be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[9]
-
Container Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[8][9]
4. Arranging for Final Disposal
Under no circumstances should 3,4,4-Trimethyloctane or any other organic solvent be disposed of down the drain or in the regular trash.[8][11]
-
Contact Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Waste Pickup: Follow your institution's protocol for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Documentation: Maintain accurate records of the waste generated and its disposal. This is a crucial aspect of regulatory compliance.
Spill Management: Immediate Actions
In the event of a spill of 3,4,4-Trimethyloctane, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area by opening sashes in the fume hood.
-
Containment and Cleanup: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[2][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible management of chemical waste is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By adhering to these detailed procedures for the disposal of 3,4,4-Trimethyloctane, you are not only ensuring compliance with regulations but also fostering a culture of safety that is fundamental to the advancement of research.
References
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Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]
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Temple University Environmental Health and Radiation Safety. Non-Halogenated Solvents in Laboratories. Available at: [Link]
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University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Available at: [Link]
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Vision Environmental. How to Safely Dispose of Flammable Liquids. (2022, January 11). Available at: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
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U.S. Environmental Protection Agency. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. (2020, June 22). Available at: [Link]
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University of Pittsburgh. Guidelines for Flammable Liquid Disposal. (2023, September 19). Available at: [Link]
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CountyOffice.org. How Do You Dispose Of Flammable Liquids?. (2025, August 12). Available at: [Link]
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PubChem. 3,4,4-Trimethyloctane. National Center for Biotechnology Information. Available at: [Link]
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U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. (2025, March 24). Available at: [Link]
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U.S. Environmental Protection Agency. Waste Code. Available at: [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). Available at: [Link]
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University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]
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Navigating the Safe Handling of 3,4,4-Trimethyloctane: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental integrity and personal safety. This guide provides an in-depth, procedural framework for the safe management of 3,4,4-Trimethyloctane, moving beyond mere compliance to foster a culture of proactive safety and operational excellence. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to also mitigate the inherent risks associated with its handling, storage, and disposal.
Understanding the Hazard Profile of 3,4,4-Trimethyloctane
3,4,4-Trimethyloctane is a branched aliphatic hydrocarbon. While specific toxicological data for this exact isomer may be limited, its structural similarity to other flammable and irritant hydrocarbons, such as trimethylpentane, necessitates a cautious and informed approach. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds, 3,4,4-Trimethyloctane should be treated as possessing the following hazards:
-
Flammable Liquid: Poses a significant fire risk when exposed to ignition sources.
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation and dermatitis.
-
Aspiration Hazard: If swallowed, entry into the lungs may be fatal.
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
-
Hazardous to the Aquatic Environment: Potentially toxic to aquatic life with long-lasting effects.
A comprehensive understanding of these hazards is the foundation upon which all safe handling protocols are built.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is a critical control measure to prevent direct contact and exposure. The following PPE is mandatory when handling 3,4,4-Trimethyloctane.
Eye and Face Protection
-
Recommendation: Chemical safety goggles are the minimum requirement. In situations with a higher risk of splashing, a face shield worn over safety goggles is essential.
-
Causality: The volatility of 3,4,4-Trimethyloctane means that splashes can easily occur during transfer and handling. Direct contact with the eyes can cause significant irritation.
Skin Protection
-
Gloves:
-
Recommendation: Nitrile gloves provide good resistance to aliphatic hydrocarbons and are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always inspect gloves for signs of degradation or perforation before use.
-
Causality: As a skin irritant, direct contact must be avoided. The correct glove material ensures a barrier against penetration.
-
-
Lab Coat:
-
Recommendation: A flame-retardant lab coat is required.
-
Causality: Due to its flammability, standard cotton lab coats are not sufficient. A flame-retardant lab coat will provide a critical layer of protection in the event of a flash fire.
-
Respiratory Protection
-
Recommendation: All handling of 3,4,4-Trimethyloctane should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]
-
Causality: The vapors of aliphatic hydrocarbons can cause respiratory irritation and central nervous system effects such as dizziness and drowsiness.[2] Engineering controls like a fume hood are the primary means of mitigating this risk.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 62016-43-7 | PubChem[3] |
| Molecular Formula | C₁₁H₂₄ | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3] |
| Physical State | Liquid | Inferred from similar compounds |
| GHS Hazard Codes | H225, H304, H315, H336, H410 (Anticipated) | Sigma-Aldrich (for analogous compound)[2] |
Experimental Protocols: Safe Handling and Disposal
Standard Operating Procedure for Handling 3,4,4-Trimethyloctane
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Have an appropriate fire extinguisher (Class B) and spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of 3,4,4-Trimethyloctane and its contaminated waste must be handled as hazardous waste.
-
Waste Segregation:
-
Collect all liquid waste containing 3,4,4-Trimethyloctane in a designated, properly labeled, and sealed container for flammable liquids.
-
Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "3,4,4-Trimethyloctane," and the appropriate hazard pictograms (flammable liquid, irritant).
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Under no circumstances should this chemical be disposed of down the drain.
-
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with 3,4,4-Trimethyloctane.
Caption: PPE selection workflow for 3,4,4-Trimethyloctane.
References
-
LookChem. (2017). 3,3,4-trimethyloctane Safety Data Sheet. [Link]
-
PubChem. (n.d.). 3,4,4-Trimethyloctane. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
